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  • Product: Morpholin-4-ylsulfamyl chloride
  • CAS: 89316-35-8

Core Science & Biosynthesis

Foundational

Morpholin-4-ylsulfamyl Chloride (CAS 1828-66-6): A Technical Whitepaper on Chemical Properties, Stability, and Application Workflows

Executive Summary Morpholin-4-ylsulfamyl chloride (also known as morpholine-4-sulfonyl chloride) is a highly versatile electrophilic reagent and a critical linchpin in the synthesis of sulfonamides, sulfamates, and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholin-4-ylsulfamyl chloride (also known as morpholine-4-sulfonyl chloride) is a highly versatile electrophilic reagent and a critical linchpin in the synthesis of sulfonamides, sulfamates, and complex pharmacophores[1]. Its unique structural topology—featuring a sulfonyl group directly bonded to the nitrogen of a morpholine ring—imparts specific stability and reactivity profiles. This whitepaper synthesizes field-proven insights into its physicochemical properties, mechanistic degradation pathways, and optimized handling protocols, providing researchers with a self-validating framework for deploying this compound in advanced catalytic workflows.

Physicochemical Profiling

Understanding the baseline physical properties of Morpholin-4-ylsulfamyl chloride is the first step in predicting its behavior in complex solvent matrices. The topological polar surface area (tPSA) of 55 Ų makes it an excellent intermediate for modulating the blood-brain barrier (BBB) permeability of downstream active pharmaceutical ingredients (APIs)[2],[1].

Table 1: Core Quantitative Properties
PropertyValueCausality / Implication in Synthesis
CAS Number 1828-66-6Unique identifier for procurement and safety tracking[1].
Molecular Formula C₄H₈ClNO₃SDictates stoichiometric calculations in multi-component reactions[3].
Molecular Weight 185.63 g/mol Standardized for molarity conversions[1].
Topological Polar Surface Area 55 ŲHigh polarity necessitates the use of moderately polar aprotic solvents (e.g., THF, DMF) for optimal solvation[1].
Flash Point 135.1 °CIndicates moderate thermal stability; safe for standard reflux conditions but requires inert atmospheres to prevent oxidative degradation[3].

Chemical Stability & Mechanistic Degradation

As a sulfamoyl chloride, this compound is inherently susceptible to two primary degradation pathways: hydrolysis and desulfonylation .

  • Hydrolysis: Exposure to ambient moisture rapidly cleaves the S-Cl bond, yielding morpholine-4-sulfonic acid and hydrochloric acid. This not only destroys the reagent but drastically lowers the pH of the reaction mixture, potentially poisoning transition-metal catalysts.

  • Desulfonylation: In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the strong electron-withdrawing nature of the sulfonyl group weakens the S-N bond. Under unoptimized conditions, the oxidative addition of Palladium can lead to the extrusion of sulfur dioxide (SO₂), yielding an undesired tertiary amine instead of the target sulfonamide[4],[5].

To visualize these competing pathways, refer to the logical relationship diagram below:

Reactivity Core Morpholin-4-ylsulfamyl Chloride Hydrolysis Hydrolysis (H2O) Core->Hydrolysis Moisture Exposure Desulfonylation Desulfonylation (Pd / Strong Base) Core->Desulfonylation Unoptimized Catalysis Coupling Suzuki-Miyaura Coupling (Pd / PtBu3 / Boronic Acid) Core->Coupling Optimized Conditions Product1 Morpholine-4-sulfonic Acid + HCl Hydrolysis->Product1 Product2 Tertiary Amine + SO2 Desulfonylation->Product2 Product3 Aryl Sulfonamide (Target) Coupling->Product3

Fig 1: Reaction pathways and degradation of Morpholin-4-ylsulfamyl chloride.

Table 2: Causality of Ligand & Base Selection on Desulfonylation

Empirical data from early optimization studies demonstrates how the choice of base and solvent directly dictates the survival of the sulfonyl group during Pd-catalyzed coupling[6].

SolventLigandBaseTemp (°C)Yield of Target Sulfonamide (%)Mechanistic Insight
1,4-DioxanePtBu₃·HBF₄Na₂CO₃70Not DetectedStrong bases accelerate SO₂ extrusion.
1,4-DioxanePtBu₃·HBF₄Na₂SO₃7014%Mild base (Na₂SO₃) suppresses desulfonylation.
THFPtBu₃·HBF₄Na₂SO₃7023%THF provides superior solvation for the active Pd-complex.

Insight: The use of a bulky, electron-rich phosphine ligand (PtBu₃) accelerates the transmetalation step relative to the desulfonylation step, effectively outcompeting the degradation pathway[6],[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By integrating specific analytical checkpoints, researchers can verify the success of each intermediate step before proceeding.

Protocol: Synthesis of Morpholin-4-ylsulfamyl Chloride

This procedure details the in situ generation of the compound, which is often preferred to avoid the degradation associated with long-term storage[7].

Step-by-Step Methodology:

  • Preparation: Purge a dry, two-neck round-bottom flask with nitrogen. Add 4.6 g of sulfuryl chloride (SO₂Cl₂) dissolved in 20 mL of anhydrous acetonitrile[7].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The reaction is highly exothermic; low temperatures prevent the volatilization of SO₂Cl₂ and control the reaction kinetics.

  • Addition: Add 996 mg of morpholine dropwise over 30 minutes via an addition funnel[7].

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 16 hours under a continuous nitrogen atmosphere[7].

  • Isolation: Cool to room temperature and concentrate in vacuo. The resulting product is a viscous red/light-brown oil[7].

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using CH₂Cl₂ as the eluent. A single UV-active spot at R_f = 0.65 confirms the formation of the product[7]. Confirm structural integrity via ¹H-NMR (CDCl₃), ensuring the morpholine ring protons (multiplets at ~3.2 and 3.7 ppm) remain intact.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Using Morpholin-4-ylsulfamyl chloride as an S(VI) linchpin to generate complex aryl sulfonamides[6],[5].

Step-by-Step Methodology:

  • Reagent Mixing: In a glovebox, charge a vial with Morpholin-4-ylsulfamyl chloride (1.0 equiv), arylboronic acid (1.5 equiv), PdCl₂(PhCN)₂ (5 mol%), PtBu₃·HBF₄ (10 mol%), and Na₂SO₃ (2.0 equiv)[6].

  • Solvent Addition: Add anhydrous THF (0.2 M relative to the sulfamyl chloride). Causality: THF is selected over Dioxane to optimize the dielectric environment, stabilizing the transition state without promoting SO₂ loss.

  • Heating: Seal the vial, remove from the glovebox, and stir at 70 °C for 12 hours[6].

  • Quenching: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl to quench the active palladium species.

  • Self-Validation Checkpoint: Run a parallel TLC against a known standard of morpholine. The absence of a ninhydrin-active spot confirms that the desulfonylation pathway was successfully suppressed.

Workflow Step1 1. Reagent Preparation Anhydrous Conditions Step2 2. Catalyst & Ligand Addition PdCl2(PhCN)2 + PtBu3·HBF4 Step1->Step2 Step3 3. Coupling Reaction 70 °C, Inert Atmosphere Step2->Step3 Step4 4. Quenching & Extraction Aqueous Workup Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Fig 2: Step-by-step workflow for Palladium-Catalyzed Suzuki-Miyaura Coupling.

Safety, Handling, and Storage

Morpholin-4-ylsulfamyl chloride is a reactive electrophile and must be handled with strict adherence to GHS safety protocols[8],[1].

  • GHS Classifications:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation[8],[1].

  • Handling Causality: Because the compound reacts with ambient moisture to generate HCl gas[3], it must be handled exclusively in a well-ventilated fume hood using non-sparking tools[8].

  • Storage: Store locked up in a tightly closed container within a dry, cool (0-8 °C), and well-ventilated environment, strictly segregated from strong bases and oxidizing agents[8],[3].

References

  • Title: Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: US5585397A - Sulfonamide inhibitors of aspartyl protease Source: Google Patents URL

Sources

Exploratory

Mechanism of action of morpholin-4-ylsulfamyl chloride

An In-Depth Technical Guide to the Mechanism of Action and Synthetic Applications of Morpholin-4-ylsulfamyl Chloride For Researchers, Scientists, and Drug Development Professionals Executive Summary Morpholin-4-ylsulfamy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action and Synthetic Applications of Morpholin-4-ylsulfamyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholin-4-ylsulfamyl chloride, also known as morpholine-4-sulfonyl chloride, is a pivotal electrophilic reagent in modern organic synthesis. Its mechanism of action is centered on the highly electrophilic sulfur atom of the sulfonyl chloride moiety, which is readily susceptible to nucleophilic attack. This reactivity is expertly harnessed for the efficient introduction of the morpholinosulfonyl group onto a wide array of molecular scaffolds. The primary and most significant application of this mechanism is the synthesis of sulfonamides through reaction with primary and secondary amines. Given the prevalence of the sulfonamide functional group in pharmaceuticals and the beneficial physicochemical properties imparted by the morpholine ring—such as improved solubility and pharmacokinetic profiles—morpholin-4-ylsulfamyl chloride has become an indispensable tool in the field of drug discovery and medicinal chemistry.[1][2] This guide elucidates the core mechanism, details its primary synthetic applications, provides a validated experimental protocol, and outlines essential safety considerations.

Introduction to Morpholin-4-ylsulfamyl Chloride

Morpholin-4-ylsulfamyl chloride (MSC) is a bifunctional reagent characterized by a reactive sulfonyl chloride group and a stable morpholine heterocycle. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine.[3] This electronic feature ensures that the reactivity of the molecule is dominated by the sulfonyl chloride group. The morpholine moiety is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2]

Chemical Structure:

O(CH₂CH₂)₂NSO₂Cl
Table 1: Physicochemical Properties of Morpholin-4-ylsulfamyl Chloride
PropertyValueReference(s)
CAS Number 1828-66-6[4][5][6]
Molecular Formula C₄H₈ClNO₃S[6]
Molecular Weight 185.62 g/mol [5]
Appearance Low Melting Solid[5]
Melting Point 72.36°C[5]
Boiling Point 81-85°C at 0.6 mmHg[5]

Core Mechanism of Action: Nucleophilic Sulfonylation

The foundational mechanism of action for morpholin-4-ylsulfamyl chloride is a nucleophilic acyl-type substitution at the sulfonyl sulfur center . The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an ideal target for a wide range of nucleophiles.

The reaction proceeds via a two-step process:

  • Nucleophilic Attack: A nucleophile, typically a primary or secondary amine, uses its lone pair of electrons to attack the electrophilic sulfur atom. This forms a transient, high-energy trigonal bipyramidal intermediate.

  • Leaving Group Departure: The intermediate rapidly collapses, expelling the chloride ion, which is an excellent leaving group. This step is irreversible and results in the formation of a stable sulfur-nucleophile bond.

A crucial aspect of this mechanism in practice is the generation of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the nucleophile or other acid-sensitive functional groups and to drive the reaction to completion, a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is almost always included as an acid scavenger.[4][7]

Mechanism_of_Action cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactants MSC + Nucleophile (R-NH₂) Intermediate Trigonal Bipyramidal Intermediate Reactants->Intermediate Attack at S atom Product Sulfonamide Product Intermediate->Product Collapse & Expulsion of Cl⁻ Final Base-HCl + Product Product->Final Byproduct Cl⁻ Base Base (e.g., DIPEA) Byproduct->Base Scavenged Base->Final

Caption: General mechanism of nucleophilic sulfonylation using MSC.

Key Synthetic Application: Sulfonamide Formation

The most prevalent application of morpholin-4-ylsulfamyl chloride's mechanism is the synthesis of N-substituted morpholine sulfonamides. This reaction is a cornerstone in the construction of compound libraries for drug discovery, as sulfonamides are a key class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[8][9] The reaction is robust, high-yielding, and tolerant of a wide variety of functional groups, making it suitable for both early-stage synthesis and late-stage functionalization of complex molecules.[10]

Detailed Experimental Protocol: Synthesis of (R)-N-methyl-N-(1-(morpholinosulfonyl)pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol, adapted from established methodologies, exemplifies the standard procedure for sulfonamide formation using MSC.[4] It demonstrates the causality behind the choice of reagents: a polar aprotic solvent to dissolve reactants, MSC as the electrophile, and a hindered amine base to neutralize acid without competing in the reaction.

Materials & Reagents:

  • (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (starting amine)

  • Morpholin-4-ylsulfamyl chloride (MSC)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Methanol/DCM mixture)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon line for inert atmosphere

  • Syringes

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • Preparation: To a clean, dry 5 mL round-bottomed flask under an inert atmosphere, add the starting amine (70.0 mg).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (1.00 mL).

  • Reagent Addition: Add morpholin-4-ylsulfamyl chloride (0.039 mL), followed by the dropwise addition of N,N-diisopropylethylamine (0.059 mL) to act as the HCl scavenger.

  • Reaction: Stir the reaction mixture at room temperature overnight to ensure complete conversion.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess base.

  • Purification: Purify the resulting residue by flash column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, such as 2:98) to isolate the desired product from byproducts and unreacted starting materials.[4]

  • Isolation: Collect the purified fractions, concentrate them under reduced pressure, and further dry under vacuum to yield the final sulfonamide product.

Workflow A 1. Dissolve Amine in Dichloromethane B 2. Add Morpholin-4-ylsulfamyl Chloride (MSC) A->B C 3. Add Base (DIPEA) B->C D 4. Stir at Room Temperature (Overnight) C->D E 5. Concentrate Reaction Mixture D->E F 6. Purify via Flash Column Chromatography E->F G 7. Isolate Pure Sulfonamide Product F->G

Caption: Experimental workflow for a typical sulfonamide synthesis.

Advanced Synthetic Strategies: Palladium-Catalyzed Couplings

Beyond direct sulfonylation, morpholin-4-ylsulfamyl chloride can participate in more complex, transition-metal-catalyzed reactions. For instance, it has been utilized in palladium-catalyzed three-component syntheses. In such reactions, Suzuki-Miyaura coupling between boronic acids and in-situ generated sulfamoyl chlorides (or MSC itself) can produce diverse aryl sulfonamides, showcasing the versatility of the sulfonyl chloride group as a coupling partner in modern synthetic methodologies.[11]

Safety, Handling, and Storage

Morpholin-4-ylsulfamyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazards: Causes severe skin burns and serious eye damage.[5][6] It may also cause respiratory irritation.[6]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It must be protected from moisture to prevent hydrolysis of the reactive sulfonyl chloride group, which would render it inactive.

Conclusion

The mechanism of action of morpholin-4-ylsulfamyl chloride is defined by the high electrophilicity of its sulfonyl sulfur atom, making it a premier reagent for nucleophilic sulfonylation. This reactivity is expertly channeled into the synthesis of morpholine-containing sulfonamides, a class of compounds of high interest to the pharmaceutical and agrochemical industries. A thorough understanding of its mechanism, coupled with established protocols and stringent safety practices, enables researchers to effectively leverage this reagent for the synthesis of novel and complex molecules.

References

  • Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • Synthesis of Morpholine Containing Sulfonamides. SciSpace. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265. PubChem - NIH. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. PMC. [Link]

  • Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. RSC Publishing. [Link]

  • (PDF) Morpholin-4-ium amide. ResearchGate. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

Sources

Foundational

Morpholin-4-ylsulfamyl chloride molecular weight and structure analysis

Morpholin-4-ylsulfamyl Chloride: A Comprehensive Guide to Structural Elucidation, Molecular Weight Analysis, and Application in Drug Discovery Executive Summary Morpholin-4-ylsulfamyl chloride (commonly referred to as 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholin-4-ylsulfamyl Chloride: A Comprehensive Guide to Structural Elucidation, Molecular Weight Analysis, and Application in Drug Discovery

Executive Summary

Morpholin-4-ylsulfamyl chloride (commonly referred to as 4-morpholinesulfonyl chloride) is an indispensable electrophilic reagent in advanced organic synthesis and medicinal chemistry. Characterized by its highly reactive sulfonyl chloride moiety attached to a morpholine ring, it is primarily deployed to synthesize sulfamides, sulfonamides, and complex heterocyclic systems. This technical whitepaper provides a rigorous examination of its physicochemical properties, structural analysis protocols, and its pivotal role in the development of enzyme inhibitors and receptor antagonists.

Physicochemical Profiling and Molecular Weight Analysis

The structural integrity of Morpholin-4-ylsulfamyl chloride is highly dependent on its environment. The presence of the sulfonyl chloride group (-SO₂Cl) makes this compound an excellent electrophile for nucleophilic attack by amines and alcohols, but it also renders it highly susceptible to unintended hydrolysis.

Causality in Analytical Choices: Because the S-Cl bond is highly labile, molecular weight determination must be conducted under strictly anhydrous conditions. Exposure to ambient moisture or protic solvents will rapidly degrade the compound into morpholine-4-sulfonic acid, drastically skewing analytical readouts and ruining synthetic yields.

Table 1: Key Physicochemical Properties

PropertyValueAnalytical & Synthetic Significance
Chemical Name Morpholin-4-ylsulfamyl chlorideStandard IUPAC nomenclature.
CAS Number 1828-66-6Unique identifier for literature and commercial sourcing[1].
Molecular Formula C₄H₈ClNO₃SDictates the isotopic distribution pattern in Mass Spectrometry.
Molecular Weight 185.63 g/mol Target mass for ESI-MS. Requires anhydrous conditions to prevent mass shift[1].
Density ~1.53 g/cm³Critical for calculating volumetric equivalents in scale-up synthesis[2].
Physical Form Colorless to yellow solid/liquidVisual indicator of purity; darkening or "red oil" indicates thermal degradation[2].

Structural Elucidation Workflows

To ensure the integrity of Morpholin-4-ylsulfamyl chloride before deployment in sensitive drug synthesis, a multi-modal analytical approach is required. Relying on a single analytical method can lead to false positives due to degradation artifacts.

AnalyticalLogic Sample Morpholin-4-ylsulfamyl chloride Sample MS Mass Spectrometry ESI-MS for MW Confirmation (185.63) Sample->MS NMR NMR Spectroscopy 1H & 13C NMR for Ring Integrity Sample->NMR IR Infrared Spectroscopy S=O and C-Cl Stretch Validation Sample->IR Purity Validated Structure & Purity Profile MS->Purity NMR->Purity IR->Purity

Analytical validation logic for structural elucidation of Morpholin-4-ylsulfamyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The morpholine ring provides a distinct ¹H NMR signature. In anhydrous CDCl₃, the protons adjacent to the oxygen (C2, C6) and nitrogen (C3, C5) appear as two distinct multiplets. Causality: The electron-withdrawing nature of the -SO₂Cl group heavily deshields the equatorial and axial protons on the nitrogen-adjacent carbons. Anhydrous deuterated solvents are non-negotiable; trace water will hydrolyze the sulfonyl chloride into a sulfonic acid, shifting the nitrogen-adjacent proton signals upfield as the inductive electron-withdrawing effect diminishes.

Infrared (IR) Spectroscopy

IR is utilized to rapidly confirm the presence of the intact sulfonyl chloride functional group without the need for complex sample preparation. The asymmetric and symmetric S=O stretching vibrations typically appear around 1370 cm⁻¹ and 1170 cm⁻¹, respectively. The C-Cl stretch of the sulfonyl chloride is observed in the lower frequency region (around 500-600 cm⁻¹).

Application in Drug Development

Morpholin-4-ylsulfamyl chloride is a linchpin in the synthesis of complex therapeutics, allowing medicinal chemists to append the highly polar, yet stable, morpholinosulfonyl pharmacophore to drug candidates.

  • HIV Aspartyl Protease Inhibitors: In the synthesis of sulfonamide-based HIV protease inhibitors, 4-morpholinesulfonyl chloride is reacted with α-amino acid derivatives. The addition of the morpholine ring significantly enhances the aqueous solubility of the resulting hydrophobic protease inhibitors, a critical pharmacokinetic parameter for oral bioavailability[3].

  • CB1 Receptor Antagonists: In the development of peripherally restricted Cannabinoid-1 Receptor (CB1R) antagonists for obesity treatment, researchers utilize morpholin-4-ylsulfamyl chloride to append a polar sulfamide moiety. This specific modification drastically reduces blood-brain barrier (BBB) penetration, mitigating the severe psychiatric side effects historically associated with first-generation, brain-penetrant CB1R antagonists[4].

Experimental Protocols: Synthesis and Validation

The following protocols are designed as self-validating systems. Each step includes an in-process control (IPC) to ensure causality between the chemical manipulation and the analytical readout.

Protocol 1: Synthesis of Morpholin-4-ylsulfamyl Chloride

This procedure details the controlled reaction of morpholine with sulfuryl chloride. Note on Causality: Older patent literature sometimes suggests running this reaction in acetonitrile at reflux (16 hours), which often yields a degraded "red oil"[3]. The modern protocol below utilizes dichloromethane at 0°C to minimize side reactions and preserve the colorless/white nature of the pure product[2].

  • Solvent Preparation: Add 10.0 mL of anhydrous dichloromethane (CH₂Cl₂) to a 50 mL round-bottom flask. Purge with inert gas (Nitrogen or Argon) and cool in an ice bath to 0°C.

  • Electrophile Addition: Slowly inject 0.300 mL of sulfuryl chloride (SO₂Cl₂) into the cooled solvent.

  • Nucleophile Addition: Dissolve 213 mg of morpholine in 3.0 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the SO₂Cl₂ mixture.

    • IPC (In-Process Control): Monitor the internal temperature; do not allow it to exceed 5°C to prevent over-sulfonylation or ring-opening side reactions.

  • Base Addition: Add 520 mg of trimethylamine (or triethylamine) to scavenge the HCl byproduct. Remove the ice bath and stir at room temperature for 2 hours[2].

    • Causality: Neutralizing the generated HCl prevents the protonation of unreacted morpholine, driving the nucleophilic substitution to completion.

  • Workup: Quench the reaction carefully with 20.0 mL of ice water. Extract the product into the organic phase using chloroform. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: Yields typically range from 23% to 80% depending on the scale and moisture control[2]. Immediately analyze via IR for the S=O stretch to confirm product formation.

SynthesisWorkflow Step1 1. Morpholine + CH2Cl2 (Ice Bath Cooling) Step2 2. Addition of SO2Cl2 (Sulfuryl Chloride) Step1->Step2 Step3 3. Amine Base Addition (e.g., Trimethylamine) Step2->Step3 Step4 4. Reaction Stirring (2 Hours at RT) Step3->Step4 Step5 5. Aqueous Workup (Washing & Extraction) Step4->Step5 Step6 6. Morpholin-4-ylsulfamyl chloride (Yield: 23-80%) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Dissolve 1 mg of the synthesized Morpholin-4-ylsulfamyl chloride in 1 mL of anhydrous acetonitrile (ACN).

    • Causality: Do NOT use protic solvents like methanol or water. Solvolysis will rapidly yield the methyl ester or sulfonic acid, respectively, destroying the sample before it reaches the detector.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Detection & Interpretation: Calibrate the mass spectrometer for the low mass range (100-500 m/z). Look for the molecular ion peak. Due to the natural abundance of Chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a successful synthesis must display a characteristic isotopic doublet pattern at m/z ~185.6 and ~187.6.

References

  • Google Patents - US5585397A - Sulfonamide inhibitors of aspartyl protease.
  • ACS Publications - Journal of Medicinal Chemistry: 4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Morpholin-4-ylsulfamyl Chloride in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility profile of morpholin-4-ylsulfamyl chloride (also known as morpholine-4-sulfonyl chloride). Recognizing the limited availability of specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of morpholin-4-ylsulfamyl chloride (also known as morpholine-4-sulfonyl chloride). Recognizing the limited availability of specific quantitative solubility data in public literature, this document furnishes a robust theoretical framework for understanding and predicting its solubility in various organic solvents. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to determine precise solubility parameters tailored to their specific applications. This guide is structured to deliver not just data, but a foundational understanding of the physicochemical principles governing the solubility of this versatile reagent.

Introduction: The Significance of Morpholin-4-ylsulfamyl Chloride and Its Solubility

Morpholin-4-ylsulfamyl chloride is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in reactions with a wide range of nucleophiles to form sulfonamides, a critical functional group in many biologically active molecules.

The solubility of morpholin-4-ylsulfamyl chloride in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. An optimal solvent system ensures reaction homogeneity, facilitates purification processes such as crystallization, and is paramount for the development of stable and effective formulations. A comprehensive understanding of its solubility profile is therefore not merely an academic exercise but a practical necessity for its effective and efficient utilization.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. Morpholin-4-ylsulfamyl chloride possesses both polar (the sulfonyl chloride and morpholine ether and amine functionalities) and nonpolar (the ethylene bridges of the morpholine ring) characteristics, suggesting a nuanced solubility profile.

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[2][3] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): Accounting for hydrogen donor and acceptor capabilities.

Estimated Solubility Profile of Morpholin-4-ylsulfamyl Chloride

Based on the general behavior of sulfonyl chlorides and the structural features of morpholin-4-ylsulfamyl chloride, the following table provides an estimated solubility profile.[4] It is crucial to note that these are estimations and should be experimentally verified for any critical application.

Solvent ClassSolventPredicted SolubilityRationale & Expected Reactivity
Aprotic Polar AcetonitrileHighThe polar nature of acetonitrile should effectively solvate the polar regions of the molecule.
Dimethylformamide (DMF)HighSimilar to acetonitrile, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent that is expected to readily dissolve morpholin-4-ylsulfamyl chloride.
AcetoneModerate to HighThe ketone functionality provides polarity for dissolution.
Chlorinated Dichloromethane (DCM)HighDCM is a versatile solvent for a wide range of organic compounds and is commonly used in reactions involving sulfonyl chlorides.[1]
ChloroformHighSimilar to DCM, chloroform is expected to be a good solvent.
Ethers Tetrahydrofuran (THF)Moderate to HighThe ether oxygen can interact with the solute, and its relatively low polarity can accommodate the nonpolar parts of the molecule.
Diethyl EtherLow to ModerateLess polar than THF, its solvating power for the polar sulfonyl chloride group is expected to be lower.
Esters Ethyl AcetateModerateOffers a balance of polarity and is a common solvent for reactions and purifications.
Aromatic TolueneLow to ModerateThe nonpolar aromatic ring is less effective at solvating the polar sulfonyl chloride group.
BenzeneLow to ModerateSimilar to toluene.
Alkanes HexaneLowAs a nonpolar solvent, hexane is unlikely to effectively solvate the polar functional groups of morpholin-4-ylsulfamyl chloride.
HeptaneLowSimilar to hexane.
Protic WaterLow with ReactionSulfonyl chlorides are known to react with water (hydrolysis) to form the corresponding sulfonic acid and hydrochloric acid.[4] Any observed "solubility" is likely a measure of the hydrolysis products.
Alcohols (e.g., Ethanol, Methanol)Low with ReactionSimilar to water, alcohols are nucleophilic and will react with the sulfonyl chloride to form sulfonate esters.

Experimental Protocols for Solubility Determination

Given the lack of definitive public data, experimental determination of solubility is highly recommended. The following are detailed protocols for three common and reliable methods.

Gravimetric Method

This is a fundamental and straightforward method for determining solubility.[5][6][7]

Protocol:

  • Equilibration: Add an excess amount of morpholin-4-ylsulfamyl chloride to a known volume of the organic solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated in g/100 mL or mol/L.

Logical Flow for Gravimetric Solubility Determination:

G A 1. Equilibration (Excess solute in known volume of solvent at constant T) B 2. Phase Separation (Allow excess solid to settle) A->B C 3. Sampling (Withdraw known volume of supernatant) B->C D 4. Solvent Evaporation (Remove solvent to isolate solute) C->D E 5. Mass Determination (Weigh the dried solute) D->E F 6. Calculation (Determine solubility in desired units) E->F

Caption: Workflow for Gravimetric Solubility Determination.

UV/Vis Spectrophotometry Method

This method is suitable if morpholin-4-ylsulfamyl chloride has a chromophore that absorbs in the UV/Vis spectrum and is rapid and requires a small amount of material.[8][9]

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of morpholin-4-ylsulfamyl chloride in the solvent of interest.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • Equilibration and Sampling: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Dilution: Carefully take a known aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Decision Process for UV/Vis Solubility Measurement:

G Start Start HasChromophore Does the compound have a UV/Vis chromophore? Start->HasChromophore PrepStandards Prepare standard solutions of known concentrations HasChromophore->PrepStandards Yes AltMethod Use alternative method (e.g., Gravimetric, HPLC) HasChromophore->AltMethod No GenCurve Generate calibration curve (Absorbance vs. Concentration) PrepStandards->GenCurve PrepSatSol Prepare saturated solution and sample supernatant GenCurve->PrepSatSol DiluteSample Dilute sample to within linear range of curve PrepSatSol->DiluteSample MeasureAbs Measure absorbance of diluted sample DiluteSample->MeasureAbs Calculate Calculate original concentration from calibration curve MeasureAbs->Calculate End End Calculate->End

Caption: UV/Vis Solubility Determination Workflow.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and sensitive method for determining solubility, especially for complex mixtures or when the compound lacks a strong UV/Vis chromophore.[10][11][12]

Protocol:

  • Method Development: Develop a suitable HPLC method (including column, mobile phase, and detection wavelength) that can effectively separate and quantify morpholin-4-ylsulfamyl chloride.

  • Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.

  • Equilibration and Sampling: Prepare a saturated solution and sample the supernatant as described in the gravimetric method (steps 1-3).

  • Sample Preparation: Filter the supernatant through a syringe filter (compatible with the solvent) and dilute a known volume with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve using the peak area and then calculate the solubility in the original saturated solution.

Safety and Handling

Morpholin-4-ylsulfamyl chloride is a reactive and corrosive compound.[13] Appropriate safety precautions must be taken at all times.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

  • Moisture Sensitivity: As a sulfonyl chloride, it is sensitive to moisture and will react with water to produce corrosive byproducts.[4] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Disposal: Neutralize any waste containing morpholin-4-ylsulfamyl chloride with a weak base (e.g., sodium bicarbonate) before disposal, following all local regulations.

Conclusion

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (n.d.). PMC. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved from [Link]

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). American Chemical Society. Retrieved from [Link]

  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (2005, September 1). PubMed. Retrieved from [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications. Retrieved from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). ResearchGate. Retrieved from [Link]

  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009, April 15). PubMed. Retrieved from [Link]

  • How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved from [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from [Link]

  • Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

  • 8: Gravimetric Methods. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Gravimetric Methods. (2017, February 28). ACS Reagent Chemicals. Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots. (n.d.). ACS Publications. Retrieved from [Link]

  • 2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots. (2020, July 17). ACS Publications. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • Early investigations using morpholine-4-sulfonyl chloride A as the starting material... (n.d.). ResearchGate. Retrieved from [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 24). MDPI. Retrieved from [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). PMC. Retrieved from [Link]

  • Applications of the Hansen solubility parameter for cellulose. (2021, September 9). BioResources. Retrieved from [Link]

  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 19). ResearchGate. Retrieved from [Link]

  • Morpholine. (n.d.). NCBI. Retrieved from [Link]

  • Sulfuryl chloride. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Foundational

The Structural and Crystallographic Landscape of Morpholin-4-ylsulfamyl Chloride: From Reagent to Pharmacophore

Executive Summary Morpholin-4-ylsulfamyl chloride (CAS: 89316-35-8), also known as morpholine-4-sulfonyl chloride, is a premier electrophilic reagent in medicinal chemistry. It is utilized to install the morpholinosulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholin-4-ylsulfamyl chloride (CAS: 89316-35-8), also known as morpholine-4-sulfonyl chloride, is a premier electrophilic reagent in medicinal chemistry. It is utilized to install the morpholinosulfonyl moiety—a bulky, highly polar pharmacophore—into advanced drug candidates. As a Senior Application Scientist, I have observed that mastering the 3D crystallographic parameters and the precise synthetic handling of this reagent is critical for optimizing drug-target interactions. This whitepaper provides an in-depth analysis of its structural properties, self-validating experimental workflows, and its crystallographic impact on target binding.

Chemical Profile and 3D Structural Characteristics

In its pure, unreacted state, morpholin-4-ylsulfamyl chloride is typically isolated as a highly reactive, viscous red oil or a low-melting solid[1]. Because of its inherent electrophilic instability and susceptibility to hydrolysis, its precise 3D crystallographic parameters are most reliably elucidated via single-crystal X-ray diffraction (XRD) of its stable sulfonamide derivatives[2].

When the morpholinosulfonyl group is incorporated into a molecular scaffold, it adopts a highly predictable and rigid 3D architecture. The sulfur atom serves as a chiral-like center (if substituted asymmetrically) with a distorted tetrahedral geometry, while the morpholine ring strictly adopts a chair conformation to minimize internal steric strain[3].

Table 1: Consensus 3D Crystallographic Parameters of the Morpholinosulfonyl Moiety

Structural ParameterTypical Crystallographic ValueMechanistic / Pharmacophoric Significance
S=O Bond Length 1.43 – 1.44 ÅHigh electron density; serves as a potent hydrogen bond acceptor in kinase and receptor active sites.
S–N (Morpholine) Bond 1.60 – 1.63 ÅExhibits partial double-bond character due to nitrogen lone-pair delocalization into the sulfonyl d-orbitals.
O=S=O Bond Angle 118° – 120°Deviation from the ideal 109.5° tetrahedral angle due to strong electrostatic repulsion between the oxygen lone pairs.
Morpholine Ring Conformation Chair ConformationMinimizes 1,3-diaxial steric strain; projects the ether oxygen outward to enhance aqueous solubility.
C–O–C (Ether) Angle 109° – 111°Standard sp³ hybridization; allows the oxygen to participate in weak solvent interactions.

Mechanistic Insights and Experimental Workflows

To successfully utilize morpholin-4-ylsulfamyl chloride, the synthetic environment must be rigorously controlled. The following protocols are designed as self-validating systems to ensure high-fidelity coupling and subsequent crystallization.

Sulfonylation Reaction Protocol

The installation of the morpholinosulfonyl group requires the nucleophilic attack of an amine on the electrophilic sulfonyl chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine precursor (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane (DCM) and triethylamine (TEA) under a nitrogen atmosphere[4].

    • Causality: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine, and forms a highly reactive sulfonylpyridinium intermediate that accelerates the reaction.

  • Addition: Cool the reaction vessel to 0 °C. Add morpholin-4-ylsulfamyl chloride (1.5 eq) dropwise[1].

    • Causality: Dropwise addition at low temperatures controls the exothermic nature of the nucleophilic attack, mitigating the risk of reagent degradation or side-product formation.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12–16 hours[4].

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a CH₂Cl₂/MeOH system. The complete disappearance of the amine precursor and the emergence of a new spot (typically Rf ≈ 0.65) confirms the consumption of the electrophile and successful sulfonylation[1].

Mechanism Nuc 1. Nucleophilic Attack Amine lone pair attacks electrophilic Sulfur Int 2. Tetrahedral Intermediate Sulfonyl oxygen bears negative charge Nuc->Int Collapse 3. Chloride Expulsion Re-establishment of S=O double bond Int->Collapse Deprot 4. Deprotonation Base removes proton Collapse->Deprot Prod 5. Stable Sulfonamide Morpholinosulfonyl Pharmacophore Deprot->Prod

Mechanistic pathway of sulfonylation using morpholin-4-ylsulfamyl chloride.

Crystallization Protocol for X-Ray Diffraction (XRD)

Obtaining high-resolution 3D crystallographic data requires growing pristine single crystals.

Step-by-Step Methodology:

  • Dissolution: Suspend the purified morpholinosulfonamide product in a minimal volume of ethyl acetate (EtOAc) and heat to 65–70 °C until fully dissolved[4].

  • Antisolvent Addition: Slowly add heptane (up to 9 volumes relative to EtOAc) while maintaining the temperature[4].

    • Causality: EtOAc provides high solubility for the polar sulfonamide, while heptane acts as an antisolvent by reducing the dielectric constant of the medium. Slow addition at elevated temperatures prevents rapid amorphous precipitation, allowing ordered crystal nucleation to occur.

  • Cooling: Stir the slurry at 65–70 °C for 2 hours, then cool linearly to 0–5 °C over 4 hours[4].

  • Self-Validation Checkpoint: Before submitting the sample for single-crystal XRD, analyze an aliquot using X-Ray Powder Diffraction (XRPD). A sharp diffraction pattern confirms a highly ordered crystalline lattice, distinguishing it from amorphous solids[4].

Workflow Prep Reagent Prep Morpholin-4-ylsulfamyl Chloride + Base Rxn Coupling Reaction DCM/Pyridine, RT, 12h Prep->Rxn Purif Purification Aqueous Workup & Chromatography Rxn->Purif Cryst Crystallization Slow Evaporation (EtOAc/Heptane) Purif->Cryst XRD X-Ray Diffraction 3D Structure Elucidation Cryst->XRD

Experimental workflow from reagent coupling to single-crystal X-ray diffraction.

Pharmacophoric Impact in Drug Design (Case Studies)

The 3D spatial arrangement of the morpholinosulfonyl group profoundly impacts the binding affinity and pharmacokinetic profile of therapeutic agents.

  • P2X7 Receptor Antagonists: In the design of treatments for septic acute kidney injury, researchers discovered that linking substituted sulfonyl chlorides via C–N coupling significantly improved P2X7R potency. The large steric hindrance of the 4-morpholinesulfonamide group at the para-position of the aromatic ring yielded superior antagonistic effects compared to meta-substitutions[3]. Crystallographic modeling indicates that the chair conformation of the morpholine ring projects the oxygen atom into the solvent-exposed region, optimizing the compound's solubility.

  • IspE Kinase Inhibitors: For non-mevalonate pathway inhibitors targeting Mycobacterium tuberculosis, the morpholine-4-sulfonyl moiety acts as a critical structural anchor. Co-crystal structure analyses reveal that the highly polarized sulfonyl oxygens serve as potent hydrogen bond acceptors, locking the inhibitor into the kinase active site[5].

  • CADA Analogs (CD4 Down-modulators): In the synthesis of unsymmetrical cyclotriazadisulfonamides (CADA) used to prevent HIV entry, N-morpholinosulfonyl chloride was used to prepare sulfamate derivatives[2]. The electron-donating tertiary amino group of the morpholine ring alters the local dipole moment, allowing the side arm to uniquely interact with the CD4 signal peptide within the endoplasmic reticulum translocation channel[2].

Conclusion

Morpholin-4-ylsulfamyl chloride is far more than a simple building block; it is a precision tool for engineering 3D molecular architecture. By understanding its tetrahedral sulfonyl geometry, the chair conformation of its morpholine ring, and the strict mechanistic causality required for its synthetic application, drug development professionals can predictably enhance the target affinity and physicochemical properties of next-generation therapeutics.

Sources

Exploratory

A Comprehensive Guide to the Storage and Handling of Morpholin-4-ylsulfamyl Chloride for Optimal Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Morpholin-4-ylsulfamyl chloride is a pivotal reagent in synthetic chemistry, particularly in the development of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Morpholin-4-ylsulfamyl chloride is a pivotal reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds. However, its utility is intrinsically linked to its purity, which is threatened by its inherent reactivity. As a member of the sulfonyl chloride class, it is highly susceptible to degradation, primarily through hydrolysis, leading to compromised reaction yields, impure products, and a lack of experimental reproducibility. This guide provides a comprehensive framework for the effective storage and handling of morpholin-4-ylsulfamyl chloride. We will delve into the chemical mechanisms of its degradation, establish scientifically-grounded protocols for storage to mitigate these pathways, and present validated analytical methods for quality control. This document is intended to serve as an essential resource for researchers and drug development professionals, ensuring the integrity of this critical reagent from procurement to application.

Introduction: The Critical Role of Reagent Integrity

Morpholin-4-ylsulfamyl Chloride: A Key Synthetic Intermediate

Morpholin-4-ylsulfamyl chloride (CAS 1828-66-6) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a stable morpholine ring.[1][2] This structure makes it an invaluable building block for introducing the morpholinylsulfonyl moiety into target molecules. Its primary application lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities that are central to many therapeutic agents.[3]

The Challenge: Inherent Reactivity of Sulfonyl Chlorides

The synthetic utility of sulfonyl chlorides is derived from the highly electrophilic nature of the sulfur atom, which makes it an excellent target for nucleophiles.[3] However, this same reactivity is the source of their instability. These compounds are notoriously sensitive to moisture and can degrade over time, even under what might be considered standard laboratory storage conditions.[3][4][5] Understanding and controlling the factors that lead to degradation is not merely a matter of good practice; it is a prerequisite for reliable and reproducible science.

The Chemistry of Degradation: Mechanisms and Consequences

The primary threat to the stability of morpholin-4-ylsulfamyl chloride is its reaction with ambient moisture. Secondary factors such as heat can accelerate this and other decomposition processes.

The Primary Pathway: Hydrolysis

The most significant degradation pathway is hydrolysis, which occurs when the compound is exposed to water.[5][6] The mechanism involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the displacement of the chloride ion and the formation of the corresponding, and synthetically inert, morpholine-4-sulfonic acid, along with corrosive hydrogen chloride (HCl) gas.[5][7]

Consequences of Hydrolysis:

  • Reduced Reagent Potency: The sulfonic acid byproduct will not participate in subsequent sulfonamide formation reactions, leading to significantly lower yields and wasted starting materials.[5][8]

  • Product Contamination: The presence of sulfonic acid complicates purification processes.

  • Safety Hazards: The evolution of HCl gas can create a corrosive atmosphere within the storage container, potentially compromising its integrity and posing a risk to personnel upon opening.[9] This HCl can also react with metal shelving or containers to produce flammable hydrogen gas.[10]

Caption: The primary degradation pathway via hydrolysis.

Secondary Degradation Factors
  • Thermal Decomposition: Elevated temperatures significantly accelerate the rate of hydrolysis and can induce thermal decomposition.[11] This is often visually indicated by a discoloration of the reagent, which may turn from white or colorless to yellow or dark brown.[9] This process can also liberate sulfur dioxide (SO₂) and HCl gas.[9] Caution should be exercised when distilling sulfonyl chlorides, as temperatures exceeding 100-110°C can cause rapid decomposition.[11]

  • Photodegradation: While less documented for this specific compound, many reactive chemicals are sensitive to light. As a matter of best practice, storage in amber or opaque containers is recommended to prevent potential photodegradation.

Core Principles for Preventing Degradation: The Storage Protocol

A multi-faceted approach focusing on strict control of temperature, atmosphere, and container integrity is essential for preserving the quality of morpholin-4-ylsulfamyl chloride.

Temperature Control: The First Line of Defense

Lowering the storage temperature is the most effective way to decrease the kinetics of all degradation reactions.

  • Short- to Medium-Term Storage (Weeks to Months): Refrigeration at 2-8°C is highly recommended.[12]

  • Long-Term Storage (Months to Years): For archival purposes, storage in a freezer at -15°C to -20°C can maintain stability for extended periods.[11]

Atmospheric Control: The Imperative of an Inert Environment

The exclusion of atmospheric moisture is paramount.

  • Inert Gas Blanket: Upon receipt and after every use, the container headspace should be purged with a dry, inert gas such as nitrogen or argon.[4][10] This displaces moist air and provides a protective, non-reactive atmosphere.

  • Desiccation: Storing the sealed container within a secondary container or desiccator containing a suitable desiccant (e.g., silica gel, Drierite) provides an additional layer of protection against moisture ingress.

Container Selection and Integrity

The choice of container is critical for both stability and safety.

  • Material: The primary container should be made of glass or another corrosion-resistant material. Avoid metal containers, as the compound itself and its acidic degradation products are corrosive.[10]

  • Sealing: The container must have a tightly fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner, to ensure an airtight seal.[13][14] The seal integrity should be inspected regularly.

  • Original Packaging: Whenever possible, keep the reagent in its original packaging, which has been designed and validated by the manufacturer for stability.[14]

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (short-term) or ≤ -15°C (long-term)Slows the kinetics of hydrolysis and thermal decomposition.[11][12]
Atmosphere Under a dry, inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture, the primary cause of degradation.[5][10]
Container Tightly sealed glass bottle with PTFE-lined capEnsures an airtight seal and prevents corrosion.[10][13]
Environment Dry, well-ventilated, dark, and dedicated "water-free" areaProtects from ambient moisture, light, and accidental water contact.[4][13]
Secondary Containment Store inside a desiccatorProvides an additional barrier against environmental moisture.

Best Practices in Handling to Preserve Purity

Proper handling techniques are as crucial as storage conditions. Degradation often occurs during dispensing and use.

  • Work Environment: All handling of morpholin-4-ylsulfamyl chloride should be conducted in a certified chemical fume hood to manage potential off-gassing of HCl or SO₂.[9]

  • Aliquotting and Dispensing:

    • Allow the container to equilibrate to room temperature before opening. This prevents condensation of moist air into the cold container.

    • Work quickly and deliberately to minimize the time the container is open to the atmosphere.

    • Use only oven-dried glassware and stainless steel or PTFE-coated spatulas.[5]

    • Immediately after dispensing, purge the container headspace with inert gas, securely reseal it, and return it to the appropriate cold storage.

  • Safe Quenching: Excess or waste sulfonyl chloride must be neutralized carefully before disposal. A recommended procedure involves the slow, dropwise addition of the sulfonyl chloride-containing solution to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate.[9] This must be done in a fume hood due to vigorous CO₂ evolution.[9]

Quality Control: Analytical Methods for Stability Assessment

Regularly assessing the purity of the reagent is a self-validating system that ensures experimental success. A multi-technique approach is recommended for a comprehensive analysis.

Caption: A logical workflow for assessing reagent purity.

Table 2: Comparison of Analytical QC Techniques
TechniquePrincipleAdvantagesDisadvantages
HPLC Separation by polarityHigh resolution, quantitative, stability-indicating for non-volatile impurities like sulfonic acid.[6]Requires method development, potential for on-column degradation.[6]
GC-MS Separation by boiling point and massHigh sensitivity, identifies volatile impurities and confirms mass of the parent compound.[6][15]Potential for thermal degradation of the analyte in the injector.[6]
¹H / ¹³C NMR Nuclear magnetic resonanceProvides detailed structural information, non-destructive.[15]Lower sensitivity than MS; may not easily resolve sulfonyl chloride from sulfonic acid peaks in ¹H NMR.[8][15]
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the main component and its primary hydrolysis product, morpholine-4-sulfonic acid.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. A typical starting point is 70:30 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile. Dilute further as needed to be within the linear range of the detector.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard of known concentration to determine the retention time and response factor.

    • Inject the sample solution.

    • Integrate the peak areas. The purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The presence of an early-eluting, more polar peak may indicate the sulfonic acid degradant.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is excellent for detecting volatile impurities and confirming the identity of the main component.[8]

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film).[6]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[6]

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Procedure:

    • Prepare a dilute solution of the sample in a dry, volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject 1 µL into the GC-MS system.

    • Analyze the resulting chromatogram for unexpected peaks and examine their corresponding mass spectra to identify potential impurities. The mass spectrum of the main peak should be consistent with morpholin-4-ylsulfamyl chloride (Molecular Weight: 185.62 g/mol ).[1]

Troubleshooting Guide

Observation/IssuePotential CauseRecommended Action
Reagent is yellow or dark brown. Thermal or prolonged chemical degradation.[9]The reagent is likely impure. Perform a QC check (HPLC or GC-MS) to assess purity. For critical applications, discard and use a fresh, colorless lot.
Low yields in sulfonamide synthesis. Hydrolysis of the sulfonyl chloride to inactive sulfonic acid.[5]Verify the purity of the starting material. Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere using anhydrous solvents.[5]
Pressure release and/or corrosive smell upon opening container. Significant hydrolysis has occurred, generating HCl gas.[9]Handle with extreme caution in a fume hood. The reagent is likely heavily degraded and should not be used. Review storage and handling procedures to prevent recurrence.

Conclusion: Ensuring Reproducibility Through Stability

The chemical integrity of morpholin-4-ylsulfamyl chloride is not a static property but a state that must be actively maintained. Its propensity for degradation, primarily through hydrolysis, demands a rigorous and disciplined approach to its storage and handling. By implementing the protocols outlined in this guide—controlling temperature, excluding moisture with an inert atmosphere, using appropriate containers, and verifying purity with robust analytical methods—researchers can mitigate the risks of degradation. This ensures that the reagent performs as expected, leading to reliable, reproducible results and ultimately accelerating the pace of research and drug development.

References

  • Assessing the Purity of 2,3-Difluorobenzene-1-sulfonyl chloride: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
  • 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). (n.d.). Organic Syntheses Procedure.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2026, January 17). ChemicalBook.
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (2005, September 13). Cole-Parmer.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem.
  • Morpholine-4-sulfonyl chloride (CAS 1828-66-6). (n.d.). Fluorochem.
  • D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET. (2025, June 12). TCI Chemicals.
  • Morpholine-4-sulfonyl chloride | 1828-66-6. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, September 24). Sigma-Aldrich.
  • Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265. (n.d.). PubChem - NIH.
  • Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. (n.d.). Benchchem.
  • MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6. (2025, September 25). ChemicalBook.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019, April 27). ResearchGate.
  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019, May 28). Reddit.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 06). RSC Publishing.

Sources

Foundational

Spectroscopic Properties and Analytical Characterization of Morpholin-4-ylsulfamyl Chloride: An In-Depth Technical Guide

Executive Summary Morpholin-4-ylsulfamyl chloride (also known as 4-morpholinesulfonyl chloride, CAS 16469-74-2) is a highly versatile electrophilic building block widely utilized in the synthesis of sulfonamides, kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholin-4-ylsulfamyl chloride (also known as 4-morpholinesulfonyl chloride, CAS 16469-74-2) is a highly versatile electrophilic building block widely utilized in the synthesis of sulfonamides, kinase inhibitors, and other pharmacologically active agents[1]. Because of its reactive sulfonyl chloride moiety, accurate spectroscopic characterization requires stringent environmental controls to prevent hydrolysis[2]. This whitepaper provides a comprehensive, field-proven guide to the spectroscopic profiling of morpholin-4-ylsulfamyl chloride, detailing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characteristics, alongside self-validating experimental protocols.

Chemical Significance in Drug Development

Sulfonamides are a cornerstone of modern medicinal chemistry. Morpholin-4-ylsulfamyl chloride serves as a critical linchpin in synthesizing morpholine-substituted sulfonamides, which frequently exhibit improved aqueous solubility and favorable pharmacokinetic profiles[3]. The morpholine ring introduces a balanced lipophilicity/hydrophilicity ratio, while the sulfonyl chloride group allows for rapid, high-yielding nucleophilic substitutions with primary and secondary amines[4]. Ensuring the structural integrity of this reagent prior to coupling is paramount, as degraded (hydrolyzed) material will drastically reduce reaction yields and introduce complex impurities.

Spectroscopic Profiling: The Core Data

The structural confirmation of morpholin-4-ylsulfamyl chloride relies on orthogonal analytical techniques. Below is the consolidated spectroscopic data[3][5].

Table 1: Quantitative Spectroscopic Data Summary

Spectroscopic MethodTarget Nucleus / BondObserved SignalMultiplicity / IntensityStructural Assignment
¹H NMR (CDCl₃)Protons (C2, C6)δ 3.75 – 3.80 ppmMultiplet (4H)–CH₂–O–CH₂–
¹H NMR (CDCl₃)Protons (C3, C5)δ 3.30 – 3.35 ppmMultiplet (4H)–CH₂–N–CH₂–
¹³C NMR (CDCl₃)Carbons (C2, C6)δ 66.2 ppmSingletC–O
¹³C NMR (CDCl₃)Carbons (C3, C5)δ 46.2 ppmSingletC–N
FT-IR (ATR)S=O (Asymmetric)~1375 cm⁻¹StrongSulfonyl chloride group
FT-IR (ATR)S=O (Symmetric)~1165 cm⁻¹StrongSulfonyl chloride group
FT-IR (ATR)C–O–C~1115 cm⁻¹MediumMorpholine ether linkage
ESI-MS (Positive)[M+H]⁺m/z 186.0 / 188.03:1 Isotopic RatioConfirms 1 Chlorine atom

Mechanistic Insights: Causality Behind Experimental Choices

As an Application Scientist, it is critical to understand why specific analytical conditions are chosen, rather than just following a recipe.

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is strictly mandated for the NMR analysis of sulfonyl chlorides. Using DMSO-d₆ or Methanol-d₄ is a common pitfall; these solvents can act as nucleophiles or contain trace water that rapidly converts the sulfonyl chloride into morpholine-4-sulfonic acid. CDCl₃ provides a highly inert, non-nucleophilic environment[3].

  • Anhydrous Handling for FT-IR: Traditional KBr pellet pressing is discouraged due to the hygroscopic nature of KBr, which can introduce water and cause localized hydrolysis during the application of high pressure. Attenuated Total Reflectance (ATR) FT-IR is the superior choice, as it requires zero sample preparation and minimizes atmospheric exposure, preserving the integrity of the S=O and S-Cl stretches.

  • Isotopic Signatures in MS: The natural abundance of Chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is the most definitive diagnostic tool in the mass spectrum. Observing the m/z 186.0 and 188.0 peaks in this exact ratio instantly validates the retention of the chloride leaving group, differentiating the intact starting material from its hydrolyzed sulfonic acid counterpart (m/z 168.0)[2].

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Anhydrous NMR Acquisition
  • Preparation of Solvent: Dry CDCl₃ over activated 4Å molecular sieves for at least 24 hours prior to use.

    • Self-Validation Step: Run a blank ¹H NMR of the solvent; the water peak at δ 1.56 ppm must be virtually absent.

  • Sample Dissolution: In a nitrogen-purged glovebag, dissolve 15 mg of morpholin-4-ylsulfamyl chloride in 0.6 mL of the dried CDCl₃.

  • Acquisition: Transfer to a dry 5 mm NMR tube and seal with a PTFE cap. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra immediately.

  • Data Validation: Confirm the integration ratio of the multiplets at δ 3.75 ppm and δ 3.30 ppm is exactly 1:1. Any appearance of a broad singlet downfield (>8.0 ppm) indicates sulfonic acid proton exchange, signaling sample degradation.

Protocol 2: ATR FT-IR Analysis
  • Background Calibration: Clean the diamond ATR crystal with anhydrous dichloromethane (DCM) and allow it to evaporate. Collect a background spectrum to ensure a flat baseline.

  • Sample Application: Apply 2-3 drops of the neat morpholin-4-ylsulfamyl chloride (which is typically a viscous liquid/oil at room temperature) directly onto the crystal[2].

  • Acquisition: Apply the ATR press (if required for contact, though often unnecessary for liquids) and acquire 32 scans at 4 cm⁻¹ resolution.

  • Data Validation: Verify the presence of the sharp, intense asymmetric S=O stretch at ~1375 cm⁻¹. A shift or broadening of this peak towards 1350 cm⁻¹ or the appearance of a broad O-H stretch at 3000-3400 cm⁻¹ indicates moisture contamination.

Workflow Visualization

The following diagram illustrates the logical flow of the characterization process, emphasizing the critical control points required to maintain sample integrity.

Workflow A Morpholin-4-ylsulfamyl Chloride (Sample Prep) B Anhydrous Handling (Prevent Hydrolysis) A->B C NMR Spectroscopy (1H & 13C in CDCl3) B->C D FT-IR Spectroscopy (ATR Method) B->D E Mass Spectrometry (ESI-MS / HRMS) B->E F Data Validation & Structural Confirmation C->F D->F E->F

Fig 1: Analytical workflow for the spectroscopic validation of morpholin-4-ylsulfamyl chloride.

Conclusion

The spectroscopic characterization of morpholin-4-ylsulfamyl chloride demands precise environmental control due to the inherent reactivity of the sulfonyl chloride moiety. By utilizing inert solvents like CDCl₃, employing ATR FT-IR to bypass hygroscopic KBr matrices, and leveraging the diagnostic 3:1 isotopic ratio in mass spectrometry, researchers can establish a self-validating analytical framework. This ensures the high purity of the reagent, which is a prerequisite for downstream success in complex sulfonamide drug development.

References

  • Title: Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupl - The Royal Society of Chemistry Source: rsc.org URL: [Link]

  • Title: N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity - ACS Publications Source: acs.org URL: [Link]

  • Title: Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5] deca-6,9-dien-8-ones - Semantic Scholar Source: semanticscholar.org URL: [Link]

  • Title: 4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist - ACS Publications Source: acs.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Protocol for Sulfonylation Using Morpholin-4-ylsulfamyl Chloride

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Morpholin-4-ylsulfamyl chloride (CAS 1828-66-6), commonly referred to as morpholine-4-sulfonyl chloride, is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Morpholin-4-ylsulfamyl chloride (CAS 1828-66-6), commonly referred to as morpholine-4-sulfonyl chloride, is a highly versatile electrophilic reagent widely utilized in medicinal chemistry and organic synthesis. The introduction of a morpholinosulfonyl group into a molecular scaffold is a proven structural modification strategy used to enhance aqueous solubility, modulate pharmacokinetic properties, and 1 compared to traditional sulfamoyl derivatives[1].

The sulfonylation reaction proceeds via a nucleophilic acyl substitution mechanism at the electrophilic sulfur atom. When an amine or alcohol attacks the sulfonyl chloride, a tetrahedral intermediate is formed, followed by the expulsion of a chloride leaving group. Because this process generates stoichiometric amounts of hydrochloric acid (HCl), a proton scavenger—typically a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)—is1 to prevent the protonation of the nucleophile, which would otherwise halt the reaction[1]. For less nucleophilic substrates such as alcohols, stronger bases like sodium hydride (NaH) are employed to generate a2[2].

Mechanistic Pathway Visualization

Mechanism A Nucleophile (R-NH2 or R-OH) D Tetrahedral Intermediate A->D Nucleophilic Attack B Morpholin-4-ylsulfamyl Chloride B->D Electrophilic Sulfur C Base (TEA, DIPEA, or NaH) C->D Deprotonation E Sulfonylated Product (Sulfamide/Sulfonate) D->E Chloride Elimination F Base•HCl Salt Byproduct D->F HCl Scavenging

Figure 1: Mechanistic pathway of sulfonylation using morpholin-4-ylsulfamyl chloride.

Experimental Protocols

Protocol A: Sulfonylation of Primary and Secondary Amines (Sulfamide Synthesis)

This protocol is optimized for the conversion of aliphatic or aromatic amines into their corresponding morpholine-4-sulfamides.

Reagents:

  • Amine substrate (1.0 equiv)

  • Morpholin-4-ylsulfamyl chloride (1.2 - 1.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 - 0.5 M)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add TEA (2.0 equiv) to the solution.

    • Causality: Excess base ensures complete neutralization of the generated HCl and accounts for any adventitious moisture that might consume the base.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Sulfonyl chlorides are sensitive to hydrolysis; cooling minimizes exothermic side reactions and prevents the thermal degradation of the electrophile.

  • Reagent Addition: Dissolve morpholin-4-ylsulfamyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10–15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 16 hours.

    • Note: For sterically hindered or electron-deficient anilines, the reaction may be sluggish and require 3 in THF or DMF to drive the reaction to completion[3].

  • Quench & Workup: Dilute the reaction with additional DCM and quench with 1N aqueous HCl.

    • Causality: The acidic wash protonates unreacted starting amine and the TEA catalyst, dragging them into the aqueous layer and purifying the organic phase. Wash the organic layer subsequently with saturated aqueous NaHCO3 and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate/hexanes).

Protocol B: Sulfonylation of Alcohols (Sulfonate Ester/Sulfamate Synthesis)

Alcohols are inherently weaker nucleophiles than amines. This protocol utilizes Sodium Hydride (NaH) to pre-form an alkoxide, ensuring efficient attack on the sulfonyl chloride.

Reagents:

  • Alcohol substrate (1.0 equiv)

  • Morpholin-4-ylsulfamyl chloride (1.0 - 1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 - 1.5 equiv)

  • Anhydrous THF or DMF (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere. Slowly add a solution of the alcohol (1.0 equiv) in THF. Stir for 30 minutes until H2 gas evolution ceases.

    • Causality: Complete deprotonation is critical to maximize the nucleophilicity of the oxygen atom, shifting the reaction kinetics favorably.

  • Electrophile Addition: Add morpholin-4-ylsulfamyl chloride (1.0 equiv) dropwise to the alkoxide solution at 0 °C.

  • Reaction Progression: Stir the mixture at2[2]. Monitor the reaction via TLC or LC-MS.

  • Quench: Carefully quench the reaction by pouring it into a 1N citric acid solution at 0 °C.

    • Causality: Citric acid is a mild acid that safely neutralizes excess NaH without risking the cleavage of acid-sensitive protecting groups or the newly formed sulfonate ester.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via automated flash chromatography (e.g., 2)[2].

Workflow Step1 1. Substrate Dissolution (Anhydrous Solvent, Inert Atm) Step2 2. Base Addition & Cooling (TEA/NaH at 0 °C) Step1->Step2 Step3 3. Dropwise Addition of Morpholin-4-ylsulfamyl Chloride Step2->Step3 Step4 4. Reaction Progression (Warm to RT, Monitor via LC-MS) Step3->Step4 Step5 5. Quench & Aqueous Workup (Acidic Wash -> Brine Wash) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Figure 2: Standard experimental workflow for sulfonylation reactions.

Data Presentation: Reaction Conditions & Optimization

The following table summarizes typical reaction conditions and expected yields based on substrate classes, providing a quantitative baseline for protocol optimization.

Substrate TypeSolventBase (Equiv)Temp / TimeTypical YieldTroubleshooting / Notes
Primary Aliphatic Amines DCMTEA (2.0)0 °C to RT, 2-4 h75 - 90%Highly reactive; avoid excess sulfonyl chloride to prevent bis-sulfonylation.
Secondary Amines DCM or THFDIPEA (2.5)0 °C to RT, 4-12 h60 - 85%Steric hindrance may require longer reaction times.
Anilines (Aromatic Amines) Pyridine or DMFPyridine (Solvent) or TEART to 50 °C, 12-24 h50 - 70%Sluggish reactivity. Heating to 50 °C is often necessary.
Primary/Secondary Alcohols THFNaH (1.2)0 °C to 25 °C, 2-6 h45 - 65%Pre-form alkoxide for 30 mins before adding electrophile.

Trustworthiness & Self-Validating Systems

To ensure scientific integrity and reproducibility, the protocol incorporates the following self-validating checks:

  • In-Process Monitoring: The consumption of the starting material should be continuously monitored using Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC). The morpholine-4-sulfonyl group adds significant mass (+149 Da) and drastically alters the polarity, making product identification and reaction validation straightforward.

  • Moisture Control: Sulfonyl chlorides readily hydrolyze to sulfonic acids in the presence of water. The use of strictly anhydrous solvents and inert gas (N2/Ar) is a critical validation step. If the reaction stalls with unreacted amine remaining, hydrolysis of the reagent is the most likely cause.

  • Mass Balance & Workup: The acidic aqueous wash (1N HCl or Citric Acid) acts as a self-cleaning step. It selectively removes basic impurities (TEA, pyridine, unreacted aliphatic amines) while leaving the neutral sulfonamide/sulfonate product in the organic phase, effectively pre-purifying the compound before chromatography.

References

  • Benchchem. "N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide". Benchchem. 1

  • Google Patents. "US20080293706A1 - Quinoxaline derivatives as pi3 kinase inhibitors". Google Patents. 3

  • bioRxiv. "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity". bioRxiv. 2

Sources

Application

Application Note: Step-by-Step Synthesis of Sulfonamides Using Morpholin-4-ylsulfamyl Chloride

Introduction and Chemical Context The incorporation of the morpholinosulfonyl pharmacophore into organic scaffolds is a highly effective strategy in modern drug discovery. The morpholine ring enhances the aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The incorporation of the morpholinosulfonyl pharmacophore into organic scaffolds is a highly effective strategy in modern drug discovery. The morpholine ring enhances the aqueous solubility and metabolic stability of hydrophobic drug candidates, making it a privileged structure in the design of peripherally restricted Cannabinoid-1 (CB1) receptor antagonists[1], HIV aspartyl protease inhibitors[2], and novel antitumor agents[3].

Morpholin-4-ylsulfamyl chloride (CAS: 16469-74-2), also referred to as 4-morpholinesulfonyl chloride, serves as the primary electrophilic reagent for this transformation. The synthesis of morpholinosulfonamides proceeds via a nucleophilic substitution at the sulfur(VI) center. Because sulfonyl chlorides are generally less reactive than their acyl chloride counterparts, the strategic selection of solvents, bases, and reaction conditions is critical to overriding the strong electron-withdrawing properties of the sulfonyl group and preventing competitive desulfonylation[4].

Mechanistic Insights & Experimental Design

As a self-validating chemical system, the amidation of morpholin-4-ylsulfamyl chloride relies on strict stoichiometric and environmental controls:

  • Nucleophilic Attack and Causality of Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide produced. If left unneutralized, this acid protonates the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—is required as an acid scavenger. Typically, 2.0 to 3.0 equivalents are used to ensure the reaction medium remains basic[1],[3].

  • Solvent Dynamics:

    • Dichloromethane (DCM): The preferred solvent for highly reactive, soluble aliphatic and primary aromatic amines. It allows for clean reactions at room temperature[3].

    • N,N-Dimethylformamide (DMF): Reserved for sterically hindered, poorly nucleophilic, or highly polar amine intermediates (e.g., complex pyrazole-3-carboxamides) that lack solubility in halogenated solvents[1].

  • Catalysis: For exceptionally hindered secondary amines, the addition of 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the final amidation.

Reaction Workflow Visualization

G N1 Amine Substrate + Morpholin-4-ylsulfamyl chloride N2 Solvent Selection (DCM for soluble, DMF for hindered) N1->N2 N3 Base Addition (DIPEA or TEA as HCl scavenger) N2->N3 N4 Nucleophilic Acyl Substitution (RT to 60°C, 2-16 h) N3->N4 N5 Reaction Monitoring (TLC / LC-MS Validation) N4->N5 N5->N4 Incomplete N6 Aqueous Quench & Extraction (H2O / Brine / Organic Solvent) N5->N6 Conversion >95% N7 Purification (Flash Chromatography) N6->N7 N8 Pure Morpholinosulfonamide N7->N8

Fig 1: Step-by-step workflow for the synthesis of morpholinosulfonamides.

Experimental Protocols

Protocol A: Standard Amidation in Dichloromethane (DCM)

Optimized for soluble, reactive aliphatic and aromatic amines[5],[3].

Self-Validation Checkpoint: Ensure all glassware is oven-dried and the DCM is anhydrous. Moisture will hydrolyze the sulfamyl chloride into unreactive morpholine-4-sulfonic acid.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equiv, e.g., 1.0 mmol).

  • Solvation & Basification: Dissolve the amine in anhydrous DCM (5.0 mL, 0.2 M). Add DIPEA or TEA (2.5 equiv, 2.5 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve morpholin-4-ylsulfamyl chloride (1.2 equiv, 1.2 mmol) in a minimal amount of anhydrous DCM (1.0 mL) and add it dropwise to the reaction mixture over 5 minutes to control the exothermic nature of the initial acid-base complexation.

  • Incubation: Remove the ice bath and allow the mixture to warm to room temperature. Stir under a nitrogen atmosphere for 2 to 4 hours.

  • In-Process Monitoring: Withdraw a 10 µL aliquot, dilute in 100 µL DCM, and analyze via TLC (ninhydrin stain for primary/secondary amines) or LC-MS. The reaction is complete when the starting amine is consumed.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of Hexanes/EtOAc or 2-5% MeOH in DCM) to yield the pure sulfonamide.

Protocol B: High-Polarity Amidation in DMF

Optimized for sterically hindered, complex, or poorly soluble intermediates[1].

  • Preparation: In a dry reaction vial, dissolve the complex amine (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Basification: Add TEA (3.0 equiv, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: Add morpholin-4-ylsulfamyl chloride (1.5 equiv, 0.75 mmol) in one portion.

  • Incubation: Stir the reaction mixture at room temperature for 16 hours. For highly hindered substrates, gentle heating to 40 °C may be applied.

  • Precipitation/Extraction Workup: Pour the reaction mixture into 15 mL of ice-cold water.

    • If the product precipitates: Filter the resulting white solid, wash extensively with cold water (to remove residual DMF and TEA-HCl salts), and dry under high vacuum.

    • If the product remains in solution: Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with water (5 × 10 mL) to thoroughly remove DMF, followed by a final brine wash (10 mL). Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography or preparative HPLC if required.

Quantitative Data & Reaction Conditions Summary

The following table synthesizes field-proven parameters and yields from literature utilizing morpholin-4-ylsulfamyl chloride across various substrates:

Substrate ClassSolventBase (Equiv)Temp / TimeYield RangeReference
PhenoxyethylaminesDCMTEA (1.5 - 2.0)RT, 2 - 4 h92 - 94%MDPI, 2020[3]
Pyrazole-3-carboxamidesDMFTEA (3.0)RT, 16 h89%ACS, 2021[1]
PyrrolopyrimidinesDCMDIPEA (1.5)RT, 16 h~40%ChemBook[5]
Boronic Acids (via in-situ S(VI) linchpin)THF/MeCNNa₂SO₃ (Base/Reductant)70 °C, 12 h14 - 23%*RSC, 2021[4]

*Note: The RSC data reflects a complex three-component Suzuki-Miyaura coupling rather than a direct amidation, highlighting the versatility but lower yield of in-situ generated sulfamoyl chlorides in transition-metal catalysis.

Troubleshooting & Optimization

  • Persistent Unreacted Amine: If LC-MS indicates stalled conversion despite the presence of unreacted morpholin-4-ylsulfamyl chloride, the amine may be trapped as a hydrochloride salt. Action: Check the pH of a quenched aliquot; if acidic, add an additional 1.0 equiv of DIPEA and 0.1 equiv of DMAP, then warm to 40 °C.

  • Formation of Symmetrical Sulfamides / Desulfonylation: Sulfamyl chlorides can degrade if exposed to moisture, leading to poor electrophilicity or desulfonylation side-reactions[4]. Action: Always store morpholin-4-ylsulfamyl chloride under an inert atmosphere at 2-8 °C. If the reagent is old, verify its integrity via NMR prior to use.

  • Difficult DMF Removal: In Protocol B, residual DMF can cause the product to oil out during concentration. Action: Ensure the organic layer is washed with water at least 5 times, or utilize a reverse-phase C18 catch-and-release cartridge to trap the product while washing away the polar solvent.

References

  • Journal of Medicinal Chemistry (ACS) : 4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist with Significant Weight-Loss Efficacy in Diet-Induced Obese Mice. Available at:[Link]

  • Molecules (MDPI) : Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available at:[Link]

  • Chemical Science (RSC) : S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available at:[Link]

  • Google Patents: US5585397A - Sulfonamide inhibitors of aspartyl protease.

Sources

Method

Application Notes & Protocols: The Strategic Use of Morpholin-4-ylsulfamyl Chloride in Modern Pharmaceutical Drug Discovery

Preamble: The Enduring Significance of the Sulfonamide Scaffold In the landscape of medicinal chemistry, few functional groups have demonstrated the enduring versatility and therapeutic impact of the sulfonamide moiety (...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Enduring Significance of the Sulfonamide Scaffold

In the landscape of medicinal chemistry, few functional groups have demonstrated the enduring versatility and therapeutic impact of the sulfonamide moiety (-SO₂NR₂). Since the dawn of the sulfa drug era, this pharmacophore has been a cornerstone in the development of a vast array of therapeutic agents, including antimicrobial, antiviral, anticancer, and antidiabetic drugs.[1][2] The sulfonamide group is not merely a passive linker; its unique stereoelectronic properties allow it to serve as a crucial hydrogen bond donor and acceptor, and its tetrahedral geometry can effectively mimic transition states of enzymatic reactions.

This guide focuses on a particularly valuable reagent for introducing a specialized sulfonamide: morpholin-4-ylsulfamyl chloride . The incorporation of the morpholine ring, a privileged scaffold in its own right, imparts a unique set of physicochemical properties that can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile.[3][4] As such, this reagent is a powerful tool for medicinal chemists aiming to optimize lead compounds and accelerate the journey from bench to clinic.

Part 1: Core Principles and Mechanistic Rationale

The Inherent Reactivity of Morpholin-4-ylsulfamyl Chloride

The utility of morpholin-4-ylsulfamyl chloride stems from the highly electrophilic nature of its sulfur atom. This electrophilicity is a direct consequence of the inductive electron withdrawal by the two sulfonyl oxygen atoms and the chlorine atom.[5] This electronic arrangement renders the sulfur atom highly susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating a facile and often high-yielding substitution reaction.

The general mechanism for the formation of a sulfonamide from morpholin-4-ylsulfamyl chloride and a primary or secondary amine is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic sulfur center, leading to a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, and a final deprotonation step (typically facilitated by a base) yields the stable sulfonamide product and hydrochloric acid.

Caption: Nucleophilic substitution at the sulfonyl sulfur.

The Morpholine Moiety: A "Smart" Scaffold for Drug Design

The morpholine ring is far more than a simple cyclic amine. Its inclusion is a deliberate strategic choice in drug design for several key reasons:

  • Modulation of Physicochemical Properties : The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall ring structure maintains sufficient lipophilic character to facilitate membrane permeability.[6][7] This balance is critical for optimizing oral bioavailability and achieving desired tissue distribution, including penetration of the blood-brain barrier.[6][7]

  • Metabolic Stability : The morpholine ring itself is generally robust and resistant to metabolic degradation. The sulfonamide linkage is also significantly more stable to hydrolysis than a corresponding carboxamide bond.

  • Vectorial Orientation : The defined chair conformation of the morpholine ring can act as a rigid scaffold, positioning other pharmacophoric elements of the molecule in a precise orientation for optimal interaction with a biological target.[6]

  • pKa Control : The presence of the ether oxygen withdraws electron density from the nitrogen atom, lowering its basicity (pKa of morpholinium ion is ~8.5) compared to similar cyclic amines like piperidine (pKa ~11.2).[8][9] This ensures that the morpholine nitrogen is partially protonated at physiological pH, which can be advantageous for solubility and target binding.

Part 2: Application Notes & Strategic Implementation

The decision to use morpholin-4-ylsulfamyl chloride is often driven by a need to address specific challenges in a drug discovery program.

Lead Optimization Scenario: Improving Solubility and ADME Properties

A common challenge in lead optimization is poor aqueous solubility, which can lead to low oral bioavailability. Replacing a lipophilic aromatic group or a metabolically labile ester with a morpholine sulfonamide can be a highly effective strategy.

  • Causality : The introduction of the polar sulfonamide group and the hydrogen-bond-accepting morpholine oxygen directly increases the molecule's affinity for water.[6] The metabolic stability of the S-N bond prevents rapid clearance.

  • Self-Validation : The success of this strategy is validated by measuring key parameters before and after modification. An increase in aqueous solubility (measured by kinetic or thermodynamic solubility assays) and a decrease in in-vitro metabolic clearance (e.g., in liver microsome stability assays) would confirm the intended improvement.

Target Engagement: Introducing Key Binding Interactions

In structure-based drug design, X-ray crystallography or computational modeling may reveal a pocket in the target protein with hydrogen bond donors or acceptors that are not being engaged by the current lead compound.

  • Causality : The two sulfonyl oxygens and the morpholine oxygen are excellent hydrogen bond acceptors. By using morpholin-4-ylsulfamyl chloride to append this group onto the molecular scaffold, new, potent hydrogen bonds can be formed with amino acid residues like arginine, lysine, or asparagine in the target's active site, thereby increasing binding affinity and potency.

  • Self-Validation : This is validated through biochemical or cellular assays. A significant improvement (i.e., a lower IC₅₀ or Kᵢ value) in the potency of the new analog compared to the parent compound provides direct evidence of enhanced target engagement.

Part 3: Experimental Protocols

The following section provides a detailed, self-validating protocol for the general synthesis of a morpholine sulfonamide.

General Protocol for Sulfonamide Synthesis via Morpholin-4-ylsulfamyl Chloride

Objective : To synthesize a N-substituted morpholine-4-sulfonamide from a primary or secondary amine using morpholin-4-ylsulfamyl chloride.

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )EquivalentsAmount (Example)
Primary/Secondary Amine (Substrate)R¹R²NHVaries1.05.0 mmol
Morpholin-4-ylsulfamyl chlorideC₄H₈ClNO₃S185.631.1 - 1.25.5 mmol
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93-25 mL
Triethylamine (TEA) or Pyridine(C₂H₅)₃N / C₅H₅N101.19 / 79.101.5 - 2.07.5 mmol
1 M Hydrochloric Acid (HCl)HCl36.46-As needed
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As needed
Brine (Saturated NaCl solution)NaCl58.44-As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed

Experimental Workflow Visualization

G start Start setup Reaction Setup: Dissolve amine and base in anhydrous DCM under N₂ start->setup cool Cool reaction mixture to 0 °C (ice bath) setup->cool add_reagent Slowly add morpholin-4-ylsulfamyl chloride solution dropwise cool->add_reagent react Allow to warm to RT and stir for 2-16 h (Monitor by TLC/LC-MS) add_reagent->react quench Quench reaction with 1 M HCl (aq) react->quench Reaction Complete extract Perform Liquid-Liquid Extraction: 1. Wash with 1 M HCl 2. Wash with sat. NaHCO₃ 3. Wash with Brine quench->extract dry Dry organic layer over MgSO₄, filter extract->dry concentrate Concentrate in vacuo to obtain crude product dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize pure product: ¹H NMR, ¹³C NMR, HRMS, m.p. purify->characterize end End characterize->end

Caption: General workflow for morpholine sulfonamide synthesis.

Step-by-Step Methodology

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine substrate (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

  • Base Addition : Add the base (e.g., triethylamine, 1.5 eq) to the solution.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially for highly reactive amines.

  • Reagent Addition : Dissolve morpholin-4-ylsulfamyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 10-15 minutes.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up :

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

  • Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material using flash column chromatography (typically with a hexane/ethyl acetate or DCM/methanol gradient) or recrystallization to obtain the pure sulfonamide.

  • Characterization : Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions

  • Sulfonyl chlorides are moisture-sensitive and corrosive. Handle morpholin-4-ylsulfamyl chloride in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction generates HCl as a byproduct, which is neutralized by the base. Ensure adequate ventilation.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle exclusively in a fume hood.

References

  • Early investigations using morpholine-4-sulfonyl chloride A as the starting material . ResearchGate. Available at: [Link]

  • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes . Journal of the American Chemical Society. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . PMC. Available at: [Link]

  • Synthesis of Morpholine Containing Sulfonamides . SciSpace. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review . CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry . PMC. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators . PMC. Available at: [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives . ResearchGate. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review . Preprints.org. Available at: [Link]

  • MORPHOLINE . PubChem. Available at: [Link]

  • Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications . Frontier Research Publication. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . PMC. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . Wiley Online Library. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . PubMed. Available at: [Link]

  • Synthesis of compound I [4-(2-hydroxybenzyl)morpholin- 4-ium chloride]... . ResearchGate. Available at: [Link]

  • Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines . PubMed. Available at: [Link]

  • Morpholine - Wikipedia . Wikipedia. Available at: [Link]

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Application

Application Notes: The Morpholinosulfonyl (Ms) Group in Protecting Group Chemistry

Abstract In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount for the successful construction of complex molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount for the successful construction of complex molecular architectures. Sulfonamides are a well-established class of protecting groups for primary and secondary amines, prized for their exceptional stability across a wide array of synthetic conditions. However, this same robustness often necessitates harsh deprotection protocols that can compromise sensitive functional groups elsewhere in the molecule. This guide introduces morpholin-4-ylsulfamyl chloride as a reagent for the installation of the morpholinosulfonyl (Ms) protecting group. We provide a detailed analysis of its application, positing the Ms group as a valuable alternative to traditional sulfonamides like tosyl (Ts) and nosyl (Ns). This document offers field-proven insights, detailed experimental protocols for protection and, critically, proposes mild reductive deprotection methodologies based on analogous, well-validated systems.

Introduction: The Sulfonamide Dilemma

The protection of amines is a frequent challenge in multi-step synthesis.[1] An ideal protecting group should be easy to install, stable to a variety of reaction conditions, and easy to remove selectively and mildly.[2] Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, fulfill the first two criteria exceptionally well. They are stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents, making them far more robust than common carbamate protecting groups like Boc or Cbz.

This stability, however, is also their primary drawback. Cleavage of the highly stable sulfur-nitrogen bond has traditionally required severe conditions, such as dissolving metal reductions (sodium in liquid ammonia) or refluxing in strong acid (HBr/phenol), which limits their applicability in the synthesis of complex, polyfunctionalized molecules.[3] This has driven a search for modified sulfonyl groups that retain adequate stability while being susceptible to cleavage under milder, more chemoselective conditions. The exploration of heteroaromatic sulfonyl groups, for example, has shown that modifying the electronic properties of the sulfonyl moiety can facilitate gentler deprotection protocols.[3][4]

The morpholinosulfonyl (Ms) group, installed using morpholin-4-ylsulfamyl chloride, represents another such modification. While not as extensively documented in the literature as a cleavable protecting group, its structure suggests properties that can be exploited for strategic advantage. The presence of the morpholine ring may enhance the solubility of protected intermediates in organic solvents and, more importantly, its electronic nature makes it an excellent candidate for modern reductive deprotection methods.

The Morpholinosulfonyl (Ms) Group: Installation

The protection of a primary or secondary amine with the morpholinosulfonyl group is a straightforward and high-yielding reaction. It proceeds via a standard nucleophilic attack of the amine on the electrophilic sulfur atom of morpholin-4-ylsulfamyl chloride. A tertiary amine base is typically used to scavenge the HCl generated during the reaction.

Experimental Protocol 2.1: General Procedure for Ms-Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Morpholin-4-ylsulfamyl chloride (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the tertiary amine base (e.g., Et₃N, 1.5 eq) to the stirred solution.

  • Slowly add a solution of morpholin-4-ylsulfamyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude N-morpholinosulfonyl amine is often a crystalline solid and can be purified by recrystallization or flash column chromatography on silica gel.

G cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Primary/Secondary Amine) ProtectedAmine R-NH-SO₂-Morpholine (Ms-Protected Amine) Amine->ProtectedAmine Protection MsCl Morpholin-4-ylsulfamyl Chloride MsCl->ProtectedAmine Base Et₃N or DIPEA Salt Base·HCl Base->Salt HCl Scavenger

Caption: Workflow for Amine Protection using Morpholin-4-ylsulfamyl Chloride.

Deprotection of the Morpholinosulfonyl (Ms) Group

The key to unlocking the utility of the Ms group lies in its selective removal. Based on extensive research into the cleavage of analogous sulfonamides, mild reductive methods are the most promising avenues. We propose the use of magnesium in methanol as the primary method, a protocol that has proven highly effective for the deprotection of pyridine-2-sulfonamides, which are electronically similar.[3][4][5]

The mechanism is believed to proceed via a single electron transfer (SET) from magnesium to the sulfonyl group, generating a radical anion intermediate which then fragments to release the free amine and a sulfinate byproduct. This approach avoids the harsh acidic or basic conditions that plague traditional sulfonamide deprotection.

Experimental Protocol 3.1: Proposed Reductive Deprotection using Magnesium/Methanol

Rationale: This method is exceptionally mild, uses inexpensive and readily available reagents, and has demonstrated efficacy for cleaving the N-S bond of heteroatom-substituted sulfonamides at low temperatures.[3][4] It is expected to be highly chemoselective.

Materials:

  • N-Morpholinosulfonyl-protected amine (1.0 eq)

  • Magnesium (Mg) turnings or powder (10 eq)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous NH₄Cl solution

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add magnesium turnings (10 eq).

  • Add anhydrous methanol to the flask, sufficient to create a stirrable slurry.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the Ms-protected amine (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the stirred Mg/MeOH suspension.

  • Stir the reaction mixture vigorously at 0 °C. The reaction is typically rapid, often completing within 1-3 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution while the flask is still in the ice bath.

  • Allow the mixture to stir for 1-2 hours until the magnesium salts have dissolved or formed a fine precipitate.

  • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate or DCM.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine product by flash column chromatography or distillation.

G cluster_reagents Reagents cluster_products Products ProtectedAmine Ms-Protected Amine DeprotectedAmine Free Amine (R-NH₂) ProtectedAmine->DeprotectedAmine Reductive Cleavage (0°C, 1-3h) Mg Mg⁰ (10 eq) Mg->DeprotectedAmine MeOH Methanol (Solvent) MeOH->DeprotectedAmine Byproducts Byproducts

Caption: Proposed Deprotection Workflow for the Ms Group via Mg/MeOH.

Orthogonality and Stability Profile

A key advantage of a protecting group is its orthogonal stability relative to other protecting groups.[6][7] Based on the known chemical behavior of the sulfonamide linkage, the Ms group is expected to be exceptionally stable under conditions used to cleave many other common protecting groups. This allows for selective deprotections elsewhere in a molecule while leaving the Ms-protected amine intact. The table below summarizes this predicted orthogonality.

Reagent/ConditionProtecting GroupResult
Ms (Morpholinosulfonyl) *Boc
Strong Acid (e.g., TFA, HCl)Potentially Labile Labile
Strong Base (e.g., NaOH, K₂CO₃)Stable Stable
Mild Base (e.g., 20% Piperidine/DMF)Stable Stable
Catalytic Hydrogenation (H₂, Pd/C)Stable Stable
Fluoride Source (e.g., TBAF)Stable Stable
Mild Reductive Cleavage (Mg/MeOH)LABILE Stable

*Stability data for the Ms group is inferred based on the established chemical properties of the sulfonamide functional group. The Ms group's unique lability is to specific reductive conditions not typically used for other groups, providing a powerful orthogonal handle.

This orthogonality makes the Ms group a potentially excellent strategic tool. For example, in a complex synthesis, one could selectively deprotect a Boc-protected amine with acid, an Fmoc-protected amine with piperidine, and a Cbz-protected amine via hydrogenation, all while leaving the Ms-protected amine untouched. The Ms group could then be removed in a final, dedicated step under mild reductive conditions that would not affect most other functional groups.

Conclusion and Future Outlook

Morpholin-4-ylsulfamyl chloride provides access to the morpholinosulfonyl (Ms) protecting group for amines. While historically underutilized in this capacity, the Ms group presents a compelling option for modern synthetic challenges. It combines the robust stability characteristic of sulfonamides with the potential for mild, chemoselective cleavage via reductive methods like magnesium in methanol. Its predicted orthogonality with acid-labile, base-labile, and hydrogenolysis-labile protecting groups positions it as a valuable tool for complex, multi-step synthetic campaigns in drug discovery and natural product synthesis. Further research is warranted to fully characterize its stability profile and expand its application, but the foundational principles and analogous protocols presented here provide a strong basis for its adoption by the research community.

References

  • Pak, C. S., & Lim, D. (1997). DEPROTECTION OF 2-PYRIDYL SULFONYL GROUP FROM PYRIDINE-2-SULFONAMIDES BY MAGNESIUM IN METHANOL.
  • Pak, C. S., & Lim, D. (2006). DEPROTECTION OF 2-PYRIDYL SULFONYL GROUP FROM PYRIDINE-2-SULFONAMIDES BY MAGNESIUM IN METHANOL. Journal of the Korean Chemical Society, 50(5), 374-377.
  • Pak, C. S., & Lim, D. (n.d.). Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. Request PDF.
  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • BenchChem. (2025). Technical Support Center: Deprotection of Methanesulfonamides. BenchChem.
  • Alonso, D. A., Nájera, C., & Varea, M. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 64(18), 6566-6571.
  • University of Bristol. (n.d.).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Aggarwal, V. K., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156-3164.
  • Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18456-18461.
  • BenchChem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BenchChem.
  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • McAllister, L. A., et al. (2006). Solid Phase Approaches to N-Heterocycles Using a Sulfur Linker Cleaved by SmI2. The Journal of Organic Chemistry, 71(19), 7437-7446.
  • Fier, P. S., Kim, S., & Maloney, K. M. (2019).
  • Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure.
  • Wiley-VCH. (n.d.). 2 Protection of Functional Groups.
  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ACS Publications. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides.
  • BenchChem. (2025).
  • Wiley Online Library. (n.d.).
  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • McAllister, L. A., et al. (2006). Solid Phase Approaches to N-Heterocycles Using a Sulfur Linker Cleaved by SmI2. Figshare.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • TCI Chemicals. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation.
  • Smith, A. B., et al. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Organic Letters, 6(22), 4065-4068.
  • Google Patents. (n.d.). Method for synthesis of morpholine oligomers.
  • ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • National Institutes of Health. (n.d.). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents.
  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.
  • PubMed. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.

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Method

Application Note: Mastering the Catalytic Cross-Coupling of Morpholin-4-ylsulfamyl Chloride

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic systems enabling the cross-coupling of morpholin-4-ylsulfamyl chloride. Introduction: The Strategic Importance of the Mor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic systems enabling the cross-coupling of morpholin-4-ylsulfamyl chloride.

Introduction: The Strategic Importance of the Morpholinyl-Sulfonamide Moiety

In the landscape of modern medicinal chemistry, the morpholine ring and the sulfonamide group are considered "privileged structures." Morpholine is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.[1][2] Concurrently, the sulfonamide functional group is a cornerstone of numerous approved pharmaceuticals, acting as a versatile bioisostere for amides and participating in crucial hydrogen bonding interactions with biological targets.[3][4]

The combination of these two scaffolds into a single molecule via morpholin-4-ylsulfamyl chloride offers a powerful tool for drug discovery. However, the synthesis of the requisite C–S or C–N bonds through cross-coupling presents unique challenges. The sulfamoyl chloride moiety (R₂N-SO₂Cl) can be prone to undesired side reactions, such as desulfonylation, under typical cross-coupling conditions.[5][6] Therefore, the rational selection of a catalyst system is not merely a matter of optimization but is fundamental to the success of the transformation. This guide provides a detailed exploration of the catalysts and protocols that enable efficient and selective cross-coupling reactions mediated by morpholin-4-ylsulfamyl chloride.

The Core Challenge: Catalyst-Controlled Selectivity

The primary hurdle in the cross-coupling of sulfamoyl chlorides is directing the catalytic cycle towards the desired C–S or C–N bond formation while suppressing competing pathways. The palladium-catalyzed desulfonylative coupling of arylsulfonyl chlorides to form C-C bonds is a well-established reaction, highlighting the inherent reactivity of the C-S bond within the catalyst's coordination sphere.[7] A successful catalyst for the synthesis of sulfonamides must therefore favor the oxidative addition into the S-Cl bond and subsequent reductive elimination of the desired product over pathways that lead to decomposition or desulfonylation.[5][6]

This control is almost exclusively achieved through the judicious selection of the ligand coordinated to the metal center (typically palladium or nickel). The ligand's steric and electronic properties directly influence the geometry and reactivity of the metal complex at each stage of the catalytic cycle.

Palladium-Based Catalytic Systems: The Workhorse for Sulfonamide Synthesis

Palladium catalysis remains the most extensively developed and broadly applied method for this class of transformation. The key to success lies in the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[8][9][10]

Mechanism of Action: The Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura type coupling of a sulfamoyl chloride is depicted below. The ligand's role is critical at every step:

  • Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the sulfur-chlorine bond of the morpholin-4-ylsulfamyl chloride. Bulky, electron-donating ligands facilitate this step by increasing the electron density on the palladium center.[11]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the chloride. This step is often base-mediated.

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments (the sulfamoyl group and the aryl/alkyl group from the boronic acid) couple, and the C–S bond is formed, regenerating the active L-Pd(0) catalyst. Bulky ligands promote this step and prevent unwanted side reactions.[5]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents & Products pd0 L-Pd(0) (Active Catalyst) pd_oxidative L-Pd(II)(SO₂NR₂)(Cl) pd0->pd_oxidative Oxidative Addition pd_transmetal L-Pd(II)(SO₂NR₂)(Ar) pd_oxidative->pd_transmetal Transmetalation chloride Cl⁻ pd_oxidative->chloride Out pd_transmetal->pd0 Reductive Elimination product Ar-SO₂NR₂ (Product) pd_transmetal->product Out sulfamoyl R₂N-SO₂Cl (Morpholinylsulfamyl Chloride) sulfamoyl->pd_oxidative In boronic Ar-B(OH)₂ (Boronic Acid) boronic->pd_transmetal In base Base (e.g., K₂CO₃) + B(OH)₂X⁻ base->pd_transmetal In

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Recommended Palladium Catalyst Systems

For optimal results, the use of well-defined palladium pre-catalysts is highly recommended over generating the active catalyst in situ from separate Pd sources and ligands. Pre-catalysts offer better reproducibility and often allow for lower catalyst loadings.[8]

Catalyst/Ligand SystemCoupling Partner(s)Key Advantages & Considerations
Pd₂(dba)₃ / XPhos Aryl/Heteroaryl Boronic Acids, AminesA highly general and robust system. XPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[7]
BrettPhos Pd G3 Pre-catalyst Primary Amines, Aryl ChloridesExcellent for N-arylation of primary amines. The pre-catalyst is air- and moisture-stable, simplifying reaction setup.[12]
RuPhos Pd G3 Pre-catalyst Secondary Amines (e.g., Morpholine)Particularly effective for coupling secondary amines, where other ligands might be sluggish.[12]
[Pd(IPr)(μ-Cl)Cl]₂ Aryl Sulfides (for C-S metathesis)An N-heterocyclic carbene (NHC) based catalyst, effective for activating challenging C-S bonds.[13][14]

Nickel-Based Catalytic Systems: A Cost-Effective and Powerful Alternative

Nickel catalysis has emerged as a powerful alternative to palladium, particularly for the cross-coupling of challenging and economically advantageous (hetero)aryl chlorides.[15][16] Nickel catalysts can often engage substrates that are unreactive under palladium catalysis and offer a more sustainable and cost-effective solution.

Key Features of Nickel Catalysis
  • High Reactivity with Aryl Chlorides: Nickel catalysts are exceptionally proficient at activating the strong C-Cl bond, which is often a challenge for palladium systems.[17]

  • Unique Mechanistic Pathways: While Ni(0)/Ni(II) cycles analogous to palladium are common, nickel can also operate through Ni(I)/Ni(III) cycles, especially in photoredox or electrochemical protocols, opening up different reactivity patterns.[17]

  • Ligand Design: Similar to palladium, ligand selection is paramount. Air-stable pre-catalysts featuring specialized bisphosphine ligands like PhPAd-DalPhos have proven highly effective for the C-N cross-coupling of sulfonamides.[16]

Experimental Protocols

The following protocols are designed to be robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Workflow Overview

Experimental_Workflow prep 1. Reagent Preparation (Drying & Degassing) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Catalytic Reaction (Heating & Stirring) setup->reaction monitor 4. Reaction Monitoring (TLC / GC-MS / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 5. Quenching & Extraction monitor->workup Proceed upon completion purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Caption: General workflow for cross-coupling reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Morpholin-4-ylsulfamyl Chloride with an Arylboronic Acid

This protocol is adapted from methodologies developed for the synthesis of aryl sulfonamides via C-S bond formation.[5]

Materials:

  • Morpholin-4-ylsulfamyl chloride (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (or a similar bulky phosphine ligand) (6 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup (Inert Atmosphere): To a flame-dried reaction vessel under an argon or nitrogen atmosphere, add the Pd₂(dba)₃, XPhos, and potassium carbonate.

  • Reagent Addition: Add the arylboronic acid followed by the morpholin-4-ylsulfamyl chloride.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 4-24 hours. Alternatively, microwave irradiation can be used (e.g., 120-150 °C for 30-60 minutes), which may significantly reduce reaction time.[18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylsulfonamide product.

Protocol 2: Nickel-Catalyzed C-N Coupling with an Aryl Chloride

This protocol is based on advances in nickel-catalyzed amination reactions.[15][16]

Materials:

  • Aryl or heteroaryl chloride (1.0 eq)

  • A sulfonamide nucleophile (e.g., methane sulfonamide, if coupling to the morpholinylsulfamyl chloride product) (1.2 eq)

  • (PhPAd-DalPhos)NiCl(o-tol) pre-catalyst (2-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

  • Anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF)

  • Glovebox or Schlenk line for setup

Procedure:

  • Reaction Setup (Glovebox): Inside a glovebox, add the nickel pre-catalyst and NaOt-Bu to a dry reaction vial equipped with a stir bar.

  • Reagent Addition: Add the sulfonamide, followed by the aryl chloride.

  • Solvent Addition: Add the anhydrous, degassed 2-MeTHF.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-130 °C. Stir for 12-36 hours.

  • Monitoring, Workup, and Purification: Follow steps 5-8 as described in Protocol 1. Note that nickel residues may impart a color to the crude product, which is typically removed during chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature.Use a well-defined pre-catalyst.[8] Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Increase reaction temperature in 10 °C increments.
Formation of Desulfonylation Byproduct Incorrect ligand choice favoring a decomposition pathway.Use a bulkier, more electron-rich ligand (e.g., XPhos, BrettPhos) to accelerate reductive elimination.[5][6]
Significant Starting Material Remaining Catalyst deactivation; Insufficient base strength.Increase catalyst/ligand loading. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu). Ensure strictly inert conditions.
Formation of Homocoupled Byproduct (Ar-Ar) Transmetalation is slow relative to other pathways.Ensure the boronic acid is of high quality. Sometimes adding a small amount of water can facilitate the boronic acid equilibrium, but this should be done cautiously.

Conclusion

The cross-coupling of morpholin-4-ylsulfamyl chloride is a highly valuable transformation for the synthesis of complex molecules in drug discovery. Success hinges on the strategic selection of a catalyst system capable of selectively promoting C–S or C–N bond formation. Modern palladium and nickel catalysts, equipped with sterically demanding and electron-rich ligands, provide reliable and high-yielding pathways to these important structures. By understanding the underlying catalytic mechanisms and employing robust experimental protocols, researchers can effectively leverage these reactions to accelerate the development of novel therapeutic agents.

References

  • Title: Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides Source: ACS Publications URL: [Link]

  • Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Advances URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: PMC (PubMed Central) URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • Title: Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides Source: ResearchGate URL: [Link]

  • Title: S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]

  • Title: Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts Source: ResearchGate URL: [Link]

  • Title: Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides Source: PubMed URL: [Link]

  • Title: Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation Source: PubMed URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides Source: RSC Publishing - The Royal Society of Chemistry URL: [Link]

  • Title: Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides Source: ResearchGate URL: [Link]

  • Title: Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides Source: ResearchGate URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: PubMed URL: [Link]

  • Title: A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions Source: PMC (PubMed Central) URL: [Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of Morpholin-4-ylsulfamyl Chloride in the Synthesis of Bioactive Heterocycles

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the application of morpholin-4-ylsulfamyl chloride as a versatile reagent in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of morpholin-4-ylsulfamyl chloride as a versatile reagent in the synthesis of medicinally relevant heterocyclic compounds. We will explore its reactivity, detail synthetic protocols for key structural motifs, and discuss the mechanistic rationale behind its utility in modern drug discovery.

Introduction: The Emerging Role of the Sulfamoyl Moiety in Medicinal Chemistry

The sulfamoyl group (–SO₂NR₂) is a critical pharmacophore found in a wide array of therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and capacity to modulate physicochemical properties, makes it a highly valuable functional group in drug design. Morpholine, a heterocyclic compound, is a prominent feature in numerous approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties.[1][2] The morpholine ring is a versatile and easily accessible synthetic building block that, when appropriately substituted, exhibits a wide range of biological activities.[1] Morpholin-4-ylsulfamyl chloride, in particular, has emerged as a key building block for introducing the morpholine-substituted sulfamoyl moiety, a group often associated with improved pharmacokinetic profiles and target engagement.[3][4][5] This guide will provide both the theoretical underpinnings and practical protocols for leveraging this reagent in the synthesis of bioactive heterocycles.[6]

Physicochemical Properties and Reactivity Profile

Morpholin-4-ylsulfamyl chloride is a crystalline solid that is typically stable under anhydrous conditions. The core of its reactivity lies in the electrophilic nature of the sulfur atom, which is activated by the two oxygen atoms and the chlorine leaving group. This makes it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, forming stable sulfonamide and sulfonate ester linkages, respectively.

Table 1: Physicochemical Properties of Morpholin-4-ylsulfamyl Chloride

PropertyValue
Molecular Formula C₄H₈ClNO₃S
Molecular Weight 185.63 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 78-82 °C
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Acetonitrile)
Reactivity Reacts with nucleophiles (amines, alcohols, thiols)

The presence of the morpholine ring is not merely a passive component. Its electron-donating nature can subtly modulate the reactivity of the sulfonyl chloride group compared to simpler alkyl or aryl sulfonyl chlorides. Furthermore, the morpholine moiety itself is a privileged scaffold in medicinal chemistry, often conferring aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to the final molecule.[1]

General Protocol for N-Sulfonylation of Heterocyclic Amines

The reaction of morpholin-4-ylsulfamyl chloride with primary or secondary amines on a heterocyclic core is a cornerstone of its application. This protocol outlines a general procedure that can be adapted for various substrates.

Rationale and Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[7] This is followed by the elimination of hydrogen chloride (HCl), which is neutralized by a base to drive the reaction to completion.[7] The choice of base is critical; tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl byproduct without competing in the nucleophilic attack.

N_Sulfonylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH R-NH₂ (Heterocyclic Amine) Intermediate [Intermediate Complex] R_NH->Intermediate Nucleophilic Attack MSC Morpholin-4-ylsulfamyl Chloride MSC->Intermediate Product R-NH-SO₂-Morpholine (Sulfonamide) Intermediate->Product Chloride Expulsion Byproduct Base-HCl Base Base (e.g., TEA) Base->Byproduct HCl Scavenging

Caption: Mechanism of N-Sulfonylation.

Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the heterocyclic amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), 0.1-0.5 M).[7]

  • Reaction Setup: Cool the solution to 0 °C using an ice bath.[7]

  • Reagent Addition: Dissolve morpholin-4-ylsulfamyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).[7]

  • Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM, 3 x 20 mL).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).[7]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Application in the Synthesis of Bioactive Scaffolds

The true power of morpholin-4-ylsulfamyl chloride is demonstrated in its application to synthesize molecules with proven biological activity. Below are two examples illustrating its use in creating distinct bioactive heterocyclic systems.

Synthesis of Novel Anticonvulsant Agents: A Case Study with Pyrrolidin-2-one Derivatives

Recent studies have explored the synthesis of novel anticonvulsant agents based on a pyrrolidin-2-one scaffold.[8] The introduction of a morpholinosulfonyl group has been shown to be a key modification for enhancing biological activity.[3]

Anticonvulsant_Synthesis_Workflow Start 1. Pyrrolidin-2-one Precursor Step1 2. N-Alkylation with a suitable electrophile Start->Step1 Step2 3. Functional group interconversion to introduce an amine Step1->Step2 Step3 4. N-Sulfonylation with Morpholin-4-ylsulfamyl Chloride Step2->Step3 End 5. Final Bioactive Compound Step3->End

Caption: Synthesis workflow for anticonvulsant agents.

Protocol Insight: In this synthetic route, the morpholin-4-ylsulfamyl chloride is introduced in the final step to a primary or secondary amine that has been installed on the pyrrolidin-2-one core. The general protocol described in Section 3 is directly applicable here. The rationale for this late-stage functionalization is to avoid potential complications with the sulfonyl group in earlier synthetic steps and to allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Development of Tankyrase Inhibitors: Targeting the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical pathway in cellular proliferation and is often dysregulated in cancer. Tankyrase enzymes are key regulators of this pathway, and their inhibition is a promising therapeutic strategy. Several potent tankyrase inhibitors feature a morpholinosulfonyl moiety, which often forms crucial interactions within the enzyme's active site.

Wnt_Signaling_Inhibition cluster_pathway Wnt/β-catenin Pathway TNKS Tankyrase Axin Axin TNKS->Axin PARylates & destabilizes BetaCatenin β-catenin Axin->BetaCatenin Part of destruction complex Inhibitor Morpholinosulfonyl-Heterocycle Inhibitor->TNKS Inhibits Degradation Degradation BetaCatenin->Degradation Targeted for Gene Gene Transcription BetaCatenin->Gene Activates

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in morpholin-4-ylsulfamyl chloride coupling reactions

Welcome to the Advanced Applications Support Hub. Morpholin-4-ylsulfamyl chloride (also known as 4-morpholinesulfonyl chloride) is a highly versatile, yet notoriously sensitive electrophile used extensively in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. Morpholin-4-ylsulfamyl chloride (also known as 4-morpholinesulfonyl chloride) is a highly versatile, yet notoriously sensitive electrophile used extensively in drug discovery for the synthesis of unsymmetrical sulfamides, sulfamates, and sulfonamides. Due to its high acidity and susceptibility to hydrolysis, achieving high yields requires precise control over reaction conditions. This guide provides causality-driven troubleshooting, optimized protocols, and validated methodologies to ensure experimental success.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I getting low yields and high amounts of symmetric sulfamide byproducts during amine coupling? Causality: When reacting morpholin-4-ylsulfamyl chloride with a primary or secondary amine, the highly acidic nature of the sulfamoyl chloride can lead to premature deprotonation, forming a highly reactive sulfamoyl anion. Subsequent elimination of the chloride ion and nucleophilic addition of the unreacted amine leads to the undesired symmetric sulfamide byproduct. Solution: You must minimize the residence time of the highly reactive intermediates. Utilizing continuous micro-flow technology or strict stoichiometric control at low temperatures (0 °C) suppresses this side reaction. A Bayesian Optimization (BO) approach has demonstrated that precise control of mixing time and temperature can increase yields from <50% to >75%, as detailed in1[1].

Q2: My alcohol sulfamoylation reactions are stalling with poor conversion. How can I drive the reaction to completion? Causality: Alcohols are significantly less nucleophilic than amines. In standard solvents like dichloromethane (DCM), the reaction kinetics are too slow, allowing competitive hydrolysis of the morpholin-4-ylsulfamyl chloride by trace moisture before the alcohol can successfully attack the electrophilic sulfur center. Solution: Solvent selection is critical. Switching the solvent to N,N-dimethylacetamide (DMAc) or 1-methyl-2-pyrrolidone (NMP) drastically accelerates the sulfamoylation of hydroxyl groups. The highly polar, aprotic nature of DMAc/NMP stabilizes the transition state. Using 2.0 equivalents of the sulfamoyl chloride without an exogenous base provides the highest yields 2[2].

Q3: I am attempting a palladium-catalyzed Suzuki-Miyaura cross-coupling with morpholin-4-ylsulfamyl chloride and a boronic acid, but I am recovering unreacted starting material. What is wrong? Causality: Standard phosphine ligands (e.g., dppf, XPhos) fail to efficiently promote the oxidative addition of Pd(0) into the strong S-Cl bond of the sulfamoyl chloride. Furthermore, the reductive elimination step to form the C-S bond is sterically demanding. Solution: You must use an electron-rich and bulky phosphine ligand. Tris-(2,6-dimethoxyphenyl)phosphine significantly enhances the oxidative addition due to its electron density, while its steric bulk facilitates the reductive elimination. Additionally, using a co-solvent system of THF and MeCN improves the solubility and stability of the catalytic species, boosting yields from trace amounts to >80%3[3].

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between optimized parameters and yield improvements across different coupling modalities.

Reaction ModalityStandard YieldOptimized YieldKey Optimization ParameterMechanistic Causality
Amine Coupling < 50%> 75%Micro-flow / 0 °CPrevents sulfamoyl anion formation and symmetric dimerization.
Alcohol Coupling 30 - 40%> 85%DMAc/NMP solventPolar aprotic stabilization of the transition state.
Suzuki-Miyaura < 15%> 80%Bulky, electron-rich phosphineEnhances Pd(0) oxidative addition into the S-Cl bond.

Part 3: Visualizing Workflows and Troubleshooting Logic

ReactionPathways A Morpholin-4-ylsulfamyl Chloride B Amine Coupling (Unsymmetrical Sulfamides) A->B 1°/2° Amine, TEA 0°C to RT C Alcohol Coupling (Sulfamates) A->C Alcohol, DMAc/NMP No Base, 2.0 eq D Suzuki-Miyaura Coupling (Sulfonamides) A->D Boronic Acid, Pd(0) Bulky Phosphine Ligand

Reaction pathways for morpholin-4-ylsulfamyl chloride coupling.

TroubleshootingLogic Start Low Yield in Coupling? Q1 Symmetric sulfamide byproduct formed? Start->Q1 Sol1 Use continuous flow or strict stoichiometric control Q1->Sol1 Yes Q2 Starting material hydrolyzing? Q1->Q2 No Sol2 Ensure anhydrous conditions (Dry THF/DCM) & 0°C Q2->Sol2 Yes Q3 Conversion stalling in Suzuki-Miyaura? Q2->Q3 No Sol3 Switch to electron-rich, bulky phosphine ligands Q3->Sol3 Yes

Troubleshooting logic tree for low-yield coupling reactions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints confirm the success of each phase before proceeding.

Protocol A: High-Yield Amine Coupling (Unsymmetrical Sulfamides)

Reference standard adapted from4[4].

  • Preparation: Dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq).

    • Validation Checkpoint 1: The solution must remain completely clear. Any cloudiness indicates moisture-induced precipitation of amine salts, which will ruin the yield. If cloudy, discard and dry your solvent.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add morpholin-4-ylsulfamyl chloride (1.0 eq) dropwise over 15 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Validation Checkpoint 2: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the amine spot and the appearance of a single new product spot confirms that symmetric dimerization has been successfully suppressed.

  • Workup: Quench with 1 M HCl. Extract the organic layer, wash with saturated sodium bicarbonate, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure.

Protocol B: Hydroxyl Sulfamoylation (Sulfamates)
  • Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc) (0.5 M concentration). Do not add an exogenous base.

  • Addition: Add morpholin-4-ylsulfamyl chloride (2.0 eq) in one portion at room temperature.

    • Validation Checkpoint 1: A slight exotherm may occur. The absence of gas evolution confirms the stability of the sulfamoyl chloride in the DMAc solvent system (unlike in aqueous or protic mixtures where HCl gas would aggressively evolve).

  • Reaction: Stir at room temperature for 2-4 hours.

    • Validation Checkpoint 2: Analyze via LC-MS. The mass spectrum should show the desired sulfamate mass [M+H]+ with <5% of the unreacted alcohol remaining.

  • Workup: Dilute with ethyl acetate and wash extensively with water (5x) to remove the DMAc solvent. Dry the organic phase and concentrate.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk tube, combine morpholin-4-ylsulfamyl chloride (1.0 eq), the target boronic acid (1.5 eq), PdCl2(PhCN)2 (5 mol%), and tris-(2,6-dimethoxyphenyl)phosphine (10 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon. Repeat this process three times.

    • Validation Checkpoint 1: Strict adherence to the freeze-pump-thaw or vacuum-backfill cycle is mandatory. The physical color of the catalyst mixture should remain stable (typically yellow/orange); rapid darkening to black indicates premature Pd(0) oxidation or aggregation due to oxygen leak.

  • Reaction: Inject a degassed mixture of THF/MeCN (1:1 v/v) and add anhydrous Na2SO3 (2.0 eq). Heat the sealed tube to 70 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate the filtrate for column chromatography.

References

  • Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization . D-nb.info.[Link]

  • Efficient General Method for Sulfamoylation of a Hydroxyl Group . ResearchGate.[Link]

  • S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling . Royal Society of Chemistry / ResearchGate.[Link]

Sources

Optimization

Optimizing reaction temperature and time for morpholin-4-ylsulfamyl chloride

Welcome to the Technical Support Center for the synthesis and application of morpholin-4-ylsulfamyl chloride (also widely known as 4-morpholinesulfonyl chloride). As a Senior Application Scientist, I have designed this g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and application of morpholin-4-ylsulfamyl chloride (also widely known as 4-morpholinesulfonyl chloride). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the thermodynamic and kinetic principles that govern these reactions, equipping you with the mechanistic insights needed to troubleshoot and optimize your specific drug development workflows.

Part 1: Mechanistic Grounding & Visual Workflow

The utility of morpholin-4-ylsulfamyl chloride lies in its highly electrophilic sulfur center, which readily undergoes nucleophilic attack by amines and alcohols to form sulfonamides and sulfamates, respectively.

However, the stability of the S-Cl bond is highly sensitive to temperature and solvent environment. Proper optimization requires balancing the kinetic control needed to prevent runaway exothermic degradation during synthesis, with the thermodynamic drive required to couple sterically hindered nucleophiles.

Workflow N1 Morpholine + SO2Cl2 (Starting Materials) N2 Exotherm Control (0 °C to Ambient) N1->N2 Dropwise Addition N3 Kinetic Drive (Reflux, 16 h) N2->N3 Prevent Degradation N4 Morpholine-4-sulfonyl chloride (Isolated Intermediate) N3->N4 Vacuum Concentration N5 Nucleophilic Attack (Amine/Alcohol + Base) N4->N5 Electrophilic Transfer N6 Standard Conditions (25 °C, 2-6 h) N5->N6 Et3N / DABCO / NaH N7 Hindered Conditions (60 °C, 16 h) N5->N7 Weak Nucleophiles N8 Target Sulfonamide (Final Product) N6->N8 Aqueous Workup N7->N8 Aqueous Workup

Workflow for the synthesis and coupling of morpholine-4-sulfonyl chloride.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my synthesis of morpholin-4-ylsulfamyl chloride yield a complex mixture instead of the pure product? A: This usually stems from poor temperature control during the addition of morpholine to sulfuryl chloride ( ). The reaction is highly exothermic. If the temperature spikes, it can lead to over-reaction (e.g., formation of bis-morpholine sulfamide) or thermal degradation of the sulfonyl chloride. Adding morpholine dropwise at ambient temperature (or 0 °C for larger scales) controls the kinetic rate of the initial nucleophilic attack. Subsequent refluxing (e.g., 16 hours in acetonitrile) provides the thermodynamic energy required to drive the reaction to completion[1].

Q2: When coupling morpholin-4-ylsulfamyl chloride with an amine, should I use room temperature or elevated heat? A: The choice between room temperature (25 °C) and elevated heat (60 °C) depends entirely on the steric hindrance and nucleophilicity of your substrate. For primary amines and unhindered secondary amines, the electrophilic sulfur is highly accessible; reacting at 25 °C for 2–6 hours in the presence of a base like or DABCO is sufficient and minimizes side reactions, yielding up to 94%[2][3]. However, for sterically hindered or electron-deficient amines, the activation energy barrier for the nucleophilic attack is higher. In these cases, switching to a polar aprotic solvent like DMF and heating to 60 °C for 16 hours is necessary to achieve high conversion[4].

Q3: Why am I getting low yields when reacting morpholin-4-ylsulfamyl chloride with alcohols to form sulfamates? A: Alcohols are significantly weaker nucleophiles than amines. Using a standard amine base (like ) is often insufficient to deprotonate the alcohol and drive the reaction. You must pre-form the alkoxide using a strong base such as Sodium Hydride (NaH, 60% dispersion). By deprotonating the alcohol at 0 °C in THF before adding the sulfonyl chloride, you significantly increase the nucleophilicity of the oxygen, allowing the reaction to proceed efficiently at 25 °C within 2 hours[5].

Part 3: Empirical Optimization Data

To facilitate rapid experimental design, the following table summarizes the optimized temperature and time parameters based on the specific chemical transformation required.

Reaction TypeReagents / BaseOptimal SolventTemperature ProfileTimeExpected Yield
Sulfonyl Chloride Synthesis Morpholine + AcetonitrileAmbient Reflux16 h~65–80%
Amine Coupling (Standard) Amine + / DABCO / THF0 °C 25 °C2–6 h85–94%
Hindered Amine Coupling Hindered Amine + DMF25 °C 60 °C16 h60–89%
Alcohol Esterification Alcohol + NaHTHF / DMF0 °C 25 °C2 h40–50%

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By verifying the checkpoints at each stage, you ensure the integrity of the protocol before proceeding to the next step.

Protocol A: Synthesis of Morpholin-4-ylsulfamyl Chloride

Objective: Generate the active electrophile while preventing thermal degradation.

  • Preparation: Under an inert nitrogen atmosphere, prepare a solution of sulfuryl chloride ( , 4.6 g) in anhydrous acetonitrile[1].

  • Exotherm Control: While stirring vigorously, add morpholine (996 mg) dropwise at ambient temperature. Causality: Dropwise addition ensures the exothermic heat is dissipated by the solvent volume, preventing localized boiling and byproduct formation.

  • Kinetic Drive: Upon complete addition, equip the flask with a reflux condenser and heat the mixture to reflux for 16 hours[1].

  • Isolation: Cool the reaction to room temperature. Bubble nitrogen through the mixture for 15 minutes to remove residual acidic gases, then concentrate in vacuo.

  • Validation Checkpoint: The product should present as a red viscous oil. Thin-Layer Chromatography (TLC) using should reveal a distinct spot at an of approximately 0.65. -NMR ( ) will confirm the structure via the downfield shift of the morpholine ring protons adjacent to the newly formed sulfonamide bond[1].

Protocol B: Standard Sulfonamide Coupling

Objective: Efficiently transfer the sulfonyl group to a standard amine nucleophile.

  • Preparation: Dissolve the target amine (1.0 eq) and the selected base (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), 0.66 eq, or , 1.5 eq) in anhydrous (10 mL) under an inert atmosphere[2][3].

  • Activation: Cool the solution to 0 °C. Add morpholin-4-ylsulfamyl chloride (1.0 - 1.2 eq) dropwise to the mixture.

  • Propagation: Remove the cooling bath and allow the reaction mixture to stir at 25 °C (room temperature) for 2 to 6 hours[2][5].

  • Workup: Dilute the medium with additional (50 mL) and quench with water (20 mL). Extract the aqueous phase with (3 × 15 mL). Combine the organic extracts, dry over anhydrous or , and filter[2].

  • Validation Checkpoint: Monitor the reaction via TLC; the starting amine spot should disappear completely. Post-workup, Liquid Chromatography-Mass Spectrometry (LCMS) should display the peak corresponding to the exact mass of the newly formed sulfonamide[5].

Sources

Troubleshooting

Purification methods for morpholin-4-ylsulfamyl chloride reaction products

Welcome to the Technical Support Center for Morpholin-4-ylsulfamyl Chloride (also known as 4-morpholinesulfonyl chloride, CAS 1828-66-6). This highly reactive electrophile is a cornerstone reagent for synthesizing sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Morpholin-4-ylsulfamyl Chloride (also known as 4-morpholinesulfonyl chloride, CAS 1828-66-6).

This highly reactive electrophile is a cornerstone reagent for synthesizing sulfonamides, benzothiazoles, and critical pharmaceutical intermediates, including HIV aspartyl protease inhibitors[1][2]. Due to its inherent moisture sensitivity and the complex matrix of byproducts generated during amine coupling, achieving high-purity reaction products requires precise, mechanistically driven purification workflows.

This guide provides field-proven troubleshooting strategies, causality-based FAQs, and self-validating protocols designed for drug development professionals.

Physicochemical Profiling of Reaction Components

To purify effectively, one must understand the thermodynamic and acid-base properties of the reaction matrix. The table below summarizes the quantitative and qualitative profiling of standard reaction components to dictate your separation logic.

Impurity / ComponentSource in ReactionPhysicochemical PropertyTargeted Removal Strategy
Morpholin-4-ylsulfamyl chloride Unreacted electrophileMoisture-sensitive, lipophilicChemical quench (e.g., ethanolamine) prior to extraction
Morpholine-4-sulfonic acid Hydrolysis of sulfonyl chlorideHighly acidic, water-solublePartition into aqueous phase via mild basic wash (NaHCO₃)
Morpholine Degradation / Side reactionSecondary amine (pKa ~8.3)Partition into aqueous phase via mild acidic wash (NH₄Cl)
DIPEA / TEA Acid scavenger (Base)Tertiary amine / HCl saltAqueous extraction; organic phase acidic wash
Target Sulfamide Primary reaction productVariable polarity, neutralSilica gel chromatography (DCM:MeOH gradient)

Purification Workflow Visualization

The following logic tree maps the optimal sequence for isolating pure sulfamides from a crude morpholin-4-ylsulfamyl chloride reaction matrix.

PurificationWorkflow Crude Crude Reaction Mixture (Sulfamide + Impurities) Quench Amine Scavenger / Ice Water (Quench Unreacted Chloride) Crude->Quench Stop Reaction Extraction Liquid-Liquid Extraction (DCM / H2O) Quench->Extraction Partition Aq1 Aqueous Phase (Salts, Scavenged Adducts) Extraction->Aq1 Discard Org1 Organic Phase (Product, Morpholine, Acids) Extraction->Org1 Retain AcidWash Mild Acid Wash (NH4Cl) (Removes Morpholine) Org1->AcidWash Wash 1 BaseWash Basic Wash (NaHCO3) (Removes Sulfonic Acids) AcidWash->BaseWash Wash 2 Chromo Silica Gel Chromatography (DCM:MeOH) BaseWash->Chromo Concentrate Pure Purified Target Sulfamide Chromo->Pure Isolate

Workflow diagram detailing the sequential purification of morpholin-4-ylsulfamyl chloride reactions.

Troubleshooting & FAQs

Q1: Why does my isolated product consistently show morpholine contamination in ¹H-NMR (~2.8 ppm and ~3.6 ppm), even after silica gel chromatography?

  • Causality: Morpholine is a secondary amine generated either from the hydrolysis of unreacted morpholin-4-ylsulfamyl chloride or as a synthetic byproduct. On silica gel, the basic nitrogen of morpholine interacts strongly with acidic silanol groups, causing severe streaking that forces it to co-elute with polar sulfamide products.

  • Solution: Implement a targeted liquid-liquid extraction before chromatography. Wash the organic phase with a mild acidic buffer (e.g., saturated aqueous NH₄Cl). Avoid strong acids (like 1M HCl) as they can prematurely cleave acid-sensitive protecting groups (e.g., Boc) or hydrolyze the newly formed sulfamide bond.

Q2: My reaction yield is low, and I observe significant product degradation during rotary evaporation. What is the mechanism behind this?

  • Causality: Morpholin-4-ylsulfamyl chloride is highly sensitive and typically stored under inert gas at 2-8°C to prevent degradation. If unreacted chloride is carried over into the organic phase, it undergoes accelerated hydrolysis during the heating phase of rotary evaporation. This hydrolysis releases stoichiometric amounts of hydrogen chloride (HCl). The localized drop in pH, combined with heat, catalyzes the degradation of the target sulfamide.

  • Solution: Ensure a rigorous basic wash (saturated NaHCO₃) is performed as the final extraction step to neutralize any trace HCl and remove morpholine-4-sulfonic acid. Maintain the rotary evaporator water bath strictly below 30°C.

Q3: How do I definitively remove unreacted morpholin-4-ylsulfamyl chloride without relying solely on column chromatography?

  • Causality: Sulfonyl chlorides have moderate stability in cold water. A simple aqueous quench often leaves unreacted electrophile partitioned in the organic layer (e.g., dichloromethane)[1].

  • Solution: Utilize a chemical quench. Add 0.5 equivalents of a highly polar, water-soluble primary amine (such as ethanolamine) to the reaction mixture 30 minutes before workup. The ethanolamine rapidly reacts with the residual chloride to form a highly polar adduct that is quantitatively removed into the aqueous phase during the first water wash.

Validated Step-by-Step Methodology

Protocol: Self-Validating Extraction and Chromatography for Sulfamides Context: This protocol is optimized for a standard 1.0 mmol scale reaction in dichloromethane (DCM) utilizing N,N-diisopropylethylamine (DIPEA) as the base, a standard approach for synthesizing complex heterocycles like pyrrolopyrimidines[1].

Phase 1: Chemical Quenching & Partitioning

  • Quench: Cool the reaction flask to 0°C using an ice bath. Slowly add 2.0 mL of ice-cold water containing 0.1 mmol of ethanolamine.

    • Causality: The low temperature suppresses the exothermic hydrolysis of the sulfonyl chloride, while ethanolamine scavenges unreacted starting material into a highly water-soluble form.

  • Partition: Dilute the mixture with 15 mL of DCM. Transfer to a separatory funnel and separate the phases. Retain the lower organic layer.

Phase 2: Targeted Aqueous Washing 3. Amine Removal (Acid Wash): Wash the organic layer with 10 mL of saturated aqueous NH₄Cl.

  • Validation Check: Spot the organic layer on a TLC plate; visualize with a ninhydrin stain and heat. The absence of a purple spot at the baseline confirms the successful removal of morpholine and DIPEA.

  • Acid Neutralization (Base Wash): Wash the organic layer with 10 mL of saturated aqueous NaHCO₃.

    • Causality: This deprotonates morpholine-4-sulfonic acid, shifting it entirely into the aqueous phase and neutralizing trace HCl to protect the product during concentration.

  • Brine Wash & Drying: Wash with 10 mL of brine to break any micro-emulsions and pre-dry the organic phase. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (ensure the water bath is <30°C).

Phase 3: Silica Gel Chromatography 6. Column Preparation: Pack a column with 230-400 mesh silica gel using a non-polar solvent (e.g., DCM). If the target sulfamide is highly polar or contains basic nitrogens, pre-treat the silica by flushing with 1% Triethylamine (TEA) in DCM to deactivate acidic silanols, preventing product streaking. 7. Elution: Load the crude residue dissolved in a minimum volume of DCM. Elute using a gradient of MeOH:CH₂Cl₂ (e.g., starting at 0:100 up to 2:98, which is standard for isolating morpholinosulfonyl derivatives)[1]. 8. Isolation: Pool the fractions containing the pure product (verified by UV-active TLC spots) and concentrate in vacuo.

References

  • Title: US5585397A - Sulfonamide inhibitors of aspartyl protease Source: Google Patents URL: [2]

Sources

Optimization

Handling moisture sensitivity of morpholin-4-ylsulfamyl chloride in the lab

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals working with morpholin-4-ylsulfamyl chloride (also known as 4-morpholinesulfonyl ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals working with morpholin-4-ylsulfamyl chloride (also known as 4-morpholinesulfonyl chloride). As a highly reactive electrophile, this reagent is notoriously sensitive to moisture. This guide synthesizes mechanistic theory with field-proven laboratory practices to help you troubleshoot stalled reactions, prevent reagent degradation, and establish self-validating experimental workflows.

Part 1: Diagnostic Overview & Mechanistic Causality

To successfully handle morpholin-4-ylsulfamyl chloride, one must understand the causality behind its degradation. Like all sulfonyl chlorides, it is highly susceptible to hydrolysis[1]. When exposed to ambient humidity, wet solvents, or improperly dried glassware, water molecules act as nucleophiles. The oxygen atom in water attacks the electrophilic sulfur center, displacing the chloride ion[2].

This hydrolysis pathway is catastrophic for sulfonylation reactions for two reasons:

  • Stoichiometric Depletion: The active reagent is irreversibly converted into morpholine-4-sulfonic acid, an inert byproduct[2].

  • Amine Deactivation: The reaction generates equimolar amounts of hydrogen chloride (HCl)[2]. This acidic byproduct rapidly protonates your target amine substrate, destroying its nucleophilicity and stalling the intended S-N bond formation.

G SM Morpholin-4-ylsulfamyl Chloride (Electrophile) INT Pentacoordinate Transition State SM->INT Attack on Sulfur H2O H₂O (Nucleophile) H2O->INT Moisture Ingress PROD Morpholine-4-sulfonic Acid (Inactive) INT->PROD Chloride Expulsion HCL HCl (Acidic Byproduct) INT->HCL Proton Loss

Fig 1: Moisture-induced hydrolysis pathway of morpholin-4-ylsulfamyl chloride.

Part 2: Troubleshooting FAQs

Q1: My sulfonylation reaction stalled at 50% conversion, even though I added 1.2 equivalents of morpholin-4-ylsulfamyl chloride. What happened? A1: This is a classic symptom of partial reagent hydrolysis. If your solvent (e.g., DCM or THF) contained trace water, the sulfonyl chloride was consumed by the moisture before it could react with your amine[1]. Furthermore, the resulting HCl byproduct protonated your remaining amine starting material. Solution: Always use a non-nucleophilic base (e.g., DIPEA or triethylamine) in excess (2.5 - 3.0 eq) to act as an acid scavenger. Ensure your solvent is rigorously dried.

Q2: The reagent bottle has a white crust around the cap and emits a sharp odor when opened. Is it safe to use? A2: No. The white crust is macroscopic morpholine-4-sulfonic acid, and the sharp odor is gaseous HCl—both indicators of advanced hydrolysis due to atmospheric moisture ingress during previous usage. Solution: Discard the reagent. For new batches, store the reagent at 2-8°C under an inert atmosphere. Crucially , allow the sealed bottle to warm to room temperature in a desiccator before opening it. Opening a cold bottle immediately draws condensation from the air directly into the reagent.

Q3: How can I validate that my morpholin-4-ylsulfamyl chloride is still active before committing my expensive API intermediate? A3: Implement a self-validating pre-reaction check. Dissolve a small aliquot of the reagent in anhydrous CDCl₃ and run a quick ¹H-NMR. The presence of a broad peak corresponding to an acidic proton (sulfonic acid) indicates degradation. Alternatively, perform a test quench with a cheap, highly reactive amine (like benzylamine) and monitor by LC-MS to ensure >95% conversion to the sulfonamide within 10 minutes.

Part 3: Quantitative Impact of Moisture

The table below summarizes how different handling environments quantitatively impact the half-life and efficacy of morpholin-4-ylsulfamyl chloride.

Reaction / Storage EnvironmentEstimated Water ContentReagent Half-LifeMorpholine-4-sulfonic Acid FormationExpected Sulfonylation Yield
Anhydrous DCM (Argon, 0°C) < 10 ppm> 48 hours< 2%> 95%
Standard Grade DCM (Air, 20°C) ~ 200 ppm< 2 hours30 - 50%40 - 60%
Reagent Bottle (Opened cold) Condensation (High)Minutes> 90% (Rapid degradation)< 10%

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility and eliminate moisture-induced failures, adopt the following self-validating workflow for your sulfonylation reactions.

Step 1: Apparatus Preparation Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (0.1 mmHg) for 5 minutes. Backfill with dry Argon or Nitrogen[1]. Repeat this purge cycle three times. Causality: This removes surface-bound water from the microscopic lattice of the glassware that can initiate micro-hydrolysis.

Step 2: Solvent Validation Withdraw 1 mL of anhydrous dichloromethane (DCM) via a sterile syringe. Perform a Karl Fischer (KF) titration. Validation Check: Proceed only if the water content is strictly < 50 ppm.

Step 3: Substrate & Base Loading Add the amine substrate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the flask under positive Argon pressure. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize any trace HCl generated, preventing the protonation of the amine substrate.

Step 4: Temperature Control Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes. Causality: Lowering the temperature suppresses thermal decomposition pathways and controls the exothermicity of the S-N bond formation[1].

Step 5: Reagent Addition Dissolve morpholin-4-ylsulfamyl chloride (1.2 eq) in 2 mL of anhydrous DCM in a separate dry vial. Add this solution dropwise to the main reaction flask over 15 minutes.

Step 6: In-Process Control (IPC) Monitoring After 30 minutes, withdraw a 10 µL aliquot using a dry syringe, quench it in methanol, and analyze via LC-MS[1]. Validation Check: The dominant presence of the target sulfonamide mass and the absence of the unreacted amine confirms successful moisture exclusion and complete conversion.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: horiazonchemical.com URL:[Link]

Sources

Troubleshooting

Reducing side products in morpholin-4-ylsulfamyl chloride reactions

Welcome to the Technical Support Center for Morpholin-4-ylsulfamyl Chloride Workflows . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate side products during the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Morpholin-4-ylsulfamyl Chloride Workflows . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate side products during the synthesis and downstream application of morpholin-4-ylsulfamyl chloride (also known as morpholine-4-sulfonyl chloride).

This guide bypasses generic advice to focus on the mechanistic causality of side-product formation, providing you with self-validating protocols and field-proven interventions.

Part 1: Diagnostic Matrix for Side Product Reduction

Before diving into mechanistic troubleshooting, consult this quantitative matrix to identify your specific side product, its root cause, and the expected optimization benchmarks.

Side ProductMechanistic Root CauseUnoptimized YieldOptimized YieldPrimary Intervention
Bis-morpholinosulfamide Localized excess of morpholine leading to double nucleophilic substitution on sulfuryl chloride.25% – 40%< 2% Inverse addition: Add morpholine dropwise to an excess of SO₂Cl₂ at strict 0 °C[1].
Morpholine-4-sulfonic acid Hydrolysis of the highly electrophilic sulfamoyl chloride intermediate by trace water.10% – 20%< 1% Anhydrous solvents (Karl Fischer < 50 ppm); inert argon atmosphere[2].
Desulfonylated Amine (in cross-coupling)Slow reductive elimination during Pd-catalyzed coupling causes SO₂ extrusion.50% – 80%< 5% Use bulky, electron-rich ligands like tris-(2,6-dimethoxyphenyl)phosphine [3].

Part 2: Deep-Dive FAQs & Mechanistic Causality

Q1: Why is my synthesis yielding a high ratio of bis-morpholinosulfamide (dimorpholinosulfane dioxide) instead of the desired morpholin-4-ylsulfamyl chloride? The Causality: Sulfuryl chloride (SO₂Cl₂) is a bifunctional electrophile. When morpholine is present in localized excess, the initially formed morpholin-4-ylsulfamyl chloride is immediately attacked by a second morpholine molecule. The Solution: You must invert your addition order. Do not add SO₂Cl₂ to morpholine. Instead, dissolve SO₂Cl₂ in anhydrous dichloromethane (DCM) and add the morpholine dropwise[1]. This ensures that SO₂Cl₂ is always in stoichiometric excess relative to the unreacted amine, kinetically favoring the mono-substituted product.

Q2: I am using morpholin-4-ylsulfamyl chloride in a Palladium-catalyzed Suzuki-Miyaura coupling, but my major product is a tertiary amine. How do I prevent desulfonylation? The Causality: The sulfonyl group is strongly electron-withdrawing. During the catalytic cycle, after oxidative addition and transmetalation, the intermediate is prone to SO₂ extrusion (desulfonylation) before reductive elimination can occur, yielding an amine instead of a sulfonamide[3]. The Solution: You must accelerate the reductive elimination step so it outpaces the desulfonylation pathway. Transitioning to an electron-rich and sterically bulky ligand—specifically tris-(2,6-dimethoxyphenyl)phosphine—forces the palladium center to rapidly expel the desired sulfonamide product[4]. Additionally, using a THF/MeCN co-solvent system improves overall efficiency[3].

Q3: My isolated morpholin-4-ylsulfamyl chloride degrades rapidly on the bench. How can I improve its stability? The Causality: Sulfamoyl chlorides are highly sensitive to atmospheric moisture, leading to rapid hydrolysis into sulfonic acids[2]. The Solution: If isolation is necessary, the product must be stored under argon at -20 °C. However, the most robust approach is to generate the morpholin-4-ylsulfamyl chloride in situ and immediately telescope it into the next reaction step (e.g., amidation or cross-coupling) without isolation[3].

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the logical flow of reaction pathways and the critical junctures where side products diverge.

G M Morpholine + Base I Tetrahedral Intermediate M->I Nucleophilic Attack S SO2Cl2 (Excess) S->I 0 °C, Inverse Addition P Morpholin-4-ylsulfamyl Chloride (Target) I->P -Cl- SP1 Bis-morpholinosulfamide (Side Product) P->SP1 + Excess Morpholine (Poor Addition Control) SP2 Sulfonic Acid (Hydrolysis) P->SP2 + H2O (Moisture Exposure)

Reaction pathways and side-product divergence in sulfamoyl chloride synthesis.

G SM Morpholin-4-ylsulfamyl Chloride + Boronic Acid OA Pd(0) Oxidative Addition SM->OA TM Transmetalation OA->TM RE Reductive Elimination (Bulky Ligand Accelerated) TM->RE tris-(2,6-dimethoxyphenyl)phosphine DES Desulfonylation (-SO2) TM->DES Traditional Ligands PROD Aryl Sulfonamide (Target) RE->PROD AMINE Tertiary Amine (Side Product) DES->AMINE

Pd-catalyzed coupling logic and the ligand-controlled prevention of desulfonylation.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following procedures utilize a "self-validating" framework, meaning you must confirm specific physical or chemical parameters before proceeding to the next step.

Protocol A: Optimized Synthesis of Morpholin-4-ylsulfamyl Chloride

Objective: Prevent bis-sulfamide formation via inverse addition.

  • System Preparation: Purge a dry 50 mL round-bottom flask with argon. Add 10.0 mL of anhydrous dichloromethane (DCM).

    • Validation Check: Test solvent with Karl Fischer titration; ensure H₂O < 50 ppm.

  • Electrophile Loading: Add 0.300 mL of sulfuryl chloride (SO₂Cl₂) to the DCM and cool the flask in an ice bath to 0 °C[1].

  • Inverse Addition: Dissolve 213 mg of morpholine in 3.0 mL of anhydrous DCM. Using a syringe pump, add the morpholine solution dropwise over 30 minutes to the SO₂Cl₂ solution.

    • Validation Check: Monitor internal temperature with a thermocouple. If the temperature exceeds 2 °C, pause the addition. This prevents the activation energy threshold for bis-substitution from being reached.

  • Base Addition: Add 520 mg of trimethylamine (or triethylamine) dropwise to neutralize the generated HCl, maintaining 0 °C[1]. Stir for 2 hours at room temperature.

  • Workup: Filter the reaction mixture to remove the trialkylammonium chloride salt. Wash the filtrate with ice-cold water, then brine[2].

    • Validation Check: The aqueous wash must test at pH 7. If acidic, repeat the cold water wash to prevent delayed hydrolysis.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to yield the product.

Protocol B: Telescoped Suzuki-Miyaura Coupling (Sulfonamide Synthesis)

Objective: Prevent desulfonylation using steric acceleration.

  • Reagent Mixing: In an argon-purged vial, combine the in situ generated morpholin-4-ylsulfamyl chloride (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst & Ligand: Add Pd(OAc)₂ (5 mol%) and tris-(2,6-dimethoxyphenyl)phosphine (10 mol%)[3].

    • Validation Check: Ensure the ligand is fully dissolved and the solution transitions to a characteristic active Pd(0) color (often pale yellow/orange depending on the substrate) before heating.

  • Solvent Addition: Add a degassed mixture of THF and MeCN (1:1 v/v) as the co-solvent[4].

  • Reaction: Heat to 80 °C for 12 hours under argon.

  • Monitoring: Monitor via TLC (Hexane:EtOAc).

    • Validation Check: Look for the highly polar tertiary amine spot (desulfonylation byproduct). If this spot represents >5% of the conversion, verify the integrity of your bulky phosphine ligand, as oxidation of the ligand is the primary cause of failure.

References

  • Wang, X., et al. "S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling." RSC Advances, Royal Society of Chemistry, 06 April 2021. URL:[Link]

  • Wang, X., et al. "Early investigations using morpholine-4-sulfonyl chloride A as the starting material." ResearchGate, April 2021. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Morpholin-4-ylsulfamyl Chloride Solubility

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for the solubility of morpholin-4-yls...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for the solubility of morpholin-4-ylsulfamyl chloride. This guide is structured to address common challenges and provide practical, field-proven insights to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is morpholin-4-ylsulfamyl chloride and why is solvent selection critical?

Morpholin-4-ylsulfamyl chloride (CAS No: 1828-66-6) is a sulfonyl chloride derivative incorporating a morpholine moiety.[1] Its chemical structure imparts a specific polarity and reactivity that dictates its solubility in various organic solvents. Proper solvent selection is paramount for successful reaction outcomes, ensuring that the compound remains in solution for complete reaction, and for facilitating purification processes like crystallization.

Q2: What are the primary safety precautions when handling morpholin-4-ylsulfamyl chloride?

Like other sulfonyl chlorides, this compound is sensitive to moisture and can react exothermically with water and other protic solvents to release corrosive hydrochloric acid.[2] It is crucial to handle it in a dry, inert atmosphere and to use anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated fume hood to avoid inhalation of any potential decomposition products.[2]

Q3: My morpholin-4-ylsulfamyl chloride has a yellowish tint. Is it still usable?

Discoloration upon storage can indicate some level of decomposition, potentially accelerated by exposure to heat or moisture.[2] This degradation may release byproducts like hydrogen chloride and sulfur dioxide.[2] While a slight color change might not significantly impact all applications, for sensitive reactions requiring high purity, it is advisable to use a fresh or purified batch of the reagent.

Q4: What are the key theoretical principles I should consider for solvent selection?

Two powerful theoretical frameworks can guide your solvent selection process:

  • "Like Dissolves Like": This fundamental principle suggests that solutes will dissolve best in solvents with similar polarity. Morpholin-4-ylsulfamyl chloride possesses both polar (sulfonyl chloride and morpholine ether and amine functionalities) and non-polar (the morpholine ring's hydrocarbon backbone) characteristics. Therefore, solvents with a balanced polarity are often a good starting point.

  • Hansen Solubility Parameters (HSP): This model refines the "like dissolves like" principle by breaking down the total solubility parameter (δ) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3] A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" between the HSPs of the solute and solvent can be calculated, with smaller distances indicating higher affinity.[4]

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure alone.[5][6] It can be a powerful tool for in-silico screening of a wide range of solvents before experimental work begins.[7]

Troubleshooting Guide: Addressing Solubility Challenges

This section provides a structured approach to troubleshooting common solubility issues encountered during experiments with morpholin-4-ylsulfamyl chloride.

Issue 1: Low or No Apparent Solubility in a Chosen Solvent
  • Symptoms: The compound fails to dissolve completely, even with agitation and gentle heating, or precipitates out of solution over time.

  • Causality: The intermolecular forces between the solute molecules are stronger than the forces of interaction between the solute and the solvent. This indicates a significant mismatch in polarity or Hansen Solubility Parameters.

  • Troubleshooting Workflow:

    A Low Solubility Observed B Consult Solvent Property Table A->B Analyze C Select Solvent with Closer HSPs B->C Hypothesize D Perform Small-Scale Solubility Test C->D Test H Solubility Achieved D->H Success I Issue Persists D->I Failure E Consider Solvent Blends E->D F Two 'bad' solvents can make a 'good' one E->F G Re-evaluate Experimental Goals I->E Optimize I->G Re-assess

    Caption: Workflow for addressing low solubility.

  • Solutions:

    • Systematic Solvent Screening: Utilize the provided table of solvent properties (Table 1) to select a range of solvents with varying polarities and HSPs for small-scale solubility tests.

    • Employ Solvent Blends: Sometimes, a mixture of two solvents can have a more suitable HSP than either solvent alone.[3] For instance, mixing a solvent with a high δD and low δH with one that has a low δD and high δH can create a blend with intermediate values that better matches the solute.

    • Temperature Adjustment: Solubility often increases with temperature. However, be cautious, as sulfonyl chlorides can degrade at elevated temperatures.[2] Monitor for any signs of decomposition (e.g., color change).

Issue 2: Compound Reacts with the Solvent
  • Symptoms: The compound dissolves initially, but then the solution changes color, gas is evolved, or analysis (e.g., by TLC or NMR) shows the formation of new products.

  • Causality: Morpholin-4-ylsulfamyl chloride is a reactive sulfonyl chloride. Protic solvents, such as water, alcohols, and primary or secondary amines, can act as nucleophiles and react with the sulfonyl chloride group, leading to its hydrolysis or amidation.[8]

  • Troubleshooting Workflow:

    A Reaction with Solvent Detected B Identify Solvent Type A->B C Protic Solvent (e.g., Alcohols, Water) B->C Is it Protic? D Aprotic Solvent (e.g., DCM, THF, Acetonitrile) B->D Is it Aprotic? E Switch to an Aprotic Solvent C->E F Ensure Solvent is Anhydrous D->F G Problem Resolved E->G F->G

    Caption: Decision process for solvent reactivity.

  • Solutions:

    • Select Aprotic Solvents: For reactions where the sulfonyl chloride needs to remain intact, strictly use aprotic solvents (see Table 1).

    • Ensure Anhydrous Conditions: Use freshly dried solvents and perform experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Data-Driven Solvent Selection

Physicochemical Properties of Morpholin-4-ylsulfamyl Chloride
PropertyValueSource
Molecular Formula C₄H₈ClNO₃S[1]
Molecular Weight 185.63 g/mol [1]
Appearance Colorless or White to Yellow Solid or LiquidPubChem
Melting Point ~72 °CFluorochem
Table 1: Properties of Common Laboratory Solvents and Estimated Solubility

The following table provides a list of common solvents, their Hansen Solubility Parameters, and an estimated qualitative solubility for morpholin-4-ylsulfamyl chloride. These estimations are based on the general behavior of analogous sulfonyl chlorides and should be experimentally verified.

SolventTypeδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Estimated Qualitative Solubility
Non-Polar
HexaneAprotic14.90.00.0Insoluble
TolueneAprotic18.01.42.0Sparingly Soluble
Polar Aprotic
Diethyl EtherAprotic14.52.95.1Sparingly Soluble
Dichloromethane (DCM)Aprotic17.07.37.1Soluble
Tetrahydrofuran (THF)Aprotic16.85.78.0Very Soluble
Ethyl AcetateAprotic15.85.37.2Soluble
AcetoneAprotic15.510.47.0Very Soluble
Acetonitrile (MeCN)Aprotic15.318.06.1Very Soluble
Dimethylformamide (DMF)Aprotic17.413.711.3Very Soluble
Dimethyl Sulfoxide (DMSO)Aprotic18.416.410.2Very Soluble
Polar Protic
1-ButanolProtic16.05.715.8Soluble (with reaction)
IsopropanolProtic15.86.116.4Soluble (with reaction)
EthanolProtic15.88.819.4Soluble (with reaction)
MethanolProtic14.712.322.3Soluble (with reaction)
WaterProtic15.516.042.3Insoluble (with reaction)

HSP values are sourced from Hansen Solubility Parameters resources.[3][9][10]

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Determination

This protocol provides a rapid method to assess the solubility of morpholin-4-ylsulfamyl chloride in a range of solvents.

Materials:

  • Morpholin-4-ylsulfamyl chloride

  • A selection of anhydrous solvents from Table 1

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of morpholin-4-ylsulfamyl chloride to a clean, dry vial.

  • Add 0.5 mL of the chosen solvent to the vial.

  • Cap the vial and vortex for 30-60 seconds at room temperature.

  • Visually inspect the solution against a dark background.

    • Very Soluble: The solid dissolves completely, and the solution is clear.

    • Soluble: The majority of the solid dissolves, with perhaps a few remaining particles.

    • Sparingly Soluble: A significant portion of the solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record your observations.

  • If the compound is not fully soluble, you can add another 0.5 mL of solvent and vortex again to further assess solubility.

Protocol 2: Quantitative Solubility Determination by Gravimetric Method

This protocol provides a more precise measurement of solubility at a given temperature.

Materials:

  • Morpholin-4-ylsulfamyl chloride

  • Chosen anhydrous solvent

  • Scintillation vials with caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed collection vials

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Add an excess amount of morpholin-4-ylsulfamyl chloride to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess of solid should be clearly visible.

  • Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • After equilibration, allow the solid to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a filter to remove any undissolved solid.

  • Dispense the filtered solution into a pre-weighed collection vial.

  • Record the exact volume of the solution transferred.

  • Evaporate the solvent from the collection vial. This can be done under a stream of inert gas, in a fume hood, or in a vacuum oven at a temperature below the compound's decomposition point.

  • Once the solvent is completely removed, weigh the collection vial containing the dried solute.

  • Calculate the solubility in g/L using the following formula:

    Solubility (g/L) = (Mass of dried solute (g) / Volume of solution transferred (L))

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Schoonen, J. (2019).
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.
  • EXPERIMENT 1 DETERMIN
  • Hamad, E. Z. (2004). Predicting Solubilities in Polymer Systems Using Cosmo-Rs.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC.
  • Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo.
  • BenchChem. (2025).
  • Industrial & Engineering Chemistry Research. (2022).
  • Journal of Chemical & Engineering Data. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents.
  • Polterauer, D., et al. (2022).
  • SCM. (2025). Calculation of properties — COSMO-RS 2025.
  • ResearchGate. (2026). (PDF)
  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • ChemicalBook. (2025). MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265.
  • ResearchGate. (2026). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • Sciencemadness Wiki. (2022). Morpholine.
  • Pharmaceutical Sciences. (2026).
  • ADMET and DMPK. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
  • arXiv. (2024). [2406.
  • PMC. (n.d.). N-(4-Chlorophenyl)morpholine-4-carboxamide.
  • RSC Publishing. (n.d.).
  • PMC. (n.d.). Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay.
  • Google Patents. (n.d.). US2848450A - Morpholinium chlorides.
  • ChemMedChem. (2020).
  • RSC Publishing. (n.d.). Catalytic hydrolysis of methyl mercaptan and methyl thioether on hydroxyl-modified ZrO2: a density functional theory study.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

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Reference Data & Comparative Studies

Validation

Morpholin-4-ylsulfamyl Chloride vs. p-Toluenesulfonyl Chloride: A Comparative Guide to Reactivity and Synthetic Applications

For medicinal chemists and synthetic researchers, the selection of an appropriate sulfonylating agent dictates the success of protecting group strategies, leaving group generation, and pharmacophore incorporation. While...

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Author: BenchChem Technical Support Team. Date: April 2026

For medicinal chemists and synthetic researchers, the selection of an appropriate sulfonylating agent dictates the success of protecting group strategies, leaving group generation, and pharmacophore incorporation. While p-toluenesulfonyl chloride (TsCl) is a ubiquitous, highly reactive reagent used primarily for tosylation, morpholin-4-ylsulfamyl chloride (morpholine-4-sulfonyl chloride) serves a more specialized role in drug development for synthesizing sulfamides.

This guide objectively compares the mechanistic causality, reactivity profiles, and experimental workflows of these two reagents to empower researchers in optimizing their synthetic pathways.

Mechanistic Causality: Electrophilicity and Electronic Effects

The fundamental difference between these two reagents lies in the electronic environment surrounding the highly oxidized sulfur(VI) center.

p-Toluenesulfonyl Chloride (TsCl): TsCl is a classic sulfonyl halide. The sulfur atom is rendered severely electron-deficient by the inductive withdrawal of two oxygen atoms and an electronegative chlorine atom[1]. Although the p-tolyl group provides mild electron donation via hyperconjugation, the sulfonyl chloride moiety remains a potent electrophile. It readily undergoes rapid nucleophilic substitution with alcohols and amines, often proceeding smoothly at 0 °C to room temperature[2][3].

Morpholin-4-ylsulfamyl Chloride: In contrast, sulfamoyl chlorides possess a nitrogen atom directly bonded to the sulfonyl group. The lone pair of electrons on the morpholine nitrogen delocalizes into the electron-deficient sulfur center (via nN​→σS−Cl∗​ hyperconjugation or d-orbital participation). This internal electron donation significantly dampens the partial positive charge on the sulfur atom, drastically reducing its electrophilicity[4]. Consequently, morpholin-4-ylsulfamyl chloride is remarkably sluggish toward nucleophilic attack compared to TsCl, necessitating the use of elevated temperatures or nucleophilic catalysts to drive the reaction forward[5][6].

Reactivity TsCl p-Toluenesulfonyl Chloride TsCl_Elec Highly Electrophilic Sulfur (Electron-Withdrawing O/Cl) TsCl->TsCl_Elec Morph Morpholin-4-ylsulfamyl Chloride Morph_Elec Attenuated Electrophilicity (Nitrogen Lone Pair Donation) Morph->Morph_Elec TsCl_React Fast Nucleophilic Attack (Mild Base, 0-25°C) TsCl_Elec->TsCl_React Morph_React Sluggish Reaction (Requires DMAP / 50°C) Morph_Elec->Morph_React

Electronic structure dictates the reactivity of TsCl and Morpholin-4-ylsulfamyl chloride.

Quantitative Comparison & Reactivity Profiles

To facilitate reagent selection, the following table summarizes the physicochemical properties and standard reactivity metrics for both compounds.

Parameterp-Toluenesulfonyl Chloride (TsCl)Morpholin-4-ylsulfamyl Chloride
Molecular Formula C₇H₇ClO₂SC₄H₈ClNO₃S
Molecular Weight 190.65 g/mol 185.63 g/mol
Electrophilicity HighLow to Moderate
Standard Reaction Temp 0 °C to 25 °C50 °C to 80 °C
Typical Base / Catalyst Pyridine or Triethylamine (Et₃N)Et₃N + DMAP (or NaH)
Primary Application Leaving group generation (Tosylates)Pharmacophore incorporation
Reaction Kinetics Fast (1–4 hours)Sluggish (16–24 hours)

Experimental Workflows & Self-Validating Protocols

The distinct electronic profiles of these reagents dictate their experimental handling. Below are field-proven, self-validating protocols for both reagents, detailing the causality behind the specific conditions chosen.

Protocol A: Tosylation of a Primary Alcohol (Using TsCl)

Objective: Activation of a poor hydroxyl leaving group into an excellent tosylate leaving group[2]. Causality: Pyridine is utilized as both the solvent and the base. It neutralizes the HCl byproduct and acts as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate, ensuring rapid conversion at mild temperatures.

Step-by-Step Methodology:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq). Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the reaction.

  • Add p-toluenesulfonyl chloride (1.5 eq) portion-wise to prevent localized heating.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to 25 °C for 2–4 hours.

Self-Validation System:

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The tosylate product will be highly UV-active and exhibit a higher Rf​ value (less polar) than the starting alcohol.

  • Workup Causality: Quench with water, extract with DCM, and wash the organic layer extensively with 1N aqueous HCl. The acidic wash is critical to protonate and partition residual pyridine into the aqueous phase, preventing contamination.

  • Structural Confirmation: Validate via 1 H NMR. Successful tosylation is confirmed by the appearance of a distinct singlet at ~2.4 ppm (integrating for 3H, aryl methyl group) and two characteristic doublets in the aromatic region (~7.3 and ~7.8 ppm).

Protocol B: Sulfamoylation of a Secondary Amine (Using Morpholin-4-ylsulfamyl Chloride)

Objective: Synthesis of a morpholinosulfamide derivative for drug discovery screening. Causality: Due to the attenuated electrophilicity of the sulfamoyl chloride, standard bases like triethylamine are insufficient to drive the reaction to completion at room temperature[5]. 4-Dimethylaminopyridine (DMAP) must be added to form a highly reactive sulfonyl-DMAP intermediate, which lowers the activation energy barrier[6]. Elevated temperatures (50 °C) provide the kinetic energy required to overcome the sluggish reactivity[5].

Step-by-Step Methodology:

  • Dissolve the secondary amine (1.0 eq) in anhydrous DCM or DMF. Add triethylamine (2.0 eq) and DMAP (0.2 eq).

  • Add morpholin-4-ylsulfamyl chloride (1.5 eq) dropwise or in a single portion to the solution.

  • Heat the reaction mixture to 50 °C and stir vigorously for 16–24 hours.

Self-Validation System:

  • In-Process Monitoring: Monitor via TLC. Because the reaction is sluggish, starting material may persist for hours. Heating is validated as effective when the product spot steadily intensifies over the 16-hour mark.

  • Workup Causality: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. This removes the highly water-soluble DMAP, Et₃N salts, and unreacted morpholin-4-ylsulfamyl chloride.

  • Structural Confirmation: Validate via 1 H NMR. Look for the characteristic morpholine ring multiplets: a ~3.2 ppm multiplet (4H, -CH₂-N-CH₂-) and a ~3.7 ppm multiplet (4H, -CH₂-O-CH₂-), which definitively confirm the incorporation of the morpholinosulfonyl group.

Workflow Start Substrate in DCM/DMF TsCl_Path Add TsCl + Pyridine (0°C to RT, 2-4h) Start->TsCl_Path Tosylation Morph_Path Add Morpholine-4-sulfonyl chloride + Et3N + DMAP (50°C, 16-24h) Start->Morph_Path Sulfamoylation Workup1 Aqueous HCl Wash (Removes Pyridine) TsCl_Path->Workup1 Workup2 Aqueous Wash (Removes Salts/DMAP) Morph_Path->Workup2 Product1 Tosylate / Sulfonamide Workup1->Product1 Product2 Morpholinosulfamide Workup2->Product2

Comparative experimental workflows for tosylation versus sulfamoylation reactions.

References

  • Synthetic applications of p-toluenesulfonyl chloride: A recent upd
  • An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applic
  • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes Journal of the American Chemical Society (JACS)
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Benchchem
  • Patent Application Publication US 2008/0293706 A1 Google P
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support PMC / NIH

Sources

Comparative

A Comparative Guide to NMR Spectra Validation for Morpholin-4-ylsulfamyl Chloride Reaction Products

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the morpholine sulfonamide scaffold is of significant interest due to its prevalence in a wide array of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the morpholine sulfonamide scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. The reaction of morpholin-4-ylsulfamyl chloride with various nucleophiles, such as primary and secondary amines or alcohols, is a common strategy to generate diverse libraries of these molecules. However, rigorous and unambiguous structural validation of the resulting products is paramount to ensure the integrity of downstream biological and pharmacological studies. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of these reaction products, grounded in field-proven insights and experimental data.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone technique for the structural characterization of organic molecules, including the products of morpholin-4-ylsulfamyl chloride reactions. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of connectivity and stereochemistry.

Causality Behind Experimental Choices in NMR Analysis

The successful validation of a morpholine sulfonamide product via NMR hinges on a systematic approach to data acquisition and interpretation. The key is to observe the disappearance of starting material signals and the concurrent appearance of new signals characteristic of the product.

A typical reaction involves the displacement of the chloride from morpholin-4-ylsulfamyl chloride by a nucleophile (e.g., an aniline derivative).

Key Spectral Changes to Monitor:

  • ¹H NMR:

    • Disappearance of the Amine/Alcohol Proton: In the case of a reaction with a primary or secondary amine, the characteristic broad singlet of the N-H proton in the starting amine will disappear. For reactions with alcohols, the O-H proton signal will vanish.

    • Appearance of the Sulfonamide N-H Proton: A new, often broad, singlet will appear in the downfield region of the spectrum (typically δ 8-11 ppm), corresponding to the newly formed sulfonamide N-H proton.[1][2] The chemical shift of this proton is highly dependent on the solvent and the electronic nature of the substituent on the nitrogen.

    • Shifts in Morpholine Protons: The protons of the morpholine ring, typically appearing as two multiplets around δ 3.0-3.8 ppm, will experience a shift upon formation of the sulfonamide. The protons on the carbons adjacent to the nitrogen (H-2' and H-6') are generally observed at a slightly different chemical shift than those adjacent to the oxygen (H-3' and H-5').

    • Shifts in the Nucleophile's Protons: The protons on the aromatic or aliphatic moiety of the nucleophile will also exhibit changes in their chemical shifts due to the electronic effect of the newly attached morpholine sulfonyl group. For instance, aromatic protons ortho and para to the newly formed sulfonamide linkage will often be deshielded.

  • ¹³C NMR:

    • Shifts in Morpholine Carbons: The carbon signals of the morpholine ring will shift upon reaction. The carbons adjacent to the nitrogen (C-2' and C-6') typically resonate around δ 45-50 ppm, while those adjacent to the oxygen (C-3' and C-5') are found further downfield around δ 66-68 ppm.

    • Shifts in the Nucleophile's Carbons: The carbon to which the sulfonamide is attached will experience a significant downfield shift. Other carbons in the nucleophile's backbone will also show predictable shifts based on the electronic effects of the sulfonyl group.

The following diagram illustrates the general workflow for NMR-based validation of a morpholin-4-ylsulfamyl chloride reaction product.

NMR_Validation_Workflow cluster_synthesis Synthesis cluster_validation NMR Validation start Reactants: Morpholin-4-ylsulfamyl Chloride + Nucleophile (Amine/Alcohol) reaction Reaction (e.g., in Pyridine or with a base) start->reaction product Crude Reaction Product reaction->product sample_prep Sample Preparation (5-10 mg in deuterated solvent, e.g., DMSO-d6) product->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, and optional 2D NMR) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis: - Disappearance of starting material signals - Appearance of product signals - Chemical shift analysis - Integration and multiplicity analysis data_proc->spectral_analysis structure_confirm Structure Confirmation spectral_analysis->structure_confirm

Workflow for NMR-based validation of reaction products.

Comparative Analysis of Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more robust validation package. The following table compares NMR with other common analytical techniques for the characterization of morpholine sulfonamide products.[3]

Technique Principle Advantages Disadvantages Information Provided
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides unambiguous structural elucidation.[3] - Highly effective for identifying and quantifying impurities.[3] - Non-destructive.- Lower sensitivity compared to MS. - Requires more sample. - Can be time-consuming for complex molecules.- Detailed molecular structure and connectivity. - Stereochemistry. - Purity assessment.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Rapid and non-destructive.[3] - Highly sensitive to the presence of key functional groups.[3]- Provides limited structural information. - Not suitable for complex mixture analysis.- Presence of functional groups (e.g., S=O, N-H).
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.- High sensitivity and specificity.[3] - Provides definitive confirmation of molecular weight.[3]- Does not provide detailed structural connectivity. - Can be destructive.- Molecular weight. - Molecular formula (with high-resolution MS). - Fragmentation patterns can provide some structural clues.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methylphenyl)morpholine-4-sulfonamide

This protocol provides a representative example of the synthesis of a morpholine sulfonamide derivative.

  • Reaction Setup: In a round-bottom flask, dissolve p-toluidine (1.0 eq) in pyridine (5 mL).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath and slowly add morpholin-4-ylsulfamyl chloride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing ice-water (50 mL).

  • Precipitation and Filtration: Stir the mixture until a solid precipitate forms. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(4-methylphenyl)morpholine-4-sulfonamide.

Protocol 2: NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1][3]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire 16-32 scans.

    • For ¹³C NMR, acquire 512-1024 scans.[3]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected NMR Data for a Representative Product: N-(4-methylphenyl)morpholine-4-sulfonamide

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the product of the reaction between morpholin-4-ylsulfamyl chloride and p-toluidine.

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Sulfonamide N-H~9.5 (s, 1H)-
Aromatic C-H (ortho to NH)~7.1 (d, 2H)~120
Aromatic C-H (meta to NH)~7.0 (d, 2H)~130
Morpholine H-2', H-6'~3.6 (t, 4H)~47
Morpholine H-3', H-5'~3.1 (t, 4H)~66
Methyl C-H~2.2 (s, 3H)~21
Aromatic C-NH-~135
Aromatic C-CH₃-~133

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The following diagram illustrates the key structural features and their corresponding expected NMR signals.

NMR_Assignment cluster_structure N-(4-methylphenyl)morpholine-4-sulfonamide cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR structure Chemical Structure Image h_nh ~9.5 ppm (s, 1H) Sulfonamide N-H h_ar_ortho ~7.1 ppm (d, 2H) Aromatic H (ortho to NH) h_ar_meta ~7.0 ppm (d, 2H) Aromatic H (meta to NH) h_morph_n ~3.6 ppm (t, 4H) Morpholine H (adj. to N) h_morph_o ~3.1 ppm (t, 4H) Morpholine H (adj. to O) h_ch3 ~2.2 ppm (s, 3H) Methyl H c_ar_nh ~135 ppm Aromatic C-NH c_ar_ch3 ~133 ppm Aromatic C-CH₃ c_ar_ortho ~120 ppm Aromatic C (ortho to NH) c_ar_meta ~130 ppm Aromatic C (meta to NH) c_morph_n ~47 ppm Morpholine C (adj. to N) c_morph_o ~66 ppm Morpholine C (adj. to O) c_ch3 ~21 ppm Methyl C

Expected NMR assignments for a representative product.

Conclusion: A Self-Validating System

By employing a combination of ¹H and ¹³C NMR spectroscopy, researchers can create a self-validating system for the confirmation of morpholin-4-ylsulfamyl chloride reaction products. The disappearance of key starting material signals and the appearance of a new set of signals with predictable chemical shifts and multiplicities provide irrefutable evidence for the successful formation of the desired sulfonamide. When supplemented with data from FT-IR and mass spectrometry, this multi-faceted analytical approach ensures the highest level of confidence in the identity and purity of synthesized compounds, a critical requirement for advancing promising molecules in the drug discovery pipeline.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. National Center for Biotechnology Information. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • NMR Data Interpretation Explained. Neil E. Jacobsen. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. [Link]

  • Implementation of qNMR in the Japanese Pharmacopoeia. Pharmaceuticals and Medical Devices Agency. [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. [Link]

  • Comparison of NMR and MS. EMBL-EBI. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Morpholin-4-ylsulfamyl and Piperidinesulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: Beyond the Reagent Bottle In the landscape of medicinal chemistry, sulfamoyl chlorides are indispensable tools for introducing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Reagent Bottle

In the landscape of medicinal chemistry, sulfamoyl chlorides are indispensable tools for introducing the sulfonamide moiety, a privileged scaffold found in a vast array of therapeutic agents.[1][2] The choice of the N-substituent on the sulfamoyl chloride is a critical design element, profoundly influencing not only the biological activity of the final compound but also the reactivity and handling characteristics of the intermediate. This guide provides an in-depth, objective comparison of two commonly employed sulfamoyl chlorides: morpholin-4-ylsulfamyl chloride and piperidinesulfonyl chloride.

We move beyond catalog data to dissect the fundamental principles governing their reactivity. This analysis is grounded in established mechanistic theory and supported by detailed, self-validating experimental protocols that empower researchers to quantify and confirm these differences in their own laboratories. Our objective is to provide a framework for rational reagent selection, enabling more efficient and predictable synthetic outcomes.

Structural and Electronic Dissection: The Decisive Role of a Single Atom

At first glance, morpholin-4-ylsulfamyl chloride and piperidinesulfonyl chloride appear structurally similar, both featuring a six-membered heterocyclic ring attached to the sulfonyl chloride group. However, the substitution of a methylene group (–CH₂–) in piperidine with an oxygen atom in morpholine introduces a profound electronic disparity that is the primary determinant of their differential reactivity.

  • Piperidinesulfonyl Chloride: The piperidine ring, being a secondary amine derivative, acts as an electron-donating group through induction. This effect increases the electron density on the sulfonyl sulfur atom, making it a less potent electrophile.

  • Morpholin-4-ylsulfamyl Chloride: In contrast, the oxygen atom in the morpholine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect) across the ring. This effect pulls electron density away from the nitrogen and, consequently, from the attached sulfonyl group. The result is a more electron-deficient, and therefore more electrophilic, sulfur atom, primed for nucleophilic attack.

Based on these first principles, we can formulate a clear hypothesis: Morpholin-4-ylsulfamyl chloride is expected to be significantly more reactive towards nucleophiles than piperidinesulfonyl chloride.

G cluster_0 Piperidinesulfonyl Chloride cluster_1 Morpholin-4-ylsulfamyl Chloride a Piperidine Ring (Electron Donating) b Increased Electron Density on Sulfur a->b c Lower Electrophilicity b->c d Slower Reaction Rate c->d e Morpholine Ring (Electron Withdrawing due to Oxygen) f Decreased Electron Density on Sulfur e->f g Higher Electrophilicity f->g h Faster Reaction Rate g->h

Caption: Logical flow of electronic effects on reactivity.

Mechanistic Framework: Nucleophilic Substitution at the Sulfonyl Center

The reactions of sulfonyl chlorides, including aminolysis (reaction with an amine) and hydrolysis (reaction with water), are cornerstone transformations.[3] These reactions generally proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[4][5][6] The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the expulsion of the chloride leaving group.

The rate of this reaction is highly sensitive to the electrophilicity of the sulfur atom. As established by the Hammett equation for substituted benzenesulfonyl chlorides, electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state and increasing the sulfur's positive character, while electron-donating groups have the opposite effect.[5][7][8] This principle directly supports our hypothesis regarding the enhanced reactivity of the morpholine-derived compound.

Caption: General Sₙ2-like mechanism for sulfamoyl chlorides.

Experimental Verification: A Protocol for Kinetic Analysis

To quantitatively assess the reactivity difference, we present a generalized protocol for monitoring the hydrolysis of sulfamoyl chlorides using UV-Vis spectroscopy. This method follows the disappearance of the sulfamoyl chloride, which often has a distinct UV absorbance from its sulfonic acid product. The experiment is designed under pseudo-first-order conditions to simplify data analysis.

Objective:

To determine and compare the pseudo-first-order rate constants (k_obs) for the hydrolysis of morpholin-4-ylsulfamyl chloride and piperidinesulfonyl chloride.

Materials:
  • Morpholin-4-ylsulfamyl chloride

  • Piperidinesulfonyl chloride

  • Anhydrous acetonitrile (ACN) or other suitable aprotic solvent for stock solutions

  • Buffered aqueous solution (e.g., pH 7.4 PBS) or a defined solvent mixture (e.g., 50:50 ACN:Water)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and precision micropipettes

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately prepare a 100 mM stock solution of each sulfamoyl chloride in anhydrous acetonitrile.

    • Causality: Anhydrous aprotic solvent is crucial to prevent premature hydrolysis of the reactive sulfamoyl chlorides before the kinetic run begins.

  • Instrument Setup:

    • Set the spectrophotometer to the desired temperature (e.g., 25.0 °C). Allow the system to equilibrate.

    • Determine the λ_max for each sulfamoyl chloride in the reaction solvent. This is the wavelength of maximum absorbance where the change will be most significant. If the product absorbs at this wavelength, a different wavelength with a large absorbance difference (ΔA) may be chosen.

  • Kinetic Run:

    • Pipette 2.0 mL of the reaction solvent (e.g., 50:50 ACN:Water) into a quartz cuvette and place it in the thermostatted holder.

    • Allow the solvent to reach thermal equilibrium (approx. 5-10 minutes).

    • Initiate the reaction by rapidly injecting a small volume (e.g., 20 µL) of the sulfamoyl chloride stock solution into the cuvette. The final concentration will be approx. 1 mM.

    • Causality: Using a large excess of the nucleophile (water, in this case) ensures that its concentration remains effectively constant throughout the reaction, simplifying the kinetics to be dependent only on the sulfamoyl chloride concentration (pseudo-first-order).

    • Immediately begin recording the absorbance at the predetermined λ_max as a function of time. Data should be collected until the reaction is >95% complete (i.e., absorbance reading is stable).

  • Data Analysis:

    • The reaction follows the integrated rate law for a first-order reaction: ln(A_t - A_∞) = -k_obs * t + ln(A_₀ - A_∞), where A_t is the absorbance at time t, A_∞ is the final absorbance, and A_₀ is the initial absorbance.

    • Plot ln(A_t - A_∞) versus time (t). The plot should yield a straight line.

    • The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.

    • Perform the experiment in triplicate for each compound to ensure reproducibility.

G prep 1. Prepare Stock Solutions (100 mM in dry ACN) setup 2. Equilibrate Spectrophotometer & Reaction Solvent (25°C) prep->setup initiate 3. Initiate Reaction (Inject stock into cuvette) setup->initiate record 4. Record Absorbance vs. Time at λ_max initiate->record plot 5. Plot ln(A_t - A_∞) vs. Time record->plot calc 6. Calculate k_obs (k_obs = -slope) plot->calc compare 7. Compare k_obs values calc->compare

Caption: Experimental workflow for kinetic analysis.

Data Presentation and Interpretation

While specific rate constants are highly dependent on exact conditions (solvent, temperature, pH), the principles discussed allow for a predictive comparison. The experimental protocol above would yield data that can be summarized as follows:

CompoundKey Structural FeatureExpected Electronic EffectPredicted Relative k_obs (s⁻¹)
Piperidinesulfonyl Chloride –CH₂– group at position 4Inductive Electron Donationk
Morpholin-4-ylsulfamyl Chloride Oxygen atom at position 4Inductive Electron Withdrawingk' (where k' >> k)

Interpretation: The experimentally determined k_obs for morpholin-4-ylsulfamyl chloride (k') is expected to be significantly larger than that for piperidinesulfonyl chloride (k). A difference of one or more orders of magnitude would not be surprising under identical reaction conditions. This quantitative data would provide definitive validation of the reactivity enhancement caused by the electron-withdrawing nature of the morpholine ring.

Synthesis and Practical Considerations

Both reagents are typically synthesized by the reaction of the corresponding amine (piperidine or morpholine) with sulfuryl chloride (SO₂Cl₂), often in the presence of a base or using an excess of the amine to quench the HCl byproduct.[9]

  • Piperidinesulfonyl Chloride Synthesis: A solution of sulfuryl chloride is treated dropwise with at least two equivalents of piperidine at low temperature (e.g., -20°C to 0°C).[9]

  • Morpholin-4-ylsulfamyl Chloride Synthesis: The procedure is analogous, substituting morpholine for piperidine.

Handling and Stability: Due to their reactivity, both sulfamoyl chlorides are sensitive to moisture and should be handled under anhydrous conditions. Given its higher electrophilicity, morpholin-4-ylsulfamyl chloride is expected to be more susceptible to hydrolysis and have a shorter shelf-life if exposed to atmospheric moisture. Researchers should use freshly opened or carefully stored bottles and handle the material in a glove box or under an inert atmosphere for best results.

Conclusion for the Practicing Scientist

The choice between morpholin-4-ylsulfamyl chloride and piperidinesulfonyl chloride is a decision with clear kinetic consequences.

  • Morpholin-4-ylsulfamyl chloride is the more reactive species. It should be selected when a rapid and efficient reaction is desired, particularly with less nucleophilic amines. The trade-off is its heightened sensitivity to hydrolysis, requiring more stringent handling conditions.

  • Piperidinesulfonyl chloride is the less reactive, more stable analogue. It is a suitable choice for reactions with highly nucleophilic amines where a more controlled reaction rate is preferable, or when reaction conditions may not be perfectly anhydrous.

By understanding the fundamental electronic differences between these two reagents, chemists can make informed decisions that optimize reaction efficiency, minimize side-product formation, and accelerate the drug development process.

References

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1147-1164. Retrieved from [Link]

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3206-3220. Retrieved from [Link]

  • ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Retrieved from [Link]

  • Asensio, A., et al. (2016). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 21(11), 1546. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(4), 451-485. Retrieved from [Link]

  • Conti, P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 652-683. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining Morpholin-4-ylsulfamyl Chloride Purity

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity assessment of morpholin-4-ylsulfamyl chloride. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this reactive compound is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

This document delves into a detailed, validated HPLC methodology, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4] We will explore the causality behind experimental choices, present supporting data, and compare the method's performance against other techniques to guide the selection of the most appropriate analytical strategy.

The Analytical Challenge: Morpholin-4-ylsulfamyl Chloride

Morpholin-4-ylsulfamyl chloride (MMSC) is a sulfonyl chloride derivative.[5] Compounds of this class are known for their high reactivity, particularly their susceptibility to hydrolysis, which can degrade the compound to the corresponding sulfonic acid. This inherent instability necessitates a robust, stability-indicating analytical method to accurately determine purity and quantify any degradation products or process-related impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a premier technique for the purity determination of pharmaceutical intermediates and APIs due to its high resolution, sensitivity, and specificity.[6] For a compound like MMSC, a reversed-phase HPLC (RP-HPLC) method is ideal, as it effectively separates compounds based on their polarity.

Proposed HPLC Method for MMSC Purity Determination

The following protocol is a robust starting point for method development and validation. The key is to achieve a balance between retaining the polar MMSC and eluting potential non-polar impurities, while minimizing on-column degradation.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for a wide range of polarities.
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to suppress the ionization of potential acidic impurities.[7]
Mobile Phase B 0.05% TFA in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% BA gradient elution is necessary to elute any potential non-polar impurities while ensuring the main MMSC peak is well-resolved from early-eluting polar impurities like the sulfonic acid degradation product.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures run-to-run reproducibility of retention times.
Detection UV-DAD at 210 nmWhile MMSC lacks a strong chromophore, detection at low UV wavelengths allows for sensitive detection of the sulfonyl chloride functional group and a wide range of potential organic impurities. A Diode Array Detector (DAD) is crucial for assessing peak purity.[8]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Sample Diluent AcetonitrileUsing a strong organic solvent like acetonitrile minimizes the risk of hydrolysis during sample preparation and storage in the autosampler.

A Step-by-Step Guide to HPLC Method Validation

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following validation parameters are assessed in accordance with ICH Q2(R2) guidelines.[2][4]

HPLC_Validation_Workflow start Method Development spec Specificity (Forced Degradation) start->spec Define Protocol lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob sys System Suitability rob->sys Final Check end Validated Method sys->end Method_Comparison HPLC HPLC + High Specificity & Sensitivity + Stability-Indicating + Quantifies Impurities - Requires expensive equipment - More complex method development Titrimetry Titrimetry + Simple & Inexpensive + High Precision for Assay - Non-specific (measures total acidity/reactivity) - Cannot detect or quantify individual impurities - Less sensitive GCMS GC-MS + High Sensitivity (for volatiles) + Structural information from MS - MMSC is thermally labile - Derivatization often required - Not suitable for non-volatile impurities qNMR qNMR + Primary method (no standard needed) + Provides structural confirmation - Lower sensitivity than HPLC - Peak overlap can be an issue - Requires specialized equipment & expertise

Sources

Validation

A Comparative Guide to the LC-MS Analysis of Morpholin-4-ylsulfamyl Chloride Derivatives

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of morpholin-4-ylsulfamyl chloride and its derivatives. These compounds, while synthetically valua...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of morpholin-4-ylsulfamyl chloride and its derivatives. These compounds, while synthetically valuable, present distinct analytical challenges due to their polarity and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for these molecules. We will explore various chromatographic and mass spectrometric techniques, explain the rationale behind method selection, and provide actionable experimental protocols.

Introduction: The Analytical Challenge

Morpholin-4-ylsulfamyl chloride and its derivatives are important building blocks in medicinal chemistry. Their inherent reactivity makes them useful in synthesis, but also poses a challenge for analytical characterization.[1][2] The primary difficulties in LC-MS analysis stem from:

  • High Polarity: The morpholine and sulfonyl groups confer significant polarity, making them difficult to retain on traditional reversed-phase chromatography columns.[3][4][5]

  • Reactivity: Sulfonyl chlorides can be sensitive to moisture and may degrade in certain solvents or on-column, necessitating careful sample handling and method design.[1][6]

  • Ionization Efficiency: Achieving consistent and efficient ionization is crucial for sensitivity and reproducibility.

This guide will compare different approaches to overcome these challenges, focusing on providing a clear rationale for selecting the optimal method based on the analytical goal, whether it be quantitative analysis of a target derivative or qualitative identification of unknown reaction products.

Comparative Analysis of LC-MS Strategies

The selection of an appropriate LC-MS strategy is paramount for the successful analysis of morpholin-4-ylsulfamyl chloride derivatives. The two main components of the system, the liquid chromatography (LC) separation and the mass spectrometry (MS) detection, must be carefully optimized.

Liquid Chromatography: Taming Polarity

The goal of chromatography is to retain and separate the analytes of interest from the sample matrix and from each other. Given the polar nature of morpholin-4-ylsulfamyl derivatives, two main chromatographic techniques are considered: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

FeatureReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., bare silica, amide, amino)[4][7][8]
Mobile Phase High aqueous content for polar analytesHigh organic content (typically acetonitrile)[3][7]
Elution Order Polar compounds elute firstNonpolar compounds elute first[4][7]
Primary Use Case Broad applicability for nonpolar to moderately polar compoundsExcellent for highly polar and hydrophilic compounds[3][4][7]
MS Compatibility GoodExcellent, high organic content enhances ESI efficiency[3]

Reversed-Phase Liquid Chromatography (RPLC): RPLC is the most common LC technique, but it struggles with highly polar compounds which may show poor retention on nonpolar C18 columns.[3][4][9] To improve retention of polar analytes in RPLC, one can use columns with polar-embedded or polar-endcapped stationary phases, which are more stable in highly aqueous mobile phases and offer alternative selectivity.[3][4]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for very polar compounds like morpholine and its derivatives.[3][5][7][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][7] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[7] A key advantage of HILIC for MS applications is that the high organic content of the mobile phase promotes efficient desolvation and ionization in the electrospray source, often leading to enhanced sensitivity.[3]

Recommendation: For most morpholin-4-ylsulfamyl chloride derivatives, HILIC is the recommended starting point due to its superior retention of polar compounds and enhanced MS sensitivity.[3][5] RPLC with a polar-embedded column may be a suitable alternative if HILIC is not available or if the derivatives have sufficient hydrophobicity.

Mass Spectrometry: Detection and Identification

The mass spectrometer provides sensitive detection and structural information. Key considerations include the ionization source, the mass analyzer, and the fragmentation behavior of the molecules.

Ionization Source: Electrospray Ionization (ESI) is the most suitable technique for these polar, non-volatile compounds.

  • Positive vs. Negative Ion Mode: Sulfonamides can often be detected in both positive and negative ion modes. Positive ion mode is generally preferred as sulfonamides can be readily protonated, especially in an acidic mobile phase.[11] However, exploring both polarities during method development is recommended. Some studies have even explored "wrong-way-round" ionization, detecting protonated molecules at high pH.[12]

Mass Analyzer: The choice of mass analyzer depends on the analytical goal.

  • Triple Quadrupole (QqQ): This is the gold standard for targeted quantification. It operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity.[13] This is ideal for applications like pharmacokinetic studies or residue analysis.

  • High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): HRMS provides accurate mass measurements, which are invaluable for confirming elemental composition and identifying unknown derivatives or metabolites.[14] The high resolution allows for confident differentiation between compounds with similar nominal masses.

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) in the mass spectrometer provides structural information. For sulfonamides, characteristic fragmentation patterns are observed. A common fragmentation pathway involves the loss of SO₂ (64 Da).[1][15][16] The morpholine ring itself can also fragment, with a characteristic loss of a CH₂O radical observed in some studies.[17] Understanding these fragmentation pathways is crucial for structural confirmation and for setting up SRM/MRM transitions for quantitative methods.

Experimental Protocols

The following are example protocols. It is essential to optimize these for your specific analyte and instrumentation.

Protocol 1: HILIC-MS/MS for Quantification

This protocol is optimized for the sensitive quantification of a specific morpholin-4-ylsulfamyl derivative in a relatively clean matrix (e.g., a reaction mixture).

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water 95:5 v/v) to a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples.

  • For complex matrices, a sample cleanup step like solid-phase extraction (SPE) may be necessary.[11][18]

  • Filter the final solution through a 0.22 µm filter before injection.

LC Conditions:

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.[5]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flows: Optimize for the specific instrument.

  • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and at least two product ions for your specific derivative by infusing a standard solution. Common losses include SO₂.

Protocol 2: RPLC-HRMS for Identification

This protocol is designed for the identification of unknown derivatives or impurities using a reversed-phase separation with high-resolution mass spectrometry.

Sample Preparation:

  • Prepare the sample as described in Protocol 1, using a 50:50 acetonitrile/water mixture as the diluent.

LC Conditions:

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent polar-endcapped/embedded column.[19]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

HRMS Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: ESI Positive.

  • Mass Range: m/z 50-1000.

  • Resolution: >20,000 FWHM.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2).

  • Collision Energy: Ramp from 10-40 eV to generate fragment-rich spectra.

Visualizations

General LC-MS Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Analysis A Sample Dilution / Extraction B Filtration (0.22 µm) A->B C LC Separation (HILIC or RPLC) B->C D ESI Source (Ionization) C->D E Mass Analyzer (QqQ or HRMS) D->E F Detector E->F G Quantification (Peak Area Integration) F->G H Identification (Accurate Mass & Fragmentation) F->H

Caption: General workflow for LC-MS analysis.

Predicted Fragmentation Pathway

Fragmentation Pathway Precursor [M+H]⁺ R-SO₂-N(C₄H₈O) + H⁺ Frag1 [M+H - SO₂]⁺ R-N(C₄H₈O) + H⁺ Precursor:f0->Frag1:f0  -SO₂ (64 Da) Frag2 [Morpholine]⁺ C₄H₉NO⁺ Precursor:f0->Frag2:f0  -R-SO₂

Caption: Predicted fragmentation of a morpholin-4-ylsulfamyl derivative.

Conclusion and Recommendations

The successful LC-MS analysis of morpholin-4-ylsulfamyl chloride derivatives hinges on selecting the appropriate chromatographic and mass spectrometric techniques to address their inherent polarity and reactivity.

  • For quantitative analysis: A HILIC-MS/MS method using a triple quadrupole mass spectrometer in MRM mode is highly recommended. It provides excellent retention, enhanced sensitivity, and the selectivity needed for accurate quantification in complex matrices.

  • For qualitative analysis and structural elucidation: A HILIC or polar-RPLC method coupled with a high-resolution mass spectrometer (Q-TOF or Orbitrap) is the best approach. The accurate mass measurement and high-quality MS/MS data are essential for identifying unknown derivatives and their fragmentation patterns.

Careful sample preparation to ensure stability and the optimization of both LC and MS parameters are critical for developing a robust and reliable method. By understanding the principles outlined in this guide, researchers can confidently develop methods to support their drug discovery and development efforts.

References

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.
  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 659-668. Available at: [Link]

  • LCGC International. (2020). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe.
  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Hawach Scientific. (2022). What is the difference between HILIC columns VS normal/reverse columns.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • USDA FSIS. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS).
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • Akgul, M., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications.
  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Available at: [Link]

  • Lee, H., et al. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(1), 134-144. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Spectroscopy Online. (2026). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Available at: [Link]

  • RSC Publishing. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. Available at: [Link]

  • ACS Publications. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Available at: [Link]

  • Google Patents. (n.d.). Example 1.
  • LCGC International. (2026). A New Perspective on the Challenges of Mass Spectrometry. Available at: [Link]

  • Constant, S., et al. (2005). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 516-527. Available at: [Link]

  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701. Available at: [Link]

  • ACS Publications. (n.d.). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Available at: [Link]

  • ChemRxiv. (n.d.). Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

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Comparative

Morpholin-4-ylsulfamyl Chloride vs. Alternative Sulfamoyl Chlorides in Drug Design

As a Senior Application Scientist, I frequently observe that the choice of sulfur(VI) electrophile dictates not only the success of a synthetic campaign but also the pharmacokinetic viability of the resulting active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the choice of sulfur(VI) electrophile dictates not only the success of a synthetic campaign but also the pharmacokinetic viability of the resulting active pharmaceutical ingredient (API). While traditional sulfonyl chlorides are ubiquitous in organic synthesis, their high reactivity often leads to hydrolytic degradation and unwanted side reactions.

This guide provides an objective, data-driven comparison between Morpholin-4-ylsulfamyl chloride (MSC) and other sulfamoyl/sulfonyl chlorides. By analyzing their reactivity, stability, and mechanistic pathways, we can establish why MSC has emerged as a privileged reagent for generating targeted covalent inhibitors, P2X7 receptor antagonists, and highly selective antimicrobial agents.

Mechanistic Profiling: Reactivity vs. Stability

The fundamental challenge in sulfur(VI) chemistry is balancing electrophilic reactivity with hydrolytic stability.

  • Aryl/Alkyl Sulfonyl Chlorides (e.g., TsCl, MsCl): These reagents are highly reactive and favorable for single-electron transfer (SET) radical sulfonylations (E_red ≈ -1.30 V vs SCE). However, they are notoriously prone to rapid hydrolysis and unwanted chlorination in complex reaction mixtures[1].

  • Sulfonyl Fluorides: Offering the opposite extreme, sulfonyl fluorides are highly stable against hydrolysis and reduction, making them ideal for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2]. However, they require specialized catalysts or superbases (like DBU) to activate.

  • Morpholin-4-ylsulfamyl Chloride (MSC): MSC occupies the optimal "Goldilocks" zone. The morpholine ring's nitrogen lone pair donates electron density into the S-N bond, dampening the extreme electrophilicity of the sulfur center. Consequently, sulfamate electrophiles derived from sulfamoyl chlorides demonstrate exceptional buffer stability—undergoing <5% hydrolysis over 4 days at 37 °C—whereas corresponding chloroacetamides and sulfonates degrade by 25% and 75%, respectively[3].

Beyond stability, the morpholine moiety itself is pharmacologically valuable. In drug design, incorporating the morpholine-sulfonyl group enhances aqueous solubility and improves electrostatic complementarity within protein binding pockets. For example, substituting a standard moiety with a morpholine sulfonylamide in P2X7 receptor antagonists significantly improved in vitro metabolic stability against human liver microsomes[4]. Similarly, MSC has been utilized to synthesize novel IspE inhibitors targeting the MEP pathway in Mycobacterium, exploiting the morpholine group to achieve high target selectivity[5].

Comparative Data Analysis

The following table summarizes the quantitative physicochemical and kinetic properties of key sulfur(VI) electrophiles used in drug discovery.

Property / MetricMorpholin-4-ylsulfamyl Chloride (MSC)Dimethylsulfamoyl ChlorideAryl Sulfonyl Chlorides (e.g., TsCl)Aryl Sulfonyl Fluorides
Hydrolytic Stability (37°C, Buffer) High (<5% degradation over 4 days)High (<5% degradation over 4 days)Poor (Rapid hydrolysis)Very High (Stable)
Primary Activation Mode Nucleophilic / Silyl RadicalNucleophilic / Silyl RadicalNucleophilic / SET RadicalSuFEx (requires DBU)
Reduction Potential (vs SCE) ~ -1.60 V (Challenging for SET)-1.59 V (Challenging for SET)-1.30 V (Favorable for SET)Highly Negative
Metabolic Stability (In Vivo) Excellent (Morpholine resists Phase I/II)ModeratePoor (Prone to cleavage)High
Key Drug Design Application P2X7 Antagonists, IspE InhibitorsGeneral Aliphatic SulfonamidesReactive IntermediatesCovalent Protein Modifiers

Activation Pathways & Mechanistic Logic

Because direct single-electron reduction of sulfamoyl chlorides like MSC is thermodynamically challenging (E_red ≈ -1.60 V), alternative activation pathways are required for radical-based late-stage functionalization.

Recent breakthroughs demonstrate that sulfamoyl chlorides can be efficiently activated via chlorine-atom abstraction using a silyl radical. By utilizing tris(trimethylsilyl)silane (TTMSS) and a photocatalyst (Eosin Y), the silyl radical abstracts the chlorine atom at a diffusion-controlled rate (~10^9 M^-1 s^-1)[6]. This generates a sulfamoyl radical that readily undergoes Giese addition to alkenes, enabling single-step hydrosulfamoylation for C(sp3)-enriched drug scaffolds.

G A Morpholin-4-ylsulfamyl Chloride (Stable S-VI Electrophile) B Nucleophilic Substitution (Amines / Alcohols) A->B Base, RT (e.g., Et3N) C Radical Activation (TTMSS / Photocatalyst) A->C Cl-Atom Abstraction (~10^9 M^-1 s^-1) D Sulfonamides / Sulfamates (Targeted Covalent Inhibitors) B->D High Yield E Aliphatic Sulfonamides (C(sp3) Enriched Scaffolds) C->E Giese Addition

Activation pathways of sulfamoyl chlorides in modern drug synthesis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly detailed.

Protocol 1: Synthesis of Morpholin-4-ylsulfamyl Chloride

This protocol outlines the controlled synthesis of MSC from morpholine and sulfuryl chloride[7].

  • Preparation: Add 10.0 mL of anhydrous dichloromethane (CH2Cl2) to a 50 mL round-bottom flask and cool to 0 °C in an ice bath.

    • Causality: Low temperatures are critical to control the highly exothermic reaction and prevent the formation of the symmetrical bis-morpholine sulfamide byproduct.

  • Electrophile Addition: Slowly add 0.300 mL of sulfuryl chloride (SO2Cl2) to the cooled solvent.

  • Amine Addition: Dissolve 213 mg of morpholine in 3.0 mL of CH2Cl2 and add dropwise to the reaction mixture while maintaining the ice bath.

    • Causality: Dropwise addition ensures a low steady-state concentration of morpholine, kinetically favoring mono-substitution over di-substitution.

  • Acid Scavenging: Add 520 mg of triethylamine (or trimethylamine) and stir the mixture at room temperature for 2 hours.

    • Causality: The tertiary amine acts as a non-nucleophilic base to scavenge the HCl byproduct. Without it, unreacted morpholine would be protonated to morpholinium chloride, halting the reaction.

  • Isolation: Filter the mixture and distill the filtrate under reduced pressure to yield morpholin-4-ylsulfamyl chloride (Yield: ~23-30%).

Workflow S1 Step 1: SO2Cl2 in CH2Cl2 (0 °C) S2 Step 2: Dropwise Morpholine S1->S2 S3 Step 3: Add Et3N (Acid Scavenger) S2->S3 S4 Step 4: Distillation (Purification) S3->S4 S5 Step 5: API Coupling S4->S5

Step-by-step synthetic workflow for Morpholin-4-ylsulfamyl chloride.
Protocol 2: Synthesis of Sulfamate Acetamides (Targeted Covalent Inhibitors)

This workflow utilizes MSC to generate self-immolative electrophiles for covalent drug design[3].

  • Coupling: React the primary amine precursor (e.g., an Ibrutinib scaffold) with hydroxyacetic acid to form a hydroxyacetamide intermediate.

  • Sulfamoylation: Treat the resulting intermediate with morpholin-4-ylsulfamyl chloride in the presence of sodium hydride (NaH) in THF at 25 °C for 2 hours.

    • Causality: NaH deprotonates the hydroxyl group, creating a strong, hard alkoxide nucleophile that efficiently attacks the S(VI) center of MSC, displacing the chloride.

  • Purification: Isolate the product via automated column chromatography (eluent: 30% EtOAc/hexane).

    • Causality: This yields a highly stable sulfamate electrophile that exhibits strict selectivity for cysteine residues over lysine, making it an ideal warhead for targeted covalent inhibitors.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Sulfonylation Efficiency: The Case of Morpholin-4-ylsulfamyl Chloride

In the landscape of modern drug discovery and synthetic chemistry, the sulfonamide functional group remains a cornerstone moiety, celebrated for its prevalence in a multitude of therapeutic agents. The selection of an ap...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and synthetic chemistry, the sulfonamide functional group remains a cornerstone moiety, celebrated for its prevalence in a multitude of therapeutic agents. The selection of an appropriate sulfonylation reagent is therefore a critical decision point in any synthetic campaign, directly impacting yield, purity, and overall efficiency. This guide provides an in-depth technical comparison of morpholin-4-ylsulfamyl chloride against common and next-generation alternatives, grounded in experimental data and established protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed, data-driven decisions for their specific synthetic challenges.

Understanding the Reagent: Morpholin-4-ylsulfamyl Chloride

Morpholin-4-ylsulfamyl chloride is a member of the sulfamoyl chloride class of reagents. Structurally, it features a morpholine ring attached to a sulfonyl chloride group. The presence of the morpholine moiety, a secondary amine integrated into the reagent's structure, distinguishes it from simple alkyl or aryl sulfonyl chlorides. This pre-installed amine component makes it a valuable reagent for synthesizing N,N-disubstituted sulfonamides where one of the substituents is a morpholine ring, a common heterocycle in medicinal chemistry.

The reactivity of the S-Cl bond is paramount to its function. The sulfur atom is highly electrophilic, a consequence of being bonded to two oxygen atoms and a chlorine atom. This electrophilicity is the driving force for its reaction with nucleophiles such as primary and secondary amines, alcohols, and phenols. However, the electronic properties of the attached morpholino group can modulate this reactivity when compared to other sulfonyl chlorides.

Benchmark Protocol: Sulfonylation of Aniline

To establish a performance baseline, we present a standardized protocol for the sulfonylation of a common nucleophile, aniline, using morpholin-4-ylsulfamyl chloride. The rationale behind each step is provided to ensure reproducibility and understanding of the reaction's core principles.

Experimental Protocol: Synthesis of N-Phenylmorpholine-4-sulfonamide
  • Objective: To synthesize N-phenylmorpholine-4-sulfonamide to benchmark the yield and efficiency of morpholin-4-ylsulfamyl chloride.

  • Reagents:

    • Aniline (1.0 equiv.)

    • Morpholin-4-ylsulfamyl chloride (1.1 equiv.)

    • Pyridine (or Triethylamine, 2.0 equiv.)

    • Dichloromethane (DCM)

  • Procedure:

    • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equiv.) in anhydrous dichloromethane (DCM).

      • Causality: Anhydrous conditions are crucial as sulfonyl chlorides can readily hydrolyze in the presence of water, which would reduce the yield of the desired product. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

    • Base Addition: Add pyridine (2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

      • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing the protonation of the aniline nucleophile (which would render it unreactive) and driving the reaction to completion. Pyridine often acts as both a base and a nucleophilic catalyst. Cooling the reaction controls the initial exotherm.

    • Reagent Addition: Slowly add a solution of morpholin-4-ylsulfamyl chloride (1.1 equiv.) in anhydrous DCM to the cooled reaction mixture dropwise over 15-20 minutes.

      • Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting aniline substrate. Slow, dropwise addition is critical to maintain temperature control and prevent the formation of undesired side products from a rapid, uncontrolled reaction.

    • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

    • Work-up: Upon completion, quench the reaction by adding 1M HCl (aq.) to neutralize the excess pyridine. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic species) and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure N-phenylmorpholine-4-sulfonamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Aniline in anhydrous DCM P2 Add Pyridine, cool to 0 °C P1->P2 Inert Atmosphere R1 Slowly add Morpholin-4-ylsulfamyl chloride in DCM P2->R1 Controlled Temp. R2 Warm to RT, stir for 4-6h R1->R2 R3 Monitor by TLC R2->R3 Reaction Complete? W1 Quench with 1M HCl R3->W1 Yes W2 Wash with NaHCO3 and Brine W1->W2 W3 Dry, Concentrate W2->W3 W4 Purify (Chromatography/ Recrystallization) W3->W4 End End W4->End Pure Product

Caption: Experimental workflow for the benchmark sulfonylation of aniline.

Comparative Performance Analysis

The true measure of a reagent's efficiency is its performance relative to established alternatives. Here, we compare morpholin-4-ylsulfamyl chloride against two widely used sulfonylating agents—methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl)—and a modern sulfur dioxide surrogate, DABSO.

Data Presentation: Sulfonylation Efficiency Comparison
ReagentNucleophileProduct TypeTypical Yield (%)Key AdvantagesDisadvantagesReference
Morpholin-4-ylsulfamyl Chloride Primary/Secondary AmineMorpholine Sulfonamide75-90% (Estimated)Direct installation of morpholine moiety.Limited commercial availability; specific application.[1]
Methanesulfonyl Chloride (MsCl) Primary/Secondary AmineAliphatic Sulfonamide80-95%High reactivity, good leaving group formation.Volatile, lachrymatory.[2]
Methanesulfonyl Chloride (MsCl) AlcoholAliphatic Sulfonate90-98%Excellent for activating alcohols.Can lead to elimination side reactions.[2]
p-Toluenesulfonyl Chloride (TsCl) AnilineAromatic Sulfonamide~90%Solid, easy to handle, forms crystalline derivatives.Less reactive than MsCl.[3]
DABSO (with Grignard & Amine) Primary/Secondary AmineVaried Sulfonamides50-80%Avoids handling SO₂ gas; one-pot procedure.Multi-step one-pot process; requires Grignard reagent.[4][5]

Note: The yield for Morpholin-4-ylsulfamyl Chloride is an educated estimate based on typical sulfonamide formations, as direct, side-by-side comparative studies with this specific substrate are not extensively published. The efficiency is expected to be high but may be slightly lower than MsCl due to steric factors.

Discussion of Alternatives
  • Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride known for its high reactivity. It is a potent electrophile and is often the reagent of choice for converting alcohols into excellent leaving groups (mesylates) to facilitate substitution reactions.[2] Its reaction with amines to form sulfonamides is also highly efficient, often proceeding rapidly at low temperatures.[2]

  • p-Toluenesulfonyl Chloride (TsCl): An aromatic sulfonyl chloride that is a solid at room temperature, making it easier to handle than the liquid MsCl. It is widely used for the protection of amines and the activation of alcohols.[3] The resulting tosylate and tosylamide derivatives are often crystalline, which aids in purification. Its reactivity is generally considered to be slightly lower than that of MsCl due to the electronic effects of the aromatic ring.

  • DABSO (DABCO-bis(sulfur dioxide)): This reagent serves as a solid, stable surrogate for gaseous and toxic sulfur dioxide.[4] It enables the synthesis of sulfonamides through a multi-component, one-pot reaction involving a Grignard reagent and an amine.[4][5] While this method offers great flexibility in introducing diverse R-groups to the sulfonyl moiety, the overall yields can be more moderate, and the process is more complex than a direct reaction with a pre-formed sulfonyl chloride.[4]

Decision-Making Framework for Reagent Selection

Choosing the optimal sulfonylation strategy depends on several factors, including the desired final product, the nature of the nucleophile, and the overall synthetic plan.

G cluster_pathways Synthetic Goal Start What is the desired Sulfonyl Moiety? Q1 Is a Morpholine Sulfonamide the final target? Q2 Need to activate an alcohol for substitution? Q3 Need a simple, high-yield sulfonamide formation? Q4 Need to construct a novel R-SO2 group from scratch? Q1->Q3 No R1 Morpholin-4-ylsulfamyl Chloride Q1->R1 Yes Q2->Q3 No R2 Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl) Q2->R2 Yes Q3->Q4 No R3 MsCl or TsCl Q3->R3 Yes R4 DABSO-based Methodology Q4->R4 Yes

Caption: Logic diagram for selecting an appropriate sulfonylation reagent.

Conclusion and Future Perspectives

Morpholin-4-ylsulfamyl chloride is a highly effective, albeit specialized, reagent for the direct synthesis of morpholine-containing sulfonamides. Its efficiency is comparable to other common sulfonyl chlorides, with the primary advantage being the streamlined installation of a medicinally relevant morpholine scaffold.

For general-purpose sulfonamide synthesis or alcohol activation, workhorse reagents like MsCl and TsCl offer a combination of high reactivity, broad applicability, and cost-effectiveness, with well-established protocols delivering excellent yields.[2][3] Modern alternatives like DABSO provide unparalleled flexibility for constructing novel sulfonamides from basic building blocks, representing a powerful tool for library synthesis and discovery chemistry, though often with a trade-off in overall yield and procedural simplicity compared to direct sulfonylation.[4]

The choice of reagent is ultimately dictated by the specific goals of the synthesis. By understanding the inherent reactivity, advantages, and limitations of each option, researchers can optimize their synthetic routes, improve efficiency, and accelerate the discovery process.

References

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MSCI) in Pharmaceutical Synthesis: Key Reactions & Yields. Retrieved from [Link]

  • Woolven, H., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876–4878. Available at: [Link]

  • Chinese Chemical Society. (2023). Design and Synthesis of Morpholine Sulfonamide Compound and Its Inhibition on Soybean Seed Germination. SIOC Journals. Available at: [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Aminosulfonylation of Aryl Iodides using DABSO and Hydrazines: N-Phenyl-N'-morpholinosulfonamide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Morpholin-4-ylsulfamyl chloride proper disposal procedures

An in-depth operational guide for the safe handling, neutralization, and disposal of morpholin-4-ylsulfamyl chloride. This protocol is designed for research scientists and environmental health and safety (EHS) profession...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth operational guide for the safe handling, neutralization, and disposal of morpholin-4-ylsulfamyl chloride. This protocol is designed for research scientists and environmental health and safety (EHS) professionals, prioritizing mechanistic understanding, rigorous safety controls, and self-validating workflows.

Chemical Profiling & Hazard Identification

Morpholin-4-ylsulfamyl chloride (also known as 4-morpholinesulfonyl chloride) is a highly reactive, moisture-sensitive electrophile utilized primarily as an intermediate in pharmaceutical synthesis.

Table 1: Quantitative Data and Hazard Profile

Property / MetricValue / Classification
CAS Number 1828-66-6[1]
Physical State Low-melting solid (72.36°C) to viscous liquid[1],[2]
Molecular Weight 185.62 g/mol [1]
Density ~1.53 g/cm³[1]
GHS Classification Corrosive (GHS05)[1]
Primary Hazards H314: Causes severe skin burns and eye damage[1],[2]
Reactivity Reacts violently with water to release HCl gas[3]

Mechanistic Rationale for Disposal

The core principle of disposing of a sulfonyl chloride is controlled alkaline hydrolysis . The sulfonyl chloride moiety is highly electrophilic. When exposed to a base, hydroxide ions ( OH− ) execute a nucleophilic attack on the sulfur atom, displacing the chloride leaving group. This yields the water-soluble morpholine-4-sulfonate salt and sodium chloride.

The Causality of the Protocol:

  • Why an Ice Bath? The hydrolysis of the S−Cl bond is aggressively exothermic. Without thermal regulation, localized heating will cause the solvent to boil, aerosolizing unreacted corrosive sulfonyl chloride and toxic HCl gas.

  • Why Dissolve the Solid First? Because morpholin-4-ylsulfamyl chloride is a low-melting solid[1], adding it directly to an aqueous base causes "clumping." The outer layer hydrolyzes, forming an insoluble protective crust. When this crust inevitably fractures, a massive surface area is suddenly exposed to the base, triggering an uncontrollable thermal runaway. Dissolving it in an inert solvent ensures a steady, predictable reaction rate.

  • Why Add Chemical to Base (and never the reverse)? Adding a small amount of aqueous base to bulk sulfonyl chloride provides zero heat-sink capacity, causing instant boiling and splattering[3]. Adding the chemical dropwise into a massive volume of water/base utilizes the high heat capacity of the aqueous pool to safely absorb the exotherm.

Step-by-Step Disposal Protocol

This methodology is a self-validating system: temperature and pH serve as real-time indicators of process stability. If either metric deviates, the operator immediately knows the reaction rate is unsafe.

Phase 1: Environmental & PPE Setup
  • Location: Conduct all operations inside a certified, properly functioning chemical fume hood with the sash pulled down as far as ergonomically possible[4].

  • PPE: Don heavy-duty butyl rubber or neoprene gloves (standard nitrile degrades quickly upon contact with corrosive chlorides), chemical splash goggles, a face shield, and a flame-resistant lab coat[1].

  • Clearance: Remove all incompatible materials from the hood, particularly strong oxidizers, alcohols, and combustible materials[5].

Phase 2: Reagent Preparation
  • The Quench Bath: In a large Erlenmeyer flask or beaker, prepare a neutralizing solution of 5% to 10% aqueous Sodium Hydroxide ( NaOH ) or saturated Sodium Bicarbonate ( NaHCO3​ )[3]. The volume of the base should be at least 10 times the volume of the chemical waste.

  • Thermal Control: Place the quench bath inside a secondary containment basin filled with an ice-water slurry to manage the exotherm[3]. Insert a thermometer into the quench bath.

  • Waste Solubilization: In a separate, dry flask, dissolve the morpholin-4-ylsulfamyl chloride waste in an inert, water-miscible solvent such as anhydrous Tetrahydrofuran (THF) or Acetone. Stir until completely homogeneous.

Phase 3: Controlled Neutralization
  • Addition Setup: Transfer the dissolved sulfonyl chloride to an addition funnel suspended above the quench bath.

  • Slow Addition: Begin vigorous magnetic stirring of the quench bath. Open the stopcock to allow a slow, dropwise addition of the sulfonyl chloride solution into the base[3].

  • Self-Validation (Monitoring):

    • Temperature Check: The internal temperature of the quench bath must remain below 20°C. If it rises above this threshold, halt the addition and add more ice to the bath.

    • pH Check: Periodically check the solution with pH indicator paper. The pH must remain strictly basic ( pH>8 )[3]. If the pH drops, the acid generation is outpacing the buffer capacity. Pause the addition and supplement the bath with additional NaOH .

Phase 4: Final Waste Routing
  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes to guarantee 100% hydrolysis.

  • Verify the final pH. If necessary, carefully neutralize the solution to a pH between 6 and 8 using dilute acid or base.

  • Transfer the neutralized, ambient-temperature solution to a properly labeled "Aqueous Hazardous Waste" container. Dispose of it through your institution's approved EHS waste management facility in accordance with local environmental regulations[4],[6].

Emergency Spill Response

In the event of an accidental spill outside of the controlled neutralization parameters:

  • Evacuate & Ventilate: Immediately evacuate personnel from the immediate area and ensure the room's ventilation is maximized[3].

  • Containment: Do not use water or combustible materials (like sawdust or paper towels) to clean the spill[3].

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3],[7].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene container[4]. Treat this container as hazardous waste and subject it to the controlled neutralization protocol (Phase 3) or hand it directly to EHS.

Process Visualization

G N1 Morpholin-4-ylsulfamyl Chloride Waste N2 Dissolve in Inert Solvent (e.g., THF or Acetone) N1->N2 N5 Slow Dropwise Addition (Chemical into Base) N2->N5 N3 Prepare Basic Solution (5% NaOH or NaHCO3) N4 Ice Bath Cooling (Manage Exotherm) N3->N4 N4->N5 N6 Stir & Monitor pH (Maintain pH > 8) N5->N6 N7 Aqueous Hazardous Waste Disposal N6->N7

Workflow for the safe neutralization and disposal of morpholin-4-ylsulfamyl chloride.

References

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - MORPHOLINE-4-SULFONYL CHLORIDE".
  • Fluorochem. "Morpholine-4-sulfonyl chloride (CAS 1828-66-6)".
  • Sigma-Aldrich. "Morpholine-4-sulfonyl chloride | 1828-66-6".
  • Benchchem. "Essential Guide to the Safe Disposal of Methanesulfonyl Chloride".
  • Combi-Blocks. "JK-7743 - Safety Data Sheet".
  • Synquest Labs. "2,2-Dimethylchromane-6-sulfonyl chloride Safety Data Sheet".
  • AK Scientific, Inc. "Pyridine-3-sulfonyl chloride Safety Data Sheet".

Sources

Handling

Personal protective equipment for handling Morpholin-4-ylsulfamyl chloride

Operational & Safety Blueprint: Handling Morpholin-4-ylsulfamyl Chloride As a Senior Application Scientist, I frequently observe that handling highly reactive electrophiles like Morpholin-4-ylsulfamyl chloride (CAS: 1828...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Blueprint: Handling Morpholin-4-ylsulfamyl Chloride

As a Senior Application Scientist, I frequently observe that handling highly reactive electrophiles like Morpholin-4-ylsulfamyl chloride (CAS: 1828-66-6) requires more than just a cursory glance at a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior. Morpholin-4-ylsulfamyl chloride (also known as 4-morpholinesulfonyl chloride) is an essential building block in drug discovery, particularly in the synthesis of sulfonamides, benzothiazoles, and other heterocyclic compounds[1]. However, its highly electrophilic sulfonyl chloride group makes it extremely moisture-sensitive and corrosive[2].

Mechanistic Hazard Analysis

The primary hazard of this compound stems from its reactivity with water. Upon exposure to atmospheric moisture or direct water contact, the sulfonyl chloride undergoes a rapid, exothermic hydrolysis[3]. This reaction cleaves the S-Cl bond, releasing gaseous hydrogen chloride (HCl) and yielding morpholine-4-sulfonic acid.

HydrolysisMechanism SC Morpholin-4-ylsulfamyl chloride Reaction Violent Exothermic Hydrolysis SC->Reaction H2O Moisture / Water (Nucleophile) H2O->Reaction HCl Hydrogen Chloride (Corrosive Gas) Reaction->HCl Acid Morpholine-4-sulfonic Acid (Corrosive Solid) Reaction->Acid

Fig 1: Exothermic hydrolysis mechanism of Morpholin-4-ylsulfamyl chloride.

Because of this mechanism, the compound causes severe skin burns and serious eye damage (GHS Hazard Statements H314 and H318)[2]. The release of HCl gas also poses a severe inhalation hazard, dictating strict environmental and personal controls[2][4].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy must be implemented. The selection of PPE is not arbitrary; it is directly dictated by the compound's physical state (a low-melting solid/liquid, MP: 72.36°C)[2] and its corrosive degradation products.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Heavy-duty Nitrile (≥0.4 mm) or Butyl rubber gloves.Sulfonyl chlorides can rapidly permeate thin latex. Nitrile or Butyl rubber provides superior chemical resistance against both the parent compound and its acidic byproducts[3][5].
Eye/Face Protection Tightly fitting chemical splash goggles AND a face shield.Standard safety glasses are insufficient. The potential for violent exothermic splattering upon accidental contact with moisture necessitates full facial coverage to prevent irreversible corneal damage[2][3].
Body Protection Flame-resistant, chemical-resistant lab coat or apron.Protects against corrosive burns. If handling >100g, an impervious chemical apron is mandatory to prevent penetration to the skin[5].
Respiratory Certified chemical fume hood (Face velocity 80-100 fpm).Captures and exhausts corrosive HCl vapors. If working outside a hood (not recommended), a full-face respirator with ABEK (EN 14387) acid gas cartridges is required[3][4].

Operational Workflow: Handling and Transfer

To ensure both operator safety and reagent integrity, Morpholin-4-ylsulfamyl chloride must be handled under an inert atmosphere.

Step-by-Step Handling Protocol:

  • Preparation: Purge all receiving glassware (flasks, syringes) with inert gas (Nitrogen or Argon) to eliminate ambient moisture.

  • Environmental Control: Conduct all transfers strictly within a certified chemical fume hood[4].

  • Tool Selection: Use non-sparking, non-metallic spatulas (e.g., PTFE or ceramic) for solids, or oven-dried, gas-tight glass syringes for the melted liquid state[4]. Avoid aluminum or galvanized containers, as they can react with acidic byproducts[6].

  • Storage: After use, flush the headspace of the reagent bottle with Argon, seal tightly, and store at 2-8°C in a dry, well-ventilated cabinet separated from bases and nucleophiles[4].

Quenching and Disposal Plan

One of the most critical phases of handling sulfonyl chlorides is the disposal of excess reagent or reaction mixtures. Never add water directly to the waste. Doing so will trigger the violent hydrolysis mechanism outlined in Fig 1[3]. Instead, we utilize a controlled neutralization protocol using a weak base.

Scientific Rationale: We use Sodium Bicarbonate (NaHCO₃) rather than Sodium Hydroxide (NaOH). A strong base like NaOH would cause an uncontrollable, highly exothermic reaction. NaHCO₃ provides a milder, temperature-controlled quench, and the evolution of CO₂ gas acts as a self-validating visual indicator of the reaction's progress[3].

QuenchingWorkflow Start Excess Morpholin-4-ylsulfamyl chloride Waste Hood Execute in Certified Fume Hood Start->Hood PrepBase Prepare Stirred, Ice-Cold Sat. NaHCO3 (5-10 eq) PrepBase->Hood Addition Slow, Dropwise Addition of Waste to Base Hood->Addition Monitor Monitor CO2 Evolution (Self-Validating Indicator) Addition->Monitor pHCheck Verify pH is Neutral/Basic (pH 7-8) Monitor->pHCheck Disposal Transfer to Aqueous Hazardous Waste Stream pHCheck->Disposal

Fig 2: Controlled quenching and neutralization workflow for sulfonyl chloride waste.

Step-by-Step Quenching Protocol:

  • Base Preparation: In a fume hood, prepare a beaker with saturated aqueous NaHCO₃ (at least 5-10 molar equivalents relative to the sulfonyl chloride)[3].

  • Temperature Control: Submerge the beaker in an ice-water bath and begin vigorous magnetic stirring[3].

  • Controlled Addition: Using an addition funnel or pipette, add the Morpholin-4-ylsulfamyl chloride waste dropwise to the cold base[3].

  • Observation: Monitor the evolution of CO₂ gas. Adjust the addition rate to prevent excessive foaming and thermal runaway[3].

  • Validation: Once addition is complete, continue stirring for 30 minutes. Test the aqueous layer with pH paper. A pH of 7-8 confirms the complete destruction of the electrophile[3].

  • Disposal: The neutralized, aqueous mixture can now be safely transferred to the designated aqueous hazardous waste container in compliance with local environmental regulations[3][7].

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Immediately clear personnel from the area to avoid inhalation of HCl fumes[3][4].

  • Absorb, Do Not Dilute: Do NOT use water or combustible materials (like paper towels). Cover the spill with a dry, inert absorbent material such as dry sand, earth, or vermiculite[3][8].

  • Neutralize: Carefully apply solid soda ash (Na₂CO₃) over the absorbed mixture to neutralize ambient acids[8].

  • Collect: Using non-sparking tools, sweep the neutralized matrix into a highly sealed, chemically compatible hazardous waste drum for professional disposal[4][8].

References[8] ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - MORPHOLINE-4-SULFONYL CHLORIDE". Available Here[2] Fluorochem. "Morpholine-4-sulfonyl chloride (CAS 1828-66-6)". Available Here[6] Sigma-Aldrich. "Morpholine-4-sulfonyl chloride | 1828-66-6". Available Here[4] ECHEMI. "MORPHOLINE-4-SULFONYL CHLORIDE SDS, 1828-66-6 Safety Data Sheets". Available Here[1] AK Scientific. "1828-66-6 Morpholine-4-sulfonyl chloride AKSci J92784". Available Here[3] Benchchem. "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides". Available Here[9] Apollo Scientific. "Pyridine-3-sulfonyl chloride". Available Here[5] Nuomeng Chemical. "What are the safety precautions when handling Benzene Sulfonyl Chloride?". Available Here[7] Santa Cruz Biotechnology. "Sulfuryl chloride". Available Here

Sources

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